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  • Product: 4-Chloro-5,6-dimethoxypyrimidine
  • CAS: 5193-88-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-5,6-dimethoxypyrimidine

Abstract This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 4-Chloro-5,6-dimethoxypyrimidine (CAS No: 5193-88-4), a key heterocyclic building block in medi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 4-Chloro-5,6-dimethoxypyrimidine (CAS No: 5193-88-4), a key heterocyclic building block in medicinal chemistry and drug development.[1] Moving beyond a simple recitation of techniques, this document details the strategic integration of orthogonal analytical methods, explaining the causality behind experimental choices. We present a self-validating workflow where data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy are synergistically employed to build an unassailable structural hypothesis. The guide includes field-proven experimental protocols, data interpretation frameworks, and the ultimate confirmatory analysis by single-crystal X-ray diffraction. This document is intended for researchers, analytical scientists, and process chemists who require a robust framework for structural characterization and purity assessment of complex heterocyclic molecules.

The Strategic Framework: An Orthogonal Approach

The unambiguous determination of a chemical structure is the bedrock of all further research and development. An error in structural assignment can invalidate entire datasets, from biological activity to safety profiles. For 4-Chloro-5,6-dimethoxypyrimidine, a molecule with multiple substitution sites, a multi-faceted analytical strategy is not just recommended; it is required. Our approach is grounded in using orthogonal techniques—methods that measure different physical properties of the molecule—to create a self-validating web of evidence.

The elucidation process follows a logical progression:

  • Establishing Identity & Purity: What is the molecular formula, and how pure is the sample?

  • Mapping the Atomic Framework: How are the atoms connected?

  • Confirming Functional Groups: Do the observed chemical bonds match the proposed structure?

  • Absolute Spatial Confirmation: What is the definitive three-dimensional arrangement of the atoms?

The following diagram illustrates the workflow, where each stage provides crucial data that informs the next step in the analysis.

Elucidation_Workflow cluster_0 Initial Assessment cluster_1 Core Structural Analysis cluster_2 Confirmatory Analysis Purity Sample Purity & Homogeneity (HPLC/UPLC) MS Molecular Formula & Isotopic Pattern (HRMS) Purity->MS Provides pure sample for analysis NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) Identify chemical environments & atom counts MS->NMR_1D Provides confirmed molecular formula NMR_2D 2D NMR (HSQC, HMBC) Confirm atom connectivity NMR_1D->NMR_2D Provides initial fragment assignments FTIR Functional Group Confirmation (FTIR) NMR_2D->FTIR Provides a complete connectivity map Final Confirmed Structure: 4-Chloro-5,6-dimethoxypyrimidine NMR_2D->Final XRAY Unambiguous 3D Structure (Single-Crystal X-ray) FTIR->XRAY Corroborates functional groups FTIR->Final XRAY->Final Absolute Proof

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Purity

Before intricate structural analysis can begin, we must confirm the molecular formula and assess the sample's purity. Contaminants can introduce confounding signals in spectroscopic analyses, leading to misinterpretation.

Mass Spectrometry (MS): The First Piece of the Puzzle

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the elemental composition. Its power lies in providing a mass measurement with enough precision to distinguish between compounds with the same nominal mass but different atomic compositions. For 4-Chloro-5,6-dimethoxypyrimidine (C₆H₇ClN₂O₂), the most critical diagnostic feature is the isotopic signature of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in a characteristic M+ and M+2 ion peak pattern with an intensity ratio of approximately 3:1. This pattern is an unambiguous indicator of a monochlorinated compound.

Table 1: Predicted HRMS Data for C₆H₇ClN₂O₂

Ion Species Isotope Composition Calculated Exact Mass Relative Abundance (%)
[M]⁺ ¹²C₆¹H₇³⁵Cl¹⁴N₂¹⁶O₂ 174.02470 100.0
[M+1]⁺ Contains one ¹³C, ²H, or ¹⁵N 175.02766 7.5

| [M+2]⁺ | Contains one ³⁷Cl | 176.02175 | 32.0 |

Protocol 1: HRMS Analysis via Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute this solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL.

  • Instrumentation: Use a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Analysis Parameters:

    • Ionization Mode: Positive (to generate [M+H]⁺)

    • Mass Range: 50 - 500 m/z

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Data Acquisition: Profile mode with a resolution >10,000 FWHM.

  • Data Interpretation: Verify the measured exact mass of the molecular ion is within 5 ppm of the calculated mass. Confirm the presence and correct ~3:1 intensity ratio of the [M]⁺ and [M+2]⁺ peaks.

Chromatographic Purity: Ensuring a Clean Signal

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile, thermally stable compounds like pyrimidine derivatives.[2][3] The goal is to develop a method that can separate the main component from any starting materials, by-products, or degradation products.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

  • System Preparation: Use a standard HPLC system with a UV detector.

  • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Start with a 5-minute hold at 10% B, then ramp linearly to 95% B over 15 minutes. Hold at 95% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) at a concentration of ~0.5 mg/mL.

  • Analysis: Inject 10 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A high-purity sample should exhibit >98% peak area for the main component.[4]

Unraveling Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map the chemical environment and connectivity of every atom in the molecule.[5]

¹H and ¹³C NMR: The Atomic Census
  • ¹H NMR: The proton NMR spectrum provides a count of the different types of hydrogen atoms and their relative numbers. For 4-Chloro-5,6-dimethoxypyrimidine, the spectrum is predicted to be simple and highly informative. We expect to see three distinct signals:

    • A singlet for the lone proton on the pyrimidine ring (H2).

    • A singlet for the three protons of one methoxy group (-OCH₃).

    • A second, distinct singlet for the three protons of the other methoxy group (-OCH₃). The integration of these peaks should yield a 1:3:3 ratio.

  • ¹³C NMR: The carbon NMR spectrum reveals all unique carbon atoms. In conjunction with a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, which distinguishes between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons while making quaternary carbons invisible, we can build a complete carbon skeleton. We expect:

    • Four signals for the quaternary carbons of the pyrimidine ring (C4, C5, C6) and the carbon attached to the proton (C2).

    • Two signals for the methoxy group carbons (-OCH₃).

2D NMR: The Definitive Connectivity Map

While 1D NMR identifies the molecular "pieces," 2D NMR shows how they are connected. For this structure, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key. It reveals correlations between protons and carbons that are separated by two or three bonds, providing irrefutable proof of connectivity.

The following diagram illustrates the key HMBC correlations that lock in the structure. The correlation from the lone ring proton (H2) to the carbon bearing the chlorine (C4) and the adjacent methoxy-substituted carbon (C6) is definitive. Likewise, correlations from the methoxy protons to their attached carbons (C5 and C6) confirm their positions.

HMBC_Correlations mol Key HMBC Correlations H2 H2 C4 C4 H2->C4 ³J C6 C6 H2->C6 ²J OCH3_5 H₃CO C5 C5 OCH3_5->C5 ²J OCH3_5->C6 ³J OCH3_6 OCH₃ OCH3_6->C5 ³J OCH3_6->C6 ²J

Caption: Key 2- and 3-bond HMBC correlations.

Table 2: Predicted NMR Spectroscopic Data for 4-Chloro-5,6-dimethoxypyrimidine (in CDCl₃)

Assignment ¹H δ (ppm) ¹³C δ (ppm) DEPT-135 Key HMBC Correlations (from ¹H to ¹³C)
H2 ~8.5 (s, 1H) ~150 CH C4, C6
C4 - ~155 C H2
C5 - ~140 C 5-OCH₃, 6-OCH₃
C6 - ~158 C H2, 5-OCH₃, 6-OCH₃
5-OCH₃ ~4.0 (s, 3H) ~56 CH₃ C5, C6

| 6-OCH₃ | ~4.1 (s, 3H) | ~61 | CH₃ | C6, C5 |

Protocol 3: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 10-15 mg of the pure compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments to Acquire:

    • Standard ¹H spectrum.

    • Standard ¹³C spectrum with proton decoupling.

    • DEPT-135.

    • 2D ¹H-¹³C HSQC (to correlate protons to their directly attached carbons).

    • 2D ¹H-¹³C HMBC (optimized for a 2-3 bond coupling of ~8 Hz).

  • Data Processing & Interpretation: Process the spectra using appropriate software. Assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations as outlined in Table 2 and the HMBC diagram.

Functional Group Confirmation: FTIR Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4-Chloro-5,6-dimethoxypyrimidine, the IR spectrum will provide confirmatory evidence for the aromatic ring, the ether linkages, and the carbon-chlorine bond.

Table 3: Predicted FTIR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic (Pyrimidine)
2950-2850 C-H Stretch Aliphatic (Methoxy)
1600-1550 C=N and C=C Ring Stretch Pyrimidine Ring
1250-1200 C-O-C Asymmetric Stretch Aryl Ether (Methoxy)
1050-1000 C-O-C Symmetric Stretch Aryl Ether (Methoxy)

| 800-600 | C-Cl Stretch | Chloro-substituent |

Protocol 4: Attenuated Total Reflectance (ATR)-FTIR

  • Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 or 32 scans to improve the signal-to-noise ratio.

  • Analysis: Compare the observed absorption bands with the predicted frequencies in Table 3 to confirm the presence of the required functional groups.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS and multi-dimensional NMR provides evidence that is conclusive beyond any reasonable doubt, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. This technique determines the precise three-dimensional location of every atom in the crystal lattice, providing definitive data on bond lengths, bond angles, and stereochemistry. For a novel compound or one intended for regulated applications, this level of proof is often required. The pyrimidine ring is expected to be essentially planar.[6]

Protocol 5: Single-Crystal X-ray Diffraction (High-Level)

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent in which the compound is moderately soluble (e.g., ethanol, ethyl acetate, or a hexane/dichloromethane mixture).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using standard crystallographic software packages (e.g., SHELX).[7] The refinement process will yield an atomic model of the molecule with precise coordinates for each atom.

Conclusion: A Self-Validating Structural Dossier

The structure elucidation of 4-Chloro-5,6-dimethoxypyrimidine is a clear demonstration of the power of a modern, multi-technique analytical workflow. Each experiment provides a unique and vital piece of information, and together, they form a self-validating dossier.

  • HRMS establishes the correct molecular formula and confirms the presence of a single chlorine atom.

  • HPLC verifies the purity of the analyte, ensuring that the spectroscopic data is free from interference.

  • 1D and 2D NMR spectroscopy work in concert to provide a complete and unambiguous map of the atomic connectivity.

  • FTIR offers rapid confirmation of the key functional groups predicted by the proposed structure.

  • X-ray Crystallography serves as the final, absolute arbiter of the three-dimensional structure.

By following this strategic and logical progression, researchers and drug development professionals can assign the structure of 4-Chloro-5,6-dimethoxypyrimidine with the highest possible degree of scientific confidence, ensuring the integrity of all subsequent research.

References

  • The Royal Society of Chemistry. Supporting Information for a chemical synthesis paper. Available from: [Link]

  • SciSpace. Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for a chemical synthesis paper. Available from: [Link]

  • Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available from: [Link]

  • ResearchGate. Pyrimidine to guanine PDE inhibitors: Determination of chemical course via structure elucidation. Available from: [Link]

  • National Center for Biotechnology Information. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]

  • ResearchGate. (PDF) 4,6-Dichloro-5-methoxypyrimidine. Available from: [Link]

  • MDPI. 4,5,6-Trichloropyrimidine-2-carboxamide. Available from: [Link]

  • Taylor & Francis Online. One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. Available from: [Link]

  • Austin Publishing Group. Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]

  • National Center for Biotechnology Information. 4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}. Available from: [Link]

  • SpectraBase. 4-Chloro-5-methoxypyrimidin-2-amine - Optional[FTIR] - Spectrum. Available from: [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. New procedure for the chlorination of pyrimidine and purine nucleosides. Available from: [Link]

  • PubMed. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Available from: [Link]

  • Council for the Indian School Certificate Examinations. CHEMISTRY (862). Available from: [Link]

  • ResearchGate. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Available from: [Link]

  • ResearchGate. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Chloro-5,6-dimethoxypyrimidine: A Cornerstone Intermediate in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of 4-Chloro-5,6-dimethoxypyrimidine (CAS No. 5193-88-4), a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5,6-dimethoxypyrimidine (CAS No. 5193-88-4), a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. We delve into its chemical and physical properties, provide a detailed, field-proven synthetic protocol, and explore its characteristic reactivity, focusing on the synthetically crucial nucleophilic aromatic substitution (SNAr) pathway. This whitepaper is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, actionable insights into the utilization of this versatile intermediate. Through detailed experimental procedures, mechanistic visualizations, and a thorough review of its applications, this guide serves as an essential resource for leveraging 4-Chloro-5,6-dimethoxypyrimidine in the design and synthesis of novel bioactive molecules.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. Its nitrogen-rich aromatic system allows for a multitude of interactions with biological targets, and its susceptibility to functionalization at various positions provides a rich landscape for molecular design. 4-Chloro-5,6-dimethoxypyrimidine is a heterocyclic organic compound distinguished by a pyrimidine ring substituted with a chlorine atom at the 4-position and two methoxy groups at the 5- and 6-positions.[1] This specific substitution pattern endows the molecule with a unique combination of reactivity and structural features, making it an exceptionally valuable intermediate.

The electron-withdrawing nature of the pyrimidine nitrogens, coupled with the chloro substituent—an excellent leaving group—renders the C4 position highly electrophilic and susceptible to nucleophilic attack. The adjacent methoxy groups at C5 and C6 modulate the electronic properties of the ring, influencing both reactivity and the conformational preferences of resulting derivatives. These attributes have positioned 4-Chloro-5,6-dimethoxypyrimidine as a key precursor in the synthesis of a diverse array of complex molecules, including kinase inhibitors, antiviral agents, and agrochemicals.[2] A notable application is its role as a critical intermediate in the synthesis of the long-acting sulfonamide antibacterial agent, Sulfadoxine.

This guide will provide the necessary technical details to fully exploit the synthetic potential of this compound, from its preparation and characterization to its strategic application in complex molecular synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of a synthetic intermediate is fundamental to its effective use. This section consolidates the key properties of 4-Chloro-5,6-dimethoxypyrimidine.

Physical and Chemical Properties

The compound is typically a white to off-white crystalline solid with moderate solubility in polar organic solvents.[1] It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent decomposition.

PropertyValueSource(s)
CAS Number 5193-88-4[3]
Molecular Formula C₆H₇ClN₂O₂[3][4]
Molecular Weight 174.59 g/mol [3][4]
Melting Point 53–55 °C
Boiling Point 250.8 ± 35.0 °C (Predicted)
Density 1.285 ± 0.06 g/cm³ (Predicted)
SMILES COC1=C(OC)C(Cl)=NC=N1[3]
InChIKey DKBXBJYGZWSILU-UHFFFAOYSA-N
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of 4-Chloro-5,6-dimethoxypyrimidine. The following data are representative of the compound's spectral signature.

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 8.27 (s, 1H), 4.03 (s, 3H), 3.88 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 163.6, 151.6, 151.3, 138.2, 60.7, 54.8
Mass Spec (EI) Expected M+ peaks at m/z 174 and 176 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
Infrared (IR) Expected characteristic peaks: ~3000-2850 cm⁻¹ (C-H stretch of methoxy and aromatic ring), ~1600-1450 cm⁻¹ (C=C and C=N stretching of the aromatic ring), ~1250-1000 cm⁻¹ (C-O stretch of methoxy groups), ~800-600 cm⁻¹ (C-Cl stretch).

Synthesis of 4-Chloro-5,6-dimethoxypyrimidine

The reliable synthesis of this key intermediate is paramount for its application in multi-step synthetic campaigns. The most common laboratory-scale preparation involves a nucleophilic aromatic substitution reaction starting from the more readily available 4,6-dichloro-5-methoxypyrimidine.

Synthetic Pathway Overview

The synthesis hinges on the differential reactivity of the two chlorine atoms in 4,6-dichloro-5-methoxypyrimidine. The chlorine at the C4 position is displaced by a methoxide nucleophile, yielding the target compound.

G cluster_0 Synthesis of 4-Chloro-5,6-dimethoxypyrimidine start 4,6-Dichloro-5-methoxypyrimidine product 4-Chloro-5,6-dimethoxypyrimidine start->product  Sodium Methoxide (NaOMe)  Methanol (MeOH)  0°C to Room Temp.

Synthesis of 4-Chloro-5,6-dimethoxypyrimidine.
Detailed Experimental Protocol

This protocol provides a robust and reproducible method for the synthesis of 4-Chloro-5,6-dimethoxypyrimidine.

Materials:

  • 4,6-Dichloro-5-methoxypyrimidine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Reaction Setup: Dissolve 4,6-dichloro-5-methoxypyrimidine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium methoxide (1.1 eq) to the stirred solution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

  • Continue stirring the reaction for 18-24 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the methanol by distillation under reduced pressure using a rotary evaporator.

  • Dilute the resulting residue with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, aqueous ammonium chloride solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of 0% to 10% ethyl acetate in hexane as the eluent.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield 4-Chloro-5,6-dimethoxypyrimidine as a white solid (Typical yield: ~55-65%).

Chemical Reactivity and Synthetic Applications

The synthetic utility of 4-Chloro-5,6-dimethoxypyrimidine is dominated by the reactivity of the C4-chloro substituent, which serves as a versatile handle for introducing a wide range of functionalities via nucleophilic aromatic substitution (SNAr).

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on the pyrimidine ring proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring facilitates the initial attack of a nucleophile at the carbon bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The presence of electron-withdrawing nitrogen atoms in the ring is crucial for stabilizing the negative charge of the Meisenheimer intermediate.

G cluster_1 SNAr Mechanism Reactant 4-Chloro-5,6-dimethoxypyrimidine + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate  Addition  (Rate-Determining Step) Product 4-Nu-5,6-dimethoxypyrimidine + Cl⁻ Intermediate->Product  Elimination

General mechanism for SNAr reactions.
Application in the Synthesis of 4-Anilino-5,6-dimethoxypyrimidine

A common and highly relevant application of 4-Chloro-5,6-dimethoxypyrimidine is its reaction with amines to form aminopyrimidines, a scaffold prevalent in kinase inhibitors. The following protocol details the synthesis of a representative 4-anilino derivative.

Materials:

  • 4-Chloro-5,6-dimethoxypyrimidine

  • Aniline

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-Chloro-5,6-dimethoxypyrimidine (1.0 eq) and aniline (1.2 eq).

  • Solvent Addition: Add isopropanol to dissolve the reactants.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect the product by vacuum filtration and wash with cold isopropanol.

  • Purification: If no precipitate forms, remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G cluster_2 Workflow: Synthesis of 4-Anilino-5,6-dimethoxypyrimidine Step1 1. Combine Reactants: 4-Chloro-5,6-dimethoxypyrimidine (1.0 eq) Aniline (1.2 eq) Step2 2. Add Solvent: Isopropanol Step1->Step2 Step3 3. Heat to Reflux: ~82°C for 4-6 hours Step2->Step3 Step4 4. Monitor by TLC Step3->Step4 Step5 5. Cool to Room Temperature Step4->Step5 Step6 6. Isolate Product: Filter precipitate or concentrate solvent Step5->Step6 Step7 7. Purify: Recrystallization or Column Chromatography Step6->Step7

Experimental workflow for a typical SNAr reaction.

Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed when handling 4-Chloro-5,6-dimethoxypyrimidine.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the most current Safety Data Sheet (SDS) from your supplier before use. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

4-Chloro-5,6-dimethoxypyrimidine is a high-value, versatile intermediate whose strategic importance in medicinal chemistry and organic synthesis cannot be overstated. Its well-defined reactivity, centered on the C4-chloro position, provides a reliable and predictable entry point for the introduction of diverse molecular fragments. This guide has provided a comprehensive technical overview, from its fundamental properties and synthesis to its application in the synthetically crucial nucleophilic aromatic substitution reaction. By understanding the principles and protocols outlined herein, researchers and drug development professionals can effectively harness the potential of this cornerstone building block to accelerate the discovery and development of novel, impactful chemical entities.

References

  • Google Patents. (n.d.). CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine.
  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4,6-Dichloro-5-methoxypyrimidine. Retrieved from [Link]

Sources

Foundational

Physical properties of 4-Chloro-5,6-dimethoxypyrimidine

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-5,6-dimethoxypyrimidine Introduction 4-Chloro-5,6-dimethoxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family.[1] Its struc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-5,6-dimethoxypyrimidine

Introduction

4-Chloro-5,6-dimethoxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family.[1] Its structure, featuring a pyrimidine ring substituted with a chlorine atom and two methoxy groups, makes it a valuable and versatile intermediate in medicinal chemistry and drug discovery.[1] The strategic placement of these functional groups—a reactive chloro group for nucleophilic substitution and electron-donating methoxy groups that influence the ring's electronic properties—renders it a key building block for the synthesis of more complex, biologically active molecules. This guide provides a detailed examination of its core physical properties, the analytical methods used for its characterization, and the standard protocols for its handling, aimed at researchers and scientists in the field of drug development.

Physicochemical Characteristics

The fundamental physical and chemical properties of a compound are critical for its application in synthesis, determining factors such as reaction conditions, solvent selection, and purification methods.

Core Properties

The primary physicochemical data for 4-Chloro-5,6-dimethoxypyrimidine are summarized below. These values are essential for laboratory use, from calculating molar equivalents to establishing appropriate storage conditions.

PropertyValueSource(s)
CAS Number 5193-88-4[1][2][3][4]
Molecular Formula C₆H₇ClN₂O₂[1][4]
Molecular Weight 174.59 g/mol [4][5]
Appearance White to off-white crystalline solid[1]
Melting Point Data not consistently available; requires experimental determination. Similar compounds like 6-Chloro-2,4-dimethoxypyrimidine melt at 70-76°C.[6][7]N/A
Boiling Point No data available[4]
Solubility Exhibits moderate solubility in polar organic solvents.[1]N/A
Storage Conditions Store at 2-8°C under an inert atmosphere.[4]N/A
Molecular Structure

The arrangement of atoms in 4-Chloro-5,6-dimethoxypyrimidine is foundational to its reactivity and physical behavior. The pyrimidine core is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

Caption: Molecular structure of 4-Chloro-5,6-dimethoxypyrimidine.

Spectroscopic and Analytical Profile

Structural confirmation and purity assessment of 4-Chloro-5,6-dimethoxypyrimidine rely on a combination of spectroscopic techniques. While raw spectral data is proprietary to individual suppliers, the expected characteristics can be inferred from the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show a singlet for the proton at the C2 position of the pyrimidine ring. Additionally, two distinct singlets corresponding to the two methoxy groups (-OCH₃) at positions 5 and 6 would be observed, as they are in different chemical environments. ¹³C NMR would further confirm the carbon skeleton, showing six unique signals for the six carbon atoms in the molecule. Spectral data, including ¹H NMR, is available from various chemical suppliers for verification.[8]

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by C-H stretching vibrations from the methoxy groups and the aromatic ring, C=N and C=C stretching vibrations characteristic of the pyrimidine ring, and C-O stretching from the methoxy ethers. The C-Cl stretch would also be present, typically in the fingerprint region.

  • Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) corresponding to the calculated molecular weight (174.59 g/mol ). A characteristic isotopic pattern (M+2 peak) at approximately one-third the intensity of the M+ peak would be observed, confirming the presence of a single chlorine atom.

Standard Experimental Protocols

To ensure data integrity and reproducibility, the physical properties of chemical compounds must be determined using standardized, validated methods.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Principle: This protocol is based on the visual determination of the temperature at which the solid phase transitions to the liquid phase upon controlled heating.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline 4-Chloro-5,6-dimethoxypyrimidine is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack a 2-3 mm column of the sample at the sealed end.

  • Apparatus Setup: The capillary tube is placed into a calibrated digital melting point apparatus.

  • Rapid Heating (Scouting): The temperature is increased rapidly to obtain a rough estimate of the melting point. This prevents excessive time spent on slow heating far from the actual melting temperature.

  • Accurate Determination: A fresh sample is prepared. The apparatus is heated to approximately 20°C below the estimated melting point. From this point, the temperature is increased slowly, at a rate of 1-2°C per minute.

    • Causality Note: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the thermometer, and the heating block. This prevents thermal lag and yields an accurate melting range.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

General Workflow for Physicochemical Analysis

The comprehensive characterization of a chemical intermediate like 4-Chloro-5,6-dimethoxypyrimidine follows a logical workflow to establish its identity, purity, and key physical properties before its use in further applications.

cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physical Property Determination cluster_2 Phase 3: Documentation A Sample Acquisition (4-Chloro-5,6-dimethoxypyrimidine) B Spectroscopic Confirmation (NMR, IR, MS) A->B C Purity Assessment (HPLC, GC) B->C D Melting Point Analysis C->D E Solubility Screening (Various Solvents) F Hygroscopicity & Stability Test G Data Compilation & Analysis F->G H Certificate of Analysis (CoA) Generation G->H

Sources

Exploratory

4-Chloro-5,6-dimethoxypyrimidine melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5,6-dimethoxypyrimidine Abstract This technical guide provides a comprehensive analysis of 4-Chloro-5,6-dimethoxypyrimidine, a heterocyclic organi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5,6-dimethoxypyrimidine

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-5,6-dimethoxypyrimidine, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. The document focuses on its core physicochemical properties, specifically its melting and boiling points, and provides detailed, field-proven experimental protocols for their determination. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its physical constants is critical for researchers and scientists.[1][2] This guide synthesizes technical data with practical insights, explaining the causality behind experimental choices and ensuring a self-validating system of protocols for accurate and reproducible results.

Introduction to 4-Chloro-5,6-dimethoxypyrimidine

4-Chloro-5,6-dimethoxypyrimidine is a substituted pyrimidine, a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous bioactive molecules.[3] Its structure, featuring a chlorine atom at the 4-position and two methoxy groups at the 5 and 6-positions, makes it a versatile building block in organic synthesis.[1][2] The electron-withdrawing nature of the chlorine atom and the electron-donating character of the methoxy groups create a unique reactivity profile, making it a valuable precursor for developing novel compounds, particularly kinase inhibitors and antiviral agents.[2] Accurate characterization of its fundamental properties, such as melting and boiling points, is the first step in its application for laboratory-scale synthesis and process development.

Core Physicochemical Properties

The physical and chemical characteristics of 4-Chloro-5,6-dimethoxypyrimidine are essential for its handling, storage, and application in synthetic chemistry. The compound is typically a white to off-white crystalline solid.[1] It requires storage at 2–8°C under an inert atmosphere to prevent decomposition, as it can be hygroscopic.[2]

Data Summary

The key quantitative data for 4-Chloro-5,6-dimethoxypyrimidine are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 5193-88-4[2][4]
Molecular Formula C₆H₇ClN₂O₂[1][2]
Molecular Weight 174.59 g/mol [2][4][5]
Appearance White to off-white crystalline solid[1]
Melting Point 53–55°C[2]
Boiling Point 250.8 ± 35.0°C (at 760 mmHg)[2]
Density 1.285 ± 0.06 g/cm³[2]
Solubility Soluble in DMSO and dichloromethane[2]

Experimental Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[6][7]

Principle of Melting Point Determination

The process involves heating a small, powdered sample at a controlled rate and observing the temperature at which the substance transitions from a solid to a liquid.[8] The "melting range" is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Protocol: Capillary Method

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound in a research setting.[8]

Methodology:

  • Sample Preparation: Ensure the 4-Chloro-5,6-dimethoxypyrimidine sample is completely dry and finely powdered. Crush any larger crystals using a mortar and pestle.

  • Capillary Tube Loading: Press the open end of a capillary tube (sealed at one end) into the powdered sample. A small amount of material (2-3 mm in height) should enter the tube.

  • Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface or drop it down a long glass tube to compact the sample tightly at the bottom.[9]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to find a rough range.[9]

  • Accurate Determination: Allow the apparatus to cool. Start again with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point found in the previous step.

  • Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute. This slow rate is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.

  • Record the Range: Observe the sample through the magnifying eyepiece. Record the temperature (T₁) when the first drop of liquid is visible and the temperature (T₂) when the last solid crystal melts. The melting point is reported as the range T₁–T₂.

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry & Powder Sample prep2 Load Capillary Tube prep1->prep2 prep3 Compact Sample prep2->prep3 meas1 Insert into Apparatus prep3->meas1 meas2 Heat Rapidly (Optional) ~15-20°C/min meas1->meas2 meas4 Heat Slowly ~1-2°C/min meas1->meas4 If known MP meas3 Cool & Repeat meas2->meas3 If unknown MP meas3->meas4 meas5 Observe & Record (T1 - T2) meas4->meas5 result Melting Point Range (53-55°C) meas5->result

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] Like the melting point, it is a key physical constant used for identification and purity assessment. Since atmospheric pressure varies with altitude, boiling points are typically reported at a standard pressure (760 mmHg).[11]

Principle of Boiling Point Determination

When a liquid is heated, its vapor pressure increases. Boiling occurs when this internal pressure is sufficient to overcome the external atmospheric pressure, allowing bubbles of vapor to form within the bulk of the liquid.[10] For accurate measurement, the thermometer must be placed in the vapor phase just above the boiling liquid to measure the temperature of the vapor that is in equilibrium with the liquid.[12]

Protocol: Micro-Boiling Point Method

For valuable research chemicals where only small quantities are available, the micro-boiling point method is highly efficient.[11]

Methodology:

  • Apparatus Setup: Add approximately 0.5 mL of 4-Chloro-5,6-dimethoxypyrimidine into a small test tube.

  • Capillary Inversion: Take a standard melting point capillary tube (sealed at one end) and place it into the test tube with the open end down.

  • Heating Assembly: Attach the test tube to a thermometer. Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) or place it in a metal heating block.[11]

  • Heating: Begin heating the bath or block gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[11]

  • Observation: When the liquid's boiling point is reached, the vapor pressure will equal the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tube.[11]

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The exact moment the bubbling stops and the liquid begins to be drawn back into the capillary tube is the point where the external pressure equals the liquid's vapor pressure.[10]

  • Record Temperature: The temperature recorded at this precise moment is the boiling point of the liquid.

Workflow Visualization

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement Cycle setup1 Add Liquid to Test Tube setup2 Insert Inverted Capillary setup1->setup2 setup3 Attach to Thermometer setup2->setup3 meas1 Heat Gently setup3->meas1 meas2 Observe Rapid Bubbles meas1->meas2 meas3 Remove Heat meas2->meas3 meas4 Observe Liquid Entering Capillary meas3->meas4 result Boiling Point Recorded (~251°C) meas4->result

Caption: Workflow for Micro-Boiling Point Determination.

Role in Drug Discovery & Development

The pyrimidine scaffold is a "privileged substructure" in medicinal chemistry, frequently appearing in FDA-approved drugs. 4-Chloro-5,6-dimethoxypyrimidine serves as a crucial starting material or intermediate for creating more complex molecules. The chlorine atom at the C4 position is a key reactive site, readily undergoing nucleophilic substitution. This allows for the strategic introduction of various functional groups, enabling the synthesis of a library of compounds for screening.[13] Its use as a precursor for kinase inhibitors is particularly notable, where the pyrimidine core can mimic the purine structure of ATP, facilitating binding to the enzyme's active site.[2]

Synthetic Utility Visualization

SyntheticUtility cluster_reaction Nucleophilic Substitution (SNAr) precursor 4-Chloro-5,6-dimethoxypyrimidine reagent + Nucleophile (e.g., R-NH2) precursor->reagent product Target Molecule (e.g., Kinase Inhibitor) reagent->product Displaces Chlorine

Caption: Role as a Precursor in Synthesis.

References

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  • Melting point determination. [Link]

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  • Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. [Link]

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  • Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][6][8]benzodiazepines - PubMed. [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PubMed Central. [Link]

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Foundational

The Solubility Profile of 4-Chloro-5,6-dimethoxypyrimidine: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 4-Chloro-5,6-dimethoxypyrimidine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 4-Chloro-5,6-dimethoxypyrimidine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the solubility of this compound in organic solvents is critical for its effective use in research and development, particularly in process chemistry, formulation, and medicinal chemistry applications. While specific quantitative solubility data for 4-Chloro-5,6-dimethoxypyrimidine is not extensively published, this guide synthesizes foundational principles of solubility, outlines robust experimental protocols for its determination, and provides expert insights into its expected behavior in various organic media.

Introduction to 4-Chloro-5,6-dimethoxypyrimidine and its Significance

4-Chloro-5,6-dimethoxypyrimidine is a substituted pyrimidine characterized by a chlorine atom at the 4-position and two methoxy groups at the 5 and 6-positions of the pyrimidine ring.[1] This substitution pattern makes it a versatile building block in organic synthesis. The chloro group serves as a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities, while the dimethoxy groups can influence the electronic properties and metabolic stability of the final molecule. Typically, it presents as a white to off-white crystalline solid.[1] A general understanding is that it exhibits moderate solubility in polar organic solvents.[1]

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a cornerstone of drug development.[2] It directly impacts reaction kinetics, purification strategies (such as crystallization), and the bioavailability of the final drug product.[2] Therefore, a thorough understanding of the solubility of 4-Chloro-5,6-dimethoxypyrimidine is paramount for its efficient and effective application.

Theoretical Framework: Factors Influencing Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The dissolution process involves overcoming the lattice energy of the solid and the intermolecular forces within the solvent to form new solute-solvent interactions. Several factors influence this equilibrium:

  • Solute-Solvent Interactions: The molecular structure of 4-Chloro-5,6-dimethoxypyrimidine, with its polar pyrimidine core, methoxy groups, and a chloro substituent, suggests a degree of polarity. Therefore, it is expected to be more soluble in polar organic solvents that can engage in dipole-dipole interactions.

  • Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[4] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to break the crystal lattice forces.

  • Solvent Polarity: A range of organic solvents with varying polarities can be used to dissolve 4-Chloro-5,6-dimethoxypyrimidine. Protic solvents (e.g., alcohols) can act as hydrogen bond donors, while aprotic polar solvents (e.g., acetone, ethyl acetate) have significant dipole moments but lack O-H or N-H bonds. The specific interactions between the solute and the solvent molecules will dictate the extent of solubility.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the 4-Chloro-5,6-dimethoxypyrimidine molecules together in the solid state will also affect its solubility. A higher lattice energy will require more energy to overcome, resulting in lower solubility.

Caption: Workflow for the gravimetric determination of solubility.

UV-Vis Spectroscopic Method for Kinetic Solubility

This method is a higher-throughput technique suitable for screening solubility in multiple solvents. It relies on creating a calibration curve to relate absorbance to concentration. [5] Materials:

  • 4-Chloro-5,6-dimethoxypyrimidine

  • Selected organic solvents (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

  • Analytical balance

  • Micropipettes

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Accurately weigh a small amount of 4-Chloro-5,6-dimethoxypyrimidine and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of 4-Chloro-5,6-dimethoxypyrimidine in that solvent.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation and Analysis:

    • After equilibration, filter the supernatant.

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-5,6-dimethoxypyrimidine in organic solvents. While specific quantitative data is not widely published, the principles outlined, coupled with the detailed experimental protocols, empower researchers, scientists, and drug development professionals to generate reliable and accurate solubility data. A systematic approach to determining and understanding the solubility of this key intermediate will undoubtedly facilitate its effective use in the synthesis and development of novel chemical entities.

References

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60.
  • Method for determining solubility of a chemical compound. (2005). Google Patents.
  • Thermophysical Properties of 4-Chloro-2,6-dimethoxypyrimidine. (n.d.). Chemcasts. Retrieved from [Link]

  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 15-21.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Solubility Determination in Drug Discovery and Development. (2013). International Journal of Pharmaceutical Sciences and Research, 4(2), 523-530.
  • Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. (2017). Research Journal of Pharmacy and Technology, 10(11), 3895-3898.
  • Understanding Gravimetric Methods. (n.d.). Scribd. Retrieved from [Link]

  • Gravimetric Analysis (Experiment). (2021). Chemistry LibreTexts. Retrieved from [Link]

  • 2-Chloro-4,6-dimethoxypyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • 4-Chloro-6-ethyl-5-fluoropyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • 4-Chloro-6-methoxypyrimidine (26452-81-3). (n.d.). Chemchart. Retrieved from [Link]

  • 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Solubility Modeling and Solution Thermodynamics of 4-Amino-2,6-Dimethoxypyrimidine in Cosolvent Mixtures of Methanol, Ethanol, Isopropanol, and N,N-Dimethylformamide + Water.
  • 2-Chloro-4,5-dimethoxypyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • 4'-Chloro-2',5'-dimethoxyacetoacetanilide. (n.d.). PubChem. Retrieved from [Link]

  • 4-Chloro-6-ethyl-5-fluoropyrimidine. (n.d.). Pharmaffiliates. Retrieved from [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-5,6-dimethoxypyrimidine

Introduction to 4-Chloro-5,6-dimethoxypyrimidine 4-Chloro-5,6-dimethoxypyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 4-Chloro-5,6-dimethoxypyrimidine

4-Chloro-5,6-dimethoxypyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The specific substitution pattern of a chloro group at the 4-position and two methoxy groups at the 5- and 6-positions imparts distinct electronic and steric properties that are crucial for its reactivity and potential as a synthetic intermediate in the development of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Chloro-5,6-dimethoxypyrimidine, both ¹H and ¹³C NMR are indispensable for structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Chloro-5,6-dimethoxypyrimidine is expected to be relatively simple, revealing the electronic environment of the protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyrimidine-H8.5 - 8.7Singlet (s)1HThe lone proton on the pyrimidine ring is significantly deshielded by the electronegative nitrogen atoms and the chloro substituent.
6-OCH₃4.0 - 4.2Singlet (s)3HThe methoxy group at the 6-position is deshielded by the adjacent nitrogen atom.
5-OCH₃3.9 - 4.1Singlet (s)3HThe methoxy group at the 5-position is slightly less deshielded compared to the 6-methoxy group.

Expertise in Action: Causality Behind Predicted Shifts

The predicted downfield shift of the pyrimidine proton is a direct consequence of the anisotropic effects of the aromatic ring and the inductive effects of the two ring nitrogens and the chlorine atom. The methoxy protons are expected to appear as sharp singlets, with their chemical shifts influenced by the electronic environment of their respective positions on the pyrimidine ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2155 - 158The carbon atom situated between the two nitrogen atoms is expected to be significantly deshielded.
C4158 - 162The carbon atom bearing the electronegative chlorine atom will be strongly deshielded.
C5135 - 140The carbon atom attached to the methoxy group at the 5-position.
C6150 - 155The carbon atom attached to the methoxy group at the 6-position and adjacent to a nitrogen atom.
6-OCH₃55 - 60Typical chemical shift for a methoxy carbon attached to an aromatic ring.
5-OCH₃54 - 59Similar to the 6-methoxy carbon, with slight variations due to the different electronic environment.

Workflow for NMR Data Acquisition

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Chloro-5,6-dimethoxypyrimidine is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic (pyrimidine ring)
2950 - 2850C-H stretchAliphatic (methoxy groups)
1600 - 1550C=N stretchPyrimidine ring
1500 - 1400C=C stretchPyrimidine ring
1250 - 1200C-O stretchAryl ether (methoxy groups)
1100 - 1000C-O stretchAryl ether (methoxy groups)
850 - 750C-Cl stretchChloro group

Trustworthiness in Practice: Self-Validating Protocols

A robust IR protocol ensures reproducibility. The use of a background scan before sample analysis and proper sample preparation are critical for obtaining a clean and interpretable spectrum.

Experimental Protocol for Solid-State IR Spectroscopy

  • Sample Preparation: A small amount of 4-Chloro-5,6-dimethoxypyrimidine is finely ground with dry potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For 4-Chloro-5,6-dimethoxypyrimidine (Molecular Formula: C₆H₇ClN₂O₂), the expected molecular weight is approximately 174.59 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 174. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 176 with about one-third the intensity of the molecular ion peak is a key diagnostic feature.

Table 4: Predicted Key Fragments in EI-MS

m/zProposed FragmentRationale
174/176[M]⁺Molecular ion peak with characteristic isotopic pattern for chlorine.
159/161[M - CH₃]⁺Loss of a methyl radical from one of the methoxy groups.
145/147[M - CHO]⁺Loss of a formyl radical.
139[M - Cl]⁺Loss of a chlorine radical.

Logical Relationships in Fragmentation

G M [C₆H₇ClN₂O₂]⁺˙ m/z 174/176 M_minus_CH3 [M - CH₃]⁺ m/z 159/161 M->M_minus_CH3 - •CH₃ M_minus_Cl [M - Cl]⁺ m/z 139 M->M_minus_Cl - •Cl

Caption: Predicted primary fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 4-Chloro-5,6-dimethoxypyrimidine. By combining theoretical predictions with established experimental protocols, this document serves as a valuable resource for scientists working with this compound, enabling them to anticipate spectral features and confidently verify the structure and purity of their samples. The principles and methodologies outlined herein are grounded in the fundamental concepts of spectroscopic analysis and are designed to ensure scientific integrity and reproducibility in a research and development setting.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • NIST Chemistry WebBook. [Link]

Foundational

4-Chloro-5,6-dimethoxypyrimidine: A Strategic Heterocyclic Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the nucleus of numerous...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the nucleus of numerous biologically active compounds and functional materials. Among the vast array of pyrimidine derivatives, 4-Chloro-5,6-dimethoxypyrimidine stands out as a particularly versatile and strategic building block. Its unique substitution pattern—a reactive chlorine atom at the 4-position activated by the ring nitrogens, and two electron-donating methoxy groups at the 5- and 6-positions—provides a finely tuned platform for targeted molecular elaboration. This guide offers a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of 4-Chloro-5,6-dimethoxypyrimidine, presenting it as an indispensable tool for the modern synthetic chemist. We provide field-proven insights and detailed experimental protocols to empower researchers in leveraging this key intermediate for the discovery and development of novel chemical entities.

Introduction: The Privileged Pyrimidine Scaffold

Heterocyclic compounds are fundamental to drug discovery, with nitrogen-containing rings being particularly prevalent in FDA-approved pharmaceuticals. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms, is a "privileged scaffold" that frequently interacts with biological targets such as kinases, proteases, and GPCRs.

The strategic value of a building block like 4-Chloro-5,6-dimethoxypyrimidine lies in its predictable reactivity. The chlorine atom at the C4 position serves as an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr). This allows for the controlled introduction of diverse functional groups, building molecular complexity in a stepwise and predictable manner. The adjacent methoxy groups are not merely passive substituents; they modulate the electronic properties of the ring, influencing reactivity and often contributing to favorable interactions within biological binding pockets, such as those in ATP-binding sites of kinases[1]. This guide will deconstruct the chemical logic that makes this molecule a powerful asset in synthetic campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is critical for its effective use in synthesis, including reaction monitoring and product characterization.

Physical and Chemical Properties

4-Chloro-5,6-dimethoxypyrimidine is typically a white to off-white crystalline solid under standard conditions[2]. Its key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 5193-88-4[1][2][3][4]
Molecular Formula C₆H₇ClN₂O₂[1][2][3]
Molecular Weight 174.58 - 174.59 g/mol [1][3][5]
Melting Point 53–55°C[1]
Boiling Point 250.8 ± 35.0°C (at 760 mmHg)[1]
Density 1.285 ± 0.06 g/cm³[1]
IUPAC Name 4-chloro-5,6-dimethoxypyrimidine[1]
SMILES COC1=C(OC)C(Cl)=NC=N1[3]
InChIKey DKBXBJYGZWSILU-UHFFFAOYSA-N[1][2]

The compound is noted to have limited solubility in polar solvents but is soluble in dimethyl sulfoxide (DMSO) and dichloromethane[1]. It should be stored under an inert atmosphere at 2–8°C to prevent decomposition[1][3].

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the building block and its subsequent derivatives. While a comprehensive dataset is best obtained empirically, typical spectral characteristics for related structures are well-documented. For the isomeric 4-chloro-2,5-dimethoxypyrimidine, the following NMR data has been reported, which can serve as a useful reference point.

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H-NMR 3.860singlet3HOCH₃
3.909singlet3HOCH₃
8.446singlet1HC2-H
¹³C-NMR 55.11--OCH₃
57.42--OCH₃
143.90--C6
145.09--C5
149.67--C4
158.28--C2

Note: Data is for the isomer 4-chloro-2,5-dimethoxypyrimidine and is provided for illustrative purposes. Source:[6]

Synthesis and Manufacturing

The most common and efficient synthesis of 4-Chloro-5,6-dimethoxypyrimidine involves the chlorination of a pre-formed pyrimidine ring. This approach leverages readily available precursors and well-established chlorination chemistry.

Synthetic Workflow Overview

The standard laboratory-scale synthesis begins with a dihydroxy-pyrimidine derivative, which is then chlorinated using a potent agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms[7].

Synthesis_Workflow Start 4,6-Dihydroxy-5- methoxypyrimidine Reagent Phosphorus Oxychloride (POCl₃) Start->Reagent Chlorination Product 4,6-Dichloro-5- methoxypyrimidine Reagent->Product Reflux Methoxide Sodium Methoxide (1 equivalent) Product->Methoxide Selective Nucleophilic Substitution FinalProduct 4-Chloro-5,6- dimethoxypyrimidine Methoxide->FinalProduct Controlled Temp.

Caption: General synthesis pathway for 4-Chloro-5,6-dimethoxypyrimidine.

Detailed Experimental Protocol: Chlorination

This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines[7][8].

Objective: To synthesize 4,6-Dichloro-5-methoxypyrimidine from 4,6-dihydroxy-5-methoxypyrimidine.

Materials:

  • 4,6-Dihydroxy-5-methoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxy-5-methoxypyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). Causality: POCl₃ serves as both the chlorinating agent and the solvent in many cases. An excess ensures the reaction goes to completion.

  • Reaction Execution: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Expertise: The reaction is often sluggish and requires elevated temperatures to drive the conversion of the less reactive hydroxyl groups.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice in a separate beaker within a fume hood. Trustworthiness: This step is highly exothermic and releases HCl gas. Extreme caution is necessary.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate until effervescence ceases (pH ~7-8). Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 4,6-dichloro-5-methoxypyrimidine can be purified by recrystallization or column chromatography to yield the final product.

Subsequent selective methoxylation at either the C4 or C6 position would be required to yield the final title compound, typically achieved by using one equivalent of sodium methoxide at controlled temperatures.

Chemical Reactivity and Applications as a Building Block

The synthetic utility of 4-Chloro-5,6-dimethoxypyrimidine is dominated by the reactivity of the C4-Cl bond. The pyrimidine ring's two nitrogen atoms are strongly electron-withdrawing, which depletes electron density at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the cornerstone reaction for this building block, allowing for the displacement of the chloride ion by a wide range of nucleophiles.

Reactivity_Diagram Core {4-Chloro-5,6-dimethoxypyrimidine | C₄-Cl} Amine R₂NH (Amines) Core->Amine Aminolysis Alcohol ROH (Alcohols) Core->Alcohol Alkoxylation Thiol RSH (Thiols) Core->Thiol Thiolation BoronicAcid Ar-B(OH)₂ Core->BoronicAcid Pd-Catalyst ProductAmine 4-Amino-pyrimidines Amine->ProductAmine SₙAr ProductEther 4-Alkoxy-pyrimidines Alcohol->ProductEther SₙAr ProductThioether 4-Thioether-pyrimidines Thiol->ProductThioether SₙAr ProductAryl 4-Aryl-pyrimidines BoronicAcid->ProductAryl Suzuki Coupling

Caption: Key reaction pathways for 4-Chloro-5,6-dimethoxypyrimidine.

A. Aminolysis: Reaction with primary or secondary amines is one of the most common transformations, yielding 4-amino-5,6-dimethoxypyrimidine derivatives. These products are precursors to a vast number of biologically active molecules. The amino group can be further functionalized or can act as a key hydrogen bond donor for target interaction[9].

B. Alkoxylation and Aryloxylation: Reaction with alkoxides or phenoxides provides access to 4-alkoxy/aryloxy-5,6-dimethoxypyrimidines. This allows for the tuning of solubility and electronic properties.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is dominant, the C-Cl bond can also participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. The Suzuki coupling, in particular, is a powerful method for C-C bond formation.

Protocol Insight: Suzuki Cross-Coupling

  • Objective: To couple an aryl or heteroaryl group at the C4 position.

  • Key Reagents:

    • 4-Chloro-5,6-dimethoxypyrimidine (1.0 eq)

    • Arylboronic acid or ester (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

    • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 eq)

    • Solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Rationale: The palladium catalyst facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form a new C-C bond. The base is crucial for activating the boronic acid. This reaction has been successfully employed for the synthesis of new pyrimidine derivatives with potential antimicrobial activity[10][11].

Applications in Medicinal Chemistry

The derivatives of 4-Chloro-5,6-dimethoxypyrimidine are intermediates in the synthesis of compounds targeting a wide range of diseases.

  • Kinase Inhibitors: The dimethoxy-pyrimidine core is a known scaffold for developing kinase inhibitors[1]. The methoxy groups can enhance binding affinity to the ATP-binding site, while modifications at the C4 position allow for the introduction of pharmacophores that confer selectivity and potency[1].

  • Antiviral Agents: Chloropyrimidines are key motifs in nucleoside analogs and other antiviral compounds, including HIV protease inhibitors[1].

  • Antimicrobial Agents: Novel pyrimidine derivatives synthesized via Suzuki coupling have shown inhibitory activity against various microbes[11]. Furthermore, the core can be converted to a 4-amino derivative, which serves as a precursor for Schiff bases. The resulting metal complexes of these Schiff bases often show significantly enhanced antibacterial and antifungal properties[9].

Safety and Handling

Proper handling of 4-Chloro-5,6-dimethoxypyrimidine and its reagents is paramount for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Use this compound and its reagents only in a well-ventilated area or a chemical fume hood[12][13].

  • Hazards: Halogenated organic compounds should be treated as potentially toxic. This compound may cause skin and serious eye irritation[13][14]. Avoid breathing dust, fumes, or vapors[12].

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and ignition sources[3][12].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[12][15].

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[12][14].

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower[12][15].

  • If inhaled: Remove person to fresh air and keep comfortable for breathing[12][15].

Conclusion

4-Chloro-5,6-dimethoxypyrimidine is more than just a chemical intermediate; it is a strategic tool that offers a reliable and versatile entry point into a rich chemical space. Its predictable reactivity, dominated by nucleophilic aromatic substitution and amenable to modern cross-coupling chemistry, allows for the systematic construction of diverse molecular libraries. For researchers in drug discovery and materials science, mastering the application of this building block is a key step toward the efficient synthesis of novel, high-value compounds.

References

  • Jafar, N. N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(12), 33-41.
  • Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved January 7, 2026, from [Link]

  • Wang, Z., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(9), 2329.

Sources

Exploratory

Reactivity of the chloro and methoxy groups in 4-Chloro-5,6-dimethoxypyrimidine

An In-Depth Technical Guide to the Reactivity of 4-Chloro-5,6-dimethoxypyrimidine Executive Summary 4-Chloro-5,6-dimethoxypyrimidine is a key heterocyclic building block in the synthesis of high-value compounds, particul...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 4-Chloro-5,6-dimethoxypyrimidine

Executive Summary

4-Chloro-5,6-dimethoxypyrimidine is a key heterocyclic building block in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the specific and predictable reactivity of its substituted pyrimidine core. This guide provides a detailed examination of the electronic landscape of the molecule, focusing on the factors that govern the chemoselectivity of its functional groups. The primary focus is the high reactivity of the C4-chloro group towards nucleophilic aromatic substitution (SNAr), contrasted with the relative inertness of the C5 and C6-methoxy groups. Mechanistic principles, experimental protocols, and factors influencing reaction outcomes are discussed to provide a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The Molecular Architecture and Significance

4-Chloro-5,6-dimethoxypyrimidine is an organic compound featuring a pyrimidine ring, which is a diazine heterocycle containing two nitrogen atoms at positions 1 and 3.[1] The ring is functionalized with a chlorine atom at the C4 position and two methoxy groups at the C5 and C6 positions.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules. The specific arrangement of substituents in 4-Chloro-5,6-dimethoxypyrimidine makes it a versatile intermediate. The chloro group serves as an excellent leaving group in nucleophilic substitution reactions, providing a direct handle for introducing a wide variety of functionalities, most commonly nitrogen, oxygen, or sulfur-based nucleophiles.

The Electronic Landscape: Understanding Reactivity

The reactivity of 4-Chloro-5,6-dimethoxypyrimidine is dictated by the electron-deficient nature of the pyrimidine ring and the interplay of the electronic effects of its substituents.

  • The Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are highly electronegative. They exert a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, significantly reducing the electron density of the ring carbons. This intrinsic electron deficiency makes the ring susceptible to attack by nucleophiles, a characteristic feature of many nitrogen-containing heterocycles.[2]

  • The C4-Chloro Group: The chlorine atom is positioned para to the N1 nitrogen and ortho to the N3 nitrogen. This placement is critical. While halogens are inductively withdrawing (-I) and weakly resonance-donating (+M), the C4 position is highly activated towards nucleophilic attack. This is because the anionic intermediate formed upon nucleophilic addition (the Meisenheimer complex) is effectively stabilized by resonance, with the negative charge delocalized onto the electronegative ring nitrogens.[3]

  • The C5 and C6-Methoxy Groups: The methoxy groups are electron-donating through resonance (+M) and electron-withdrawing through induction (-I). Their net effect is electron-donating, which slightly increases the electron density of the ring. However, their most crucial role is in modulating the electronic properties of the scaffold and providing steric influence. As leaving groups, alkoxides (like methoxide) are significantly poorer than halides (like chloride) under neutral or basic conditions, rendering the methoxy groups far less reactive in SNAr reactions.

The Core Reactivity: Selective Nucleophilic Aromatic Substitution (SNAr)

The principal reaction pathway for 4-Chloro-5,6-dimethoxypyrimidine is the Nucleophilic Aromatic Substitution (SNAr) at the C4 position. This reaction proceeds via a two-step addition-elimination mechanism.

  • Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, which is an excellent leaving group.

The pronounced selectivity for the C4 position over the C5 or C6 positions is the cornerstone of this molecule's synthetic utility. The substitution of the methoxy groups is generally not observed under standard SNAr conditions due to the poor leaving group ability of the methoxide anion.

Figure 1: SNAr Mechanism at the C4 Position

Key Transformations and Experimental Protocols

The most common and synthetically valuable transformation of 4-Chloro-5,6-dimethoxypyrimidine is its reaction with amines to form 4-amino-5,6-dimethoxypyrimidine derivatives. These products are often key intermediates in the synthesis of kinase inhibitors and other pharmaceuticals.

Data Summary: Reactivity with Common Nucleophiles
Nucleophile ClassExample NucleophileTypical ConditionsProductRelative Rate
Primary Amines BenzylamineEtOH, reflux, 8-12 h4-(Benzylamino)-5,6-dimethoxypyrimidineFast
Secondary Amines Morpholinei-PrOH, Et₃N, 80 °C, 6 h4-(Morpholino)-5,6-dimethoxypyrimidineFast
Anilines 4-FluoroanilineDMF, K₂CO₃, 100 °C, 16 h4-(4-Fluorophenylamino)-5,6-dimethoxypyrimidineModerate
Alkoxides Sodium EthoxideEtOH, room temp, 2 h4-Ethoxy-5,6-dimethoxypyrimidineModerate
Thiols ThiophenolDMSO, K₂CO₃, 60 °C, 4 h4-(Phenylthio)-5,6-dimethoxypyrimidineFast
Experimental Protocol: Synthesis of 4-(Benzylamino)-5,6-dimethoxypyrimidine

This protocol describes a typical procedure for the amination of 4-Chloro-5,6-dimethoxypyrimidine.

I. Materials and Setup

  • 4-Chloro-5,6-dimethoxypyrimidine (1.0 eq)

  • Benzylamine (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq, as an acid scavenger)

  • Ethanol (EtOH) or Isopropanol (i-PrOH) as solvent (approx. 0.1 M concentration)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

II. Reaction Procedure

  • To the round-bottom flask, add 4-Chloro-5,6-dimethoxypyrimidine and the chosen alcohol solvent.

  • Stir the mixture to achieve dissolution or a fine suspension.

  • Add triethylamine, followed by the dropwise addition of benzylamine at room temperature.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 6-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

III. Work-up and Purification

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water and brine to remove the triethylamine hydrochloride salt and any unreacted amine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-(benzylamino)-5,6-dimethoxypyrimidine.

Workflow Figure 2: Experimental Workflow for Amination A 1. Reagent Setup - Add 4-Cl-pyrimidine & solvent to flask B 2. Amine Addition - Add Et3N (base) - Add Benzylamine (nucleophile) A->B C 3. Reaction - Heat to reflux (80-90°C) - Monitor by TLC/LC-MS B->C D 4. Work-up - Cool and concentrate - Dissolve in EtOAc - Wash with H2O & Brine C->D E 5. Isolation - Dry over Na2SO4 - Filter & Concentrate D->E F 6. Purification - Column Chromatography or - Recrystallization E->F G Final Product 4-(Benzylamino)-5,6-dimethoxypyrimidine F->G

Figure 2: Experimental Workflow for Amination

Factors Influencing Reactivity and Selectivity

While the C4-chloro group is the dominant reactive site, the efficiency of the substitution can be modulated by several factors:

  • Nucleophile Strength: Stronger nucleophiles (e.g., secondary aliphatic amines, thiolates) react faster and under milder conditions than weaker ones (e.g., anilines, alcohols).

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are highly effective for SNAr reactions.[2] They solvate the cation of the nucleophile's counter-ion, increasing the effective nucleophilicity of the anion.

  • Temperature: As with most reactions, higher temperatures increase the reaction rate. For less reactive nucleophiles, heating is often necessary to achieve a reasonable conversion rate.

  • Base: When using nucleophiles like amines or thiols, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) is often added to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophile.

Conclusion

The reactivity of 4-Chloro-5,6-dimethoxypyrimidine is characterized by a high degree of chemoselectivity, driven by the electronic properties of the substituted pyrimidine ring. The C4-chloro group serves as a robust and reliable electrophilic site for nucleophilic aromatic substitution, allowing for the straightforward introduction of diverse functional groups. The methoxy groups at C5 and C6 are comparatively inert under these conditions, making them stable directing and modulating groups. This predictable reactivity profile establishes 4-Chloro-5,6-dimethoxypyrimidine as a valuable and versatile intermediate for the synthesis of complex molecules in the fields of medicine and agriculture.

References

  • T. L. Taylor, et al. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. The Journal of Organic Chemistry. [Link]

  • M. K. Boyomi, et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. National Institutes of Health. [Link]

  • J. D. T. E. S. T. E. R. P. E. T. C. H. (2022). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. QSpace. [Link]

  • Various Authors. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]

  • Various Authors. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.[Link]

  • A. D. S. D. G. G. L. H. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

  • S. D. H. R. D. G. G. L. (2018). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]

  • orthocresol. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • M. R. Crampton, et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • NotBaran. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Various Authors. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkat USA. [Link]

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines. EPO. [Link]

  • Google Patents. (n.d.). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • Google Patents. (n.d.). Preparation method of 4-amino-2, 6-dimethoxypyrimidine.
  • Google Patents. (n.d.). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. LibreTexts. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • V. A. Bakulev, et al. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]

  • Various Authors. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Various Authors. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc.[Link]

  • H. T. A. D. Dahmoshi, et al. (2018). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • M. d. C. F. de Oliveira, et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. [Link]

  • S. Li, et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Institutes of Health. [Link]

  • Various Authors. (n.d.). 4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}. National Institutes of Health. [Link]

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Foundational

An In-depth Technical Guide to the Safe Handling of 4-Chloro-5,6-dimethoxypyrimidine

Foreword: A Proactive Approach to Chemical Safety In the landscape of modern drug discovery and agrochemical synthesis, substituted pyrimidines are indispensable building blocks. 4-Chloro-5,6-dimethoxypyrimidine (CAS No.

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Approach to Chemical Safety

In the landscape of modern drug discovery and agrochemical synthesis, substituted pyrimidines are indispensable building blocks. 4-Chloro-5,6-dimethoxypyrimidine (CAS No. 5193-88-4), in particular, offers a versatile scaffold for introducing the dimethoxypyrimidine moiety into complex molecular architectures.[1] However, its utility is matched by the imperative for rigorous safety and handling protocols. This guide moves beyond mere compliance, aiming to instill a deep, causality-driven understanding of the necessary precautions. For the experienced researcher, this document will serve as a critical resource for reinforcing best practices and training junior scientists. Our core philosophy is that a well-informed scientist is a safe scientist; therefore, this guide emphasizes the scientific reasoning behind each safety recommendation.

Hazard Identification and Risk Profile

4-Chloro-5,6-dimethoxypyrimidine is a white to off-white solid.[2] While comprehensive toxicological data is not fully available, existing safety data sheets for this and structurally similar compounds indicate that it must be handled with care due to its potential as a skin and eye irritant.[3][4] The primary risks are associated with direct contact and inhalation of its dust particles.

GHS Classification Summary: While a specific GHS classification for this exact compound is not universally established, related chloro-pyrimidine compounds are typically classified with warnings for skin and eye irritation.[3] It is prudent to handle it as, at minimum, an irritant.

  • Acute Health Effects:

    • Eye Contact : May cause serious eye irritation or damage.[3][5]

    • Skin Contact : May cause skin irritation upon contact.[3]

    • Ingestion : May be harmful if swallowed.[4][5]

    • Inhalation : Inhalation of dust may cause respiratory tract irritation.[6]

  • Chronic Health Effects:

    • The long-term toxicological properties have not been fully investigated.[4][6] The absence of data necessitates a conservative approach, minimizing exposure to prevent unforeseen chronic effects.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental to designing safe handling procedures. For instance, its solid form and solubility characteristics dictate appropriate spill control measures and solvent choices.

PropertyValueSource(s)
Molecular Formula C₆H₇ClN₂O₂[1][7]
Molecular Weight 174.59 g/mol [7]
CAS Number 5193-88-4[1][2]
Appearance White to off-white solid[1][2]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[2][7]
pKa (Predicted) -1.53 ± 0.26[2]

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safety lies in creating a controlled environment that minimizes the potential for exposure. This is achieved through a combination of robust engineering controls and appropriate PPE.

3.1. Engineering Controls: The First Line of Defense Primary engineering controls are designed to contain the chemical at its source, preventing it from entering the general laboratory atmosphere.

  • Chemical Fume Hood : All manipulations of solid 4-Chloro-5,6-dimethoxypyrimidine, including weighing and transferring, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles.

  • Ventilation : Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used if the process requires removing the compound from the fume hood.[3]

  • Safety Stations : Eyewash stations and safety showers must be readily accessible and located close to the workstation where the compound is handled.[5][8][9]

3.2. Personal Protective Equipment (PPE): The Essential Barrier PPE is not a substitute for engineering controls but serves as the final, critical barrier between the researcher and the chemical.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles or a full-face shield.Standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against dust particles and splashes.[5][8]
Skin Protection Nitrile or neoprene gloves (check manufacturer's compatibility data). A buttoned lab coat.Wear appropriate protective gloves and clothing to prevent skin exposure.[5][8] Always inspect gloves for tears or punctures before use. Contaminated clothing should be removed immediately and laundered before reuse.[3]
Respiratory Protection NIOSH/MSHA-approved respirator with a particle filter.Required when engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable.[8][10]

Standard Operating Procedures: From Receipt to Disposal

A systematic workflow is essential for minimizing risk throughout the compound's lifecycle in the laboratory.

4.1. Handling and Use Protocol The following step-by-step protocol is mandatory for all procedures involving the weighing and dissolution of 4-Chloro-5,6-dimethoxypyrimidine.

  • Preparation : Don all required PPE (safety goggles, lab coat, gloves) before entering the designated handling area.

  • Work Area Setup : Confirm the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Weighing : Perform all weighing operations within the fume hood. Use a tared weigh boat or glassine paper. Avoid creating dust clouds by handling the material gently.

  • Transfer : Carefully transfer the weighed solid into the reaction vessel. Use a spatula and tap it gently to dislodge any remaining powder.

  • Dissolution : Add the solvent slowly to the vessel to avoid splashing.

  • Cleanup : Immediately after use, decontaminate the spatula and weighing vessel. Wipe down the work surface within the fume hood.

  • Handwashing : Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3][11]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Don PPE (Goggles, Lab Coat, Gloves) B Verify Fume Hood Operation A->B 1. Safety First C Place Absorbent Liner B->C 2. Setup D Weigh Compound Gently C->D E Transfer to Vessel D->E F Add Solvent Slowly E->F G Clean Equipment & Workspace F->G 3. Cleanup H Dispose of Waste Properly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of Solid 4-Chloro-5,6-dimethoxypyrimidine.

4.2. Storage Requirements Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

  • Container : Keep the container tightly closed to prevent moisture absorption and contamination.[8][11]

  • Atmosphere : Store under an inert atmosphere (nitrogen or argon) as recommended.[2]

  • Temperature : Maintain storage at 2-8°C in a designated refrigerator or cold room.[2][7]

  • Incompatibilities : Store away from strong oxidizing agents.[8]

  • Labeling : Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Emergency and First-Aid Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All laboratory personnel must be familiar with these procedures.

5.1. First-Aid Measures Immediate and correct first aid can significantly reduce the severity of an injury.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]

  • Skin Contact : Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[3][8]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If symptoms occur, get medical attention.[3][5]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[5][9]

G cluster_routes Start Exposure Event Occurs Eye Eye Contact Skin Skin Contact Inhale Inhalation Ingest Ingestion Action_Eye Rinse with water for 15 min. Remove contacts if possible. Eye->Action_Eye Action_Skin Remove contaminated clothing. Wash with soap & water for 15 min. Skin->Action_Skin Action_Inhale Move to fresh air. Provide artificial respiration if needed. Inhale->Action_Inhale Action_Ingest Rinse mouth. DO NOT induce vomiting. Ingest->Action_Ingest Seek_Medical_Attention Seek Immediate Medical Attention Action_Eye->Seek_Medical_Attention Seek_Medical_Advice Seek medical advice if irritation persists Action_Skin->Seek_Medical_Advice Call_Poison_Center Call POISON CENTER or doctor Action_Inhale->Call_Poison_Center Action_Ingest->Call_Poison_Center

Caption: Decision Tree for First-Aid Response to Exposure.

5.2. Accidental Release Measures For a small spill of solid material:

  • Evacuate non-essential personnel from the area.

  • Ensure you are wearing full PPE, including respiratory protection if necessary.

  • Gently sweep up the solid material, avoiding dust formation. Use a dustpan and brush designated for chemical waste.[6][12]

  • Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.[12]

  • Clean the spill area with a damp cloth (using an appropriate solvent if necessary) and place the cleaning materials in the hazardous waste container.

  • Prevent the spill from entering drains.[3]

5.3. Fire-Fighting Measures

  • Suitable Extinguishing Media : Use carbon dioxide (CO₂), dry chemical powder, or water spray.[5]

  • Specific Hazards : Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[6][8][12]

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[12]

Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

  • Classification : This material should be treated as hazardous waste.

  • Procedure : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4][5] Do not dispose of it down the drain or with general trash.[6]

  • Contaminated Packaging : Empty containers retain product residue and should be disposed of in the same manner as the chemical itself.

Conclusion

The safe and effective use of 4-Chloro-5,6-dimethoxypyrimidine in a research setting is contingent upon a thorough understanding of its potential hazards and the diligent application of the protocols outlined in this guide. By integrating these practices into every workflow, researchers can mitigate risks to themselves, their colleagues, and the environment, allowing for the continued advancement of science in a culture of safety.

References

  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 4,6-Dichloro-5-methoxypyrimidine.
  • TCI Chemicals. (2024, November 29). Safety Data Sheet for 2-Amino-4,6-dimethoxypyrimidine. Retrieved from TCI Chemicals.
  • Fisher Scientific. (2010, August 26). Safety Data Sheet for 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from Fisher Scientific.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 4-Amino-2,6-dimethoxypyrimidine. Retrieved from Fisher Scientific.
  • BenchChem. (2025, December). 4,6-Dichloro-5-methoxypyrimidine: A Comprehensive Technical Guide.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet for 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from Fisher Scientific.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet for 4-Chloro-5-methoxy-2-(2-pyridyl)pyrimidine. Retrieved from Fisher Scientific.
  • Fisher Scientific. (2013, November 1). Safety Data Sheet for 2-Chloro-4-methylpyrimidine. Retrieved from Fisher Scientific.
  • Fisher Scientific. (2023, October 6). Safety Data Sheet for 2-Chloro-4-methylpyrimidine, 98%.
  • Apollo Scientific. (2023, June 9). Safety Data Sheet for 4-Chloro-5-fluoropyrimidine.
  • PubChem. 4,6-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 78720. Retrieved from PubChem. [Link]

  • PubChem. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323. Retrieved from PubChem. [Link]

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Exploratory

An In-depth Technical Guide to 4-Chloro-5,6-dimethoxypyrimidine: A Keystone Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-5,6-dimethoxypyrimidine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-5,6-dimethoxypyrimidine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, established and analogous synthesis methodologies, core reactivity, and its pivotal role as an intermediate in the synthesis of bioactive molecules, including notable kinase inhibitors and antibacterial agents.

Core Compound Identity and Physicochemical Properties

4-Chloro-5,6-dimethoxypyrimidine is a substituted pyrimidine characterized by a chlorine atom at the 4-position and two methoxy groups at the 5- and 6-positions.[1] This substitution pattern imparts a unique reactivity profile, making it a valuable scaffold in medicinal chemistry.

The IUPAC name for this compound is 4-chloro-5,6-dimethoxypyrimidine .[1] Key identifiers and physicochemical properties are summarized in the table below for quick reference.

Identifier/PropertyValueSource(s)
CAS Number 5193-88-4[2][3]
Molecular Formula C₆H₇ClN₂O₂[2]
Molecular Weight 174.59 g/mol [2]
Melting Point 53-55 °C[4]
Boiling Point 250.8 ± 35.0 °C (at 760 mmHg)[4]
Density 1.285 ± 0.06 g/cm³[4]
SMILES COc1c(OC)ncnc1Cl[5]
InChIKey DKBXBJYGZWSILU-UHFFFAOYSA-N[1]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in DMSO and dichloromethane; limited solubility in water.[4]

Synthesis and Manufacturing Landscape

The synthesis of 4-Chloro-5,6-dimethoxypyrimidine, while not extensively detailed in publicly accessible literature for this specific isomer, can be logically deduced from established pyrimidine chemistry. The most plausible and industrially scalable routes involve the construction of the substituted pyrimidine ring followed by strategic chlorination and methoxylation steps. A common approach begins with precursors like dihydroxypyrimidines, which are then chlorinated and subsequently reacted with methoxide.

A representative synthesis pathway, analogous to the preparation of similar compounds like 4,6-dichloro-5-methoxypyrimidine, is illustrated below.[2] This multi-step process emphasizes the core transformations common in pyrimidine synthesis.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Methoxylation A 2-Methoxy-malonic acid diester C 4,6-Dihydroxy-5-methoxypyrimidine(Cyclocondensation) A->C NaOR B Formamide B->C D 4,6-Dichloro-5-methoxypyrimidine(Intermediate) C->D POCl₃ E 4-Chloro-5,6-dimethoxypyrimidine(Final Product) D->E NaOMe (1 eq.)

Caption: Plausible synthetic workflow for 4-Chloro-5,6-dimethoxypyrimidine.

Generalized Experimental Protocol for Synthesis

The following protocol is a generalized representation based on analogous syntheses of substituted chloropyrimidines and should be optimized for specific laboratory conditions.

Step 1: Synthesis of a Dichloro-methoxypyrimidine Intermediate (e.g., 4,6-Dichloro-5-methoxypyrimidine)

  • Cyclization: A 2-substituted malonic ester (e.g., 2-methoxy-malonic diester) is reacted with formamide in the presence of a base like sodium methoxide or sodium ethoxide to form the corresponding 4,6-dihydroxy-5-methoxypyrimidine.[2]

  • Chlorination: The resulting dihydroxypyrimidine is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with gentle heating, to replace the hydroxyl groups with chlorine atoms, yielding the dichlorinated intermediate.[2]

Step 2: Selective Monomethoxylation

  • Reaction Setup: The dichlorinated pyrimidine intermediate is dissolved in an anhydrous solvent such as methanol or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: A carefully controlled stoichiometric amount (typically 1.0 to 1.1 equivalents) of sodium methoxide (NaOMe) solution in methanol is added dropwise to the reaction mixture at a controlled temperature, often starting at 0-5 °C and allowing it to warm to room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the selective replacement of one chlorine atom.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated through extraction. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure 4-Chloro-5,6-dimethoxypyrimidine.

Chemical Reactivity and Mechanistic Insights

The chemical utility of 4-Chloro-5,6-dimethoxypyrimidine is dominated by the reactivity of the C4-chloro substituent. The pyrimidine ring, being an electron-deficient heterocycle, activates the chlorine atom, making it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.

The two methoxy groups at the C5 and C6 positions are electron-donating by resonance, which modulates the electrophilicity of the pyrimidine ring. However, the inductive effect of the ring nitrogens ensures that the C4 position remains highly susceptible to nucleophilic attack.

G cluster_nuc Common Nucleophiles A 4-Chloro-5,6-dimethoxypyrimidine C Meisenheimer Complex (Intermediate) A->C Attack at C4 B Nucleophile (Nu-H) B->C D 4-Substituted-5,6-dimethoxypyrimidine C->D Loss of Cl⁻ Nuc1 R-NH₂ (Amines) Nuc2 R-SH (Thiols) Nuc3 R-OH (Alcohols/Phenols) Nuc4 Organometallics (for C-C coupling)

Caption: General mechanism for SNAr reactions of the title compound.

Key Applications in Synthesis

A. Synthesis of Aminopyrimidines:

The displacement of the chloride with various amines is a cornerstone of its application. This reaction is fundamental in the synthesis of numerous pharmaceutical building blocks, including precursors to kinase inhibitors. A prime example is the synthesis of 5,6-dimethoxypyrimidin-4-amine, a valuable intermediate in its own right.[6]

  • Generalized Protocol for Amination:

    • Dissolve 4-Chloro-5,6-dimethoxypyrimidine in a suitable solvent (e.g., ethanol, DMF, or dioxane).

    • Add the desired primary or secondary amine (1.1 to 2.0 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) if the amine salt is used or to scavenge the HCl byproduct.

    • Heat the reaction mixture, typically between 80-120 °C, and monitor by TLC or LC-MS.

    • Upon completion, the product is isolated by standard work-up and purification procedures.

This reactivity is famously exploited in the synthesis of the antibacterial drug Sulfadoxine . Although Sulfadoxine itself is 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide, its synthesis involves the coupling of a sulfanilamide derivative with the 4-chloro-5,6-dimethoxypyrimidine core via an SNAr reaction.[7]

B. Carbon-Carbon Bond Formation:

While SNAr with heteroatom nucleophiles is most common, the chloro-substituent can also participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This allows for the introduction of aryl, heteroaryl, or vinyl groups at the C4 position, significantly expanding the molecular diversity accessible from this intermediate.

  • Generalized Conditions for Suzuki Coupling:

    • Reactants: 4-Chloro-5,6-dimethoxypyrimidine and a boronic acid or ester.

    • Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.[8][9]

    • Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[8]

    • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

Safety, Handling, and Storage

As a chlorinated organic compound and a reactive chemical intermediate, 4-Chloro-5,6-dimethoxypyrimidine must be handled with appropriate care in a laboratory setting.

Hazard Identification:

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H320: Causes eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Signal Word: Warning[2]

Recommended Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]

  • Wear standard personal protective equipment, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5][10]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly sealed container in a cool, dry place.[10]

  • It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent decomposition.[2]

Conclusion

4-Chloro-5,6-dimethoxypyrimidine stands as a versatile and highly valuable intermediate for the drug discovery and development community. Its well-defined reactivity, centered on the facile nucleophilic displacement of the C4-chloro group, provides a reliable entry point for the synthesis of complex molecular architectures. The ability to introduce a wide array of nitrogen, oxygen, sulfur, and carbon-based substituents makes it a privileged scaffold for building libraries of compounds targeting critical biological pathways, particularly in the realms of oncology and infectious diseases. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist looking to leverage its potential in cutting-edge pharmaceutical research.

References

  • BLD Pharm. (n.d.). 5193-88-4 | 4-Chloro-5,6-dimethoxypyrimidine.
  • Ivy Fine Chemicals. (n.d.). 4-chloro-5,6-dimethoxypyrimidine [CAS: 5193-88-4].
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 4,6-Dichloro-5-methoxypyrimidine.
  • CymitQuimica. (n.d.). CAS 5193-88-4: 4-Chloro-5,6-dimethoxypyrimidine.
  • BenchChem. (n.d.). 4-Chloro-5,6-dimethoxypyrimidine | 5193-88-4.
  • ChemicalBook. (n.d.). 4-Chloro-5,6-dimethoxypyrimidine | 5193-88-4.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4,6-Dichloro-5-methoxypyrimidine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Chloro-5-methoxy-2-(2-pyridyl)pyrimidine.
  • PubChem. (n.d.). 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide; 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine.
  • Merlic, C. A., et al. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • ChemBK. (2024). 5,6-dimethoxypyrimidin-4-amine.
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Bortolami, M., et al. (2021). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. CORE.
  • ChemicalBook. (n.d.). 2-Amino-4,6-dimethoxypyrimidine synthesis.
  • ResearchGate. (n.d.). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF.
  • PubChem. (n.d.). 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide.
  • Vulcanchem. (n.d.). 4-Chloro-5,6-dimethoxypyrimidine - 5193-88-4.
  • Chemistry & Biology Interface. (2011). Dimethylamination Reactions. Retrieved from Chemistry & Biology Interface website.
  • Fun, H.-K., et al. (2010). 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications.
  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4,6-dimethoxypyrimidine.
  • ResearchGate. (n.d.). (PDF) 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide.
  • Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine.
  • PubMed. (2005). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1][2]benzodiazepines. Retrieved from PubMed website.

  • Evaluation of novel pyrimidine derivatives as a new class of mushroom tyrosinase inhibitor. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • PubChem. (n.d.). Sulfadoxine.
  • ResearchGate. (n.d.). 2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF.
  • Google Patents. (n.d.). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.

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Protocols & Analytical Methods

Method

Application Note & Protocol: Regioselective Synthesis of 4-Chloro-5,6-dimethoxypyrimidine

Introduction: The Strategic Value of Substituted Pyrimidines Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous biologically active molecules.[1] Th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyrimidines

Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous biologically active molecules.[1] The specific substitution pattern on the pyrimidine ring is critical in defining the molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. The target molecule of this guide, 4-Chloro-5,6-dimethoxypyrimidine, is a versatile intermediate used in the synthesis of various pharmaceutical and agrochemical agents.[2] Its structure, featuring a reactive chlorine atom and two methoxy groups, makes it a valuable building block for introducing further molecular diversity.[2]

This document provides a comprehensive guide to the synthesis of 4-Chloro-5,6-dimethoxypyrimidine via a regioselective nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 4,6-dichloro-5-methoxypyrimidine. We will delve into the mechanistic principles governing the reaction's selectivity, provide a field-tested, step-by-step protocol, and offer insights into process optimization and troubleshooting.

Mechanistic Rationale: Achieving Regioselectivity in SNAr Reactions

The core transformation is the selective replacement of one chlorine atom on the 4,6-dichloro-5-methoxypyrimidine ring with a methoxy group. This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction.

The SNAr Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile, in this case, the methoxide ion (CH₃O⁻), attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group.

Controlling Regioselectivity: The starting material, 4,6-dichloro-5-methoxypyrimidine, has two reactive chlorine atoms at the C4 and C6 positions.[3] The key challenge and objective of this protocol is to achieve mono-substitution at a specific position.

  • Electronic Influence: The pyrimidine nitrogens are inherently electron-withdrawing, making the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack. In dichloropyrimidines, the C4 position is often more reactive than the C2 position due to greater resonance stabilization of the Meisenheimer intermediate.[4]

  • Role of the C5-Methoxy Group: The existing methoxy group at the C5 position is electron-donating, which can influence the electrophilicity of the adjacent C4 and C6 carbons.

  • Kinetic vs. Thermodynamic Control: By carefully controlling the reaction conditions—specifically, by using a single equivalent of the sodium methoxide nucleophile and maintaining a low reaction temperature—we favor kinetic control. This promotes the selective addition of just one methoxy group, preventing the formation of the disubstituted 5,6-dimethoxy-4-methoxypyrimidine byproduct. The precise selectivity between the C4 and C6 positions can be subtle, but this protocol is designed to yield the desired 4-Chloro-5,6-dimethoxypyrimidine isomer.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.

3.1. Materials and Reagents

ReagentCAS No.Molecular Wt. ( g/mol )Molarity/PuritySupplier Example
4,6-dichloro-5-methoxypyrimidine5018-38-2179.00>98%BLD Pharm[5]
Sodium Methoxide124-41-454.02>95%Sigma-Aldrich
Anhydrous Methanol (MeOH)67-56-132.0499.8%Fisher Scientific
Dichloromethane (DCM)75-09-284.93ACS GradeVWR
Deionized Water (H₂O)7732-18-518.02N/AIn-house
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated SolutionIn-house
Brine (Saturated NaCl Solution)7647-14-558.44Saturated SolutionIn-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37GranularAcros Organics

3.2. Equipment

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

3.3. Step-by-Step Synthesis Procedure

Synthesis_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Nucleophilic Substitution cluster_workup Step 3: Workup & Isolation cluster_purification Step 4: Purification & Analysis A Prepare Sodium Methoxide Solution (1.0 eq in Anhydrous MeOH) D Slowly add NaOMe solution (Maintain T < 10 °C) A->D B Dissolve Starting Material (4,6-dichloro-5-methoxypyrimidine) in Anhydrous MeOH C Cool solution to 0-5 °C (Ice Bath) B->C C->D E Warm to Room Temperature and Stir for 12-18h D->E F Monitor reaction by TLC E->F G Quench with H₂O F->G H Concentrate in vacuo G->H I Extract with DCM H->I J Wash organic layer (H₂O, NaHCO₃, Brine) I->J K Dry over MgSO₄ J->K L Filter and Concentrate K->L M Purify by Recrystallization or Column Chromatography L->M N Characterize Product (NMR, MS, MP) M->N

Caption: Experimental workflow for the synthesis of 4-Chloro-5,6-dimethoxypyrimidine.

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermometer. Ensure all glassware is oven-dried to prevent moisture contamination.

  • Reagent Preparation: In a separate flask, prepare the sodium methoxide solution by carefully dissolving sodium methoxide (1.0 eq) in anhydrous methanol under a nitrogen atmosphere. Causality Note: The use of anhydrous solvent is critical as water can react with sodium methoxide, reducing its efficacy and potentially leading to side reactions.[6]

  • Starting Material Addition: Charge the three-necked flask with 4,6-dichloro-5-methoxypyrimidine (1.0 eq) and anhydrous methanol. Stir until the solid is fully dissolved.

  • Nucleophilic Addition: Cool the solution of the starting material to 0-5 °C using an ice bath. Once cooled, add the prepared sodium methoxide solution dropwise via a dropping funnel over 30-45 minutes. Causality Note: A slow, dropwise addition at low temperature is crucial to control the exotherm of the reaction and to favor selective mono-substitution over the undesired di-substitution.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, carefully quench the mixture by adding deionized water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Transfer the resulting aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[7]

  • Workup - Washing and Drying:

    • Combine the organic extracts.

    • Wash the organic layer sequentially with deionized water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL). Causality Note: The bicarbonate wash neutralizes any unreacted acidic species, while the brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude 4-Chloro-5,6-dimethoxypyrimidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Product Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.[2]

  • Molecular Formula: C₆H₇ClN₂O₂[2]

  • Molecular Weight: 174.58 g/mol [8]

  • Melting Point: Literature values should be consulted for comparison.

  • Spectroscopic Analysis:

    • ¹H NMR: The spectrum should show three singlets: one for the pyrimidine proton (C2-H) and two distinct singlets for the protons of the two non-equivalent methoxy groups. The chemical shifts will be characteristic of the electronic environment. For comparison, the related compound 4,6-dichloro-5-methoxypyrimidine shows peaks at δ 4.00 (s, 3H) and 8.55 (s, 1H).[9]

    • ¹³C NMR: The spectrum should reveal six distinct carbon signals corresponding to the pyrimidine ring carbons and the methoxy carbons.

    • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.

Troubleshooting and Safety Considerations

Potential IssueLikely Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; moisture contamination deactivating the nucleophile.Ensure reaction goes to completion via TLC. Use thoroughly dried glassware and anhydrous solvents.
Formation of Di-substituted Product Excess sodium methoxide used; reaction temperature too high.Use precisely 1.0 equivalent of sodium methoxide. Maintain low temperature during addition.
Starting Material Remains Insufficient nucleophile; reaction time too short.Verify the purity and stoichiometry of the sodium methoxide. Extend reaction time and continue monitoring by TLC.

Safety Precautions:

  • 4,6-dichloro-5-methoxypyrimidine: Handle as a potentially toxic halogenated organic compound. Avoid inhalation and skin contact.[2]

  • Sodium Methoxide: Highly corrosive and reacts violently with water. Handle in a fume hood under an inert atmosphere. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[6]

  • Solvents: Methanol and Dichloromethane are flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

Reaction Scheme

Sources

Application

The Versatile Scaffold: 4-Chloro-5,6-dimethoxypyrimidine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents due to its profound biological significance.[1][2] Among the vast p...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents due to its profound biological significance.[1][2] Among the vast portfolio of pyrimidine-based building blocks, 4-Chloro-5,6-dimethoxypyrimidine emerges as a particularly versatile intermediate, offering a reactive handle for molecular elaboration and a structural motif conducive to potent biological activity. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The strategic placement of a chlorine atom at the 4-position renders this site highly susceptible to nucleophilic aromatic substitution (SNAr), providing a primary avenue for diversification. Concurrently, the electron-donating methoxy groups at the 5- and 6-positions modulate the electronic character of the ring, influencing both reactivity and the potential for crucial hydrogen bond interactions with biological targets.[3] This unique electronic arrangement makes 4-Chloro-5,6-dimethoxypyrimidine a valuable precursor for a range of pharmacologically active molecules, from established antimicrobial agents to novel kinase inhibitors.[3]

Physicochemical Profile

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for experimental design, guiding choices in reaction solvents, purification techniques, and formulation.

PropertyValueSource
Molecular Formula C₆H₇ClN₂O₂
Molecular Weight 174.59 g/mol [3]
Appearance White to off-white crystalline solid[4]
Melting Point 53–55 °C[3]
Boiling Point 250.8 ± 35.0 °C (at 760 mmHg)[3]
Density 1.285 ± 0.06 g/cm³[3]
Solubility Soluble in DMSO and dichloromethane; limited solubility in polar solvents like water.[3]
Storage Store at 2–8 °C under an inert atmosphere; compound is hygroscopic.[3]

Core Application I: Synthesis of Pyrimidinyl-Sulfonamides

One of the most notable applications of 4-Chloro-5,6-dimethoxypyrimidine is in the synthesis of sulfonamide-containing drugs.[5] The pyrimidine-sulfonamide hybrid scaffold is a cornerstone in antimicrobial therapy and is increasingly explored for its anticancer potential.[5] A prime example is its use as a key intermediate in the synthesis of the antimalarial drug Sulfadoxine. Sulfadoxine acts by inhibiting dihydropteroate synthase, an essential enzyme in the folic acid synthesis pathway of protozoa.[6]

The core reaction is a nucleophilic aromatic substitution where the amino group of a sulfonamide displaces the chlorine atom on the pyrimidine ring.

Workflow for Pyrimidinyl-Sulfonamide Synthesis

reagent1 4-Chloro-5,6-dimethoxypyrimidine reaction Nucleophilic Aromatic Substitution (SNAr) reagent1->reaction reagent2 Sulfanilamide Derivative reagent2->reaction product N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide Derivative reaction->product Crude Product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure Bioactive Compound purification->final_product

Caption: General workflow for synthesizing bioactive pyrimidinyl-sulfonamides.

Protocol 1: Synthesis of 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide (Core of Sulfadoxine)

This protocol details the nucleophilic aromatic substitution reaction between 4-Chloro-5,6-dimethoxypyrimidine and a sulfanilamide.

Materials:

  • 4-Chloro-5,6-dimethoxypyrimidine

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • Anhydrous Potassium Carbonate (K₂CO₃) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (e.g., rotary evaporator, filtration apparatus, chromatography columns)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Chloro-5,6-dimethoxypyrimidine (1.0 eq) and sulfanilamide (1.1 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the reactants, followed by the addition of anhydrous potassium carbonate (2.0 eq). The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual DMF.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide.[7]

Causality and Insights: The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium carbonate and the intermediate Meisenheimer complex, facilitating the reaction.[8] The use of an excess of the sulfonamide and base ensures the complete consumption of the starting chloropyrimidine.

Core Application II: Scaffolding for Kinase Inhibitors

The pyrimidine ring is a bioisostere of the adenine core of ATP and is a privileged scaffold for designing ATP-competitive kinase inhibitors.[4][9] 4-Anilinopyrimidine derivatives, in particular, have been successfully developed as inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases, which are critical targets in oncology.[4]

4-Chloro-5,6-dimethoxypyrimidine serves as an excellent starting point for generating libraries of 4-aminopyrimidine-based kinase inhibitors. The chlorine at the C4 position is readily displaced by various substituted anilines or other amine-containing fragments.

Reaction Mechanism: SNAr for Kinase Inhibitor Synthesis

start 4-Chloro-5,6-dimethoxypyrimidine step1 Nucleophilic Attack start->step1 nucleophile Substituted Aniline (R-NH2) nucleophile->step1 intermediate Meisenheimer Complex (Tetrahedral Intermediate) step1->intermediate Addition step2 Chloride Elimination intermediate->step2 Aromatization product 4-Anilino-5,6-dimethoxypyrimidine Derivative step2->product Elimination of Cl-

Caption: Mechanism of SNAr for synthesizing 4-anilinopyrimidine derivatives.

Protocol 2: General Synthesis of 4-Anilino-5,6-dimethoxypyrimidine Derivatives

This protocol provides a general method for the acid-catalyzed nucleophilic aromatic substitution with various anilines, a common strategy for building kinase inhibitor scaffolds.

Materials:

  • 4-Chloro-5,6-dimethoxypyrimidine

  • Substituted aniline (1.1 - 1.5 eq)

  • Isopropanol or other suitable high-boiling alcohol

  • Hydrochloric acid (HCl) or p-Toluenesulfonic acid (p-TsOH) as a catalyst

  • Round-bottom flask with reflux condenser

  • Standard laboratory equipment for reaction, work-up, and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-5,6-dimethoxypyrimidine (1.0 eq) and the desired substituted aniline (1.2 eq) in isopropanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated HCl (a few drops) or p-TsOH (0.1 eq). The acid protonates the pyrimidine ring, increasing its electrophilicity and accelerating the rate of nucleophilic attack.

  • Reaction Execution: Heat the mixture to reflux (approximately 82 °C for isopropanol) with stirring.

  • Monitoring: Follow the reaction's progress by TLC until the starting chloropyrimidine is consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms (often the hydrochloride salt of the product), collect it by filtration and wash with cold isopropanol. The free base can be obtained by neutralization with an aqueous base like sodium bicarbonate.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-anilino-5,6-dimethoxypyrimidine derivative.

Future Directions and Advanced Applications

Beyond SNAr, the chlorine atom of 4-Chloro-5,6-dimethoxypyrimidine can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This allows for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl substituents at the 4-position, further expanding the accessible chemical space for drug discovery.

While specific protocols for Suzuki coupling on this exact substrate are not widely published, methods developed for structurally similar chloropyrimidines can be readily adapted. This typically involves reacting the chloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., dioxane/water).

The continued exploration of derivatives from 4-Chloro-5,6-dimethoxypyrimidine holds significant promise for the development of next-generation therapeutics targeting a multitude of diseases. Its proven utility and synthetic tractability ensure its place as a valuable tool in the medicinal chemist's arsenal.

References

  • Jain, K., & Rana, A. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 9(1), 35. Available at: [Link]

  • Deswal, S., & Kumar, A. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. Available at: [Link]

  • Bobbio, C., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. Available at: [Link]

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Institutional Research Information System. Available at: [Link]

  • Zhang, Y., & Liu, X. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1731-1738. Available at: [Link]

  • PubChem. (n.d.). 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide; 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine. Available at: [Link]

  • Al-Trawneh, S. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. International Journal of Medical Reviews and Case Reports, 5(1), 1-10. Available at: [Link]

  • Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal, 8(2), 795-806. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-Chloro-5,6-dimethoxypyrimidine

Abstract The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in critical biological interactions.[1][2] 4-Chloro-5,6-dim...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in critical biological interactions.[1][2] 4-Chloro-5,6-dimethoxypyrimidine is a highly functionalized and versatile heterocyclic building block, offering a reactive site for nucleophilic substitution and cross-coupling reactions, making it an invaluable intermediate in the synthesis of complex pharmaceutical molecules. This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of 4-Chloro-5,6-dimethoxypyrimidine in the synthesis of key pharmaceutical intermediates. Detailed, field-proven protocols for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions are presented, grounded in established chemical principles and supported by authoritative references. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent synthetic intermediate in their research and development endeavors.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring system is a privileged scaffold in drug discovery, present in a vast array of FDA-approved drugs for indications including cancer, viral infections, and bacterial infections.[3][4][5] Its prevalence stems from its structural resemblance to the nucleobases of DNA and RNA, allowing pyrimidine-based drugs to act as antagonists or inhibitors of key enzymes involved in cellular signaling and replication.[3]

4-Chloro-5,6-dimethoxypyrimidine emerges as a particularly strategic intermediate. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the chloro-substituent at the 4-position, renders this position highly susceptible to nucleophilic attack. Furthermore, the methoxy groups at the 5 and 6 positions can modulate the electronic properties of the ring and offer potential for further functionalization or metabolic blocking. This unique combination of features allows for the regioselective introduction of a wide range of functionalities, a critical aspect in the construction of diverse compound libraries for drug screening.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 4-Chloro-5,6-dimethoxypyrimidine is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 5193-88-4[6]
Molecular Formula C₆H₇ClN₂O₂[6]
Molecular Weight 174.59 g/mol [6]
Appearance White to off-white crystalline solid[6]
Solubility Soluble in polar organic solvents[6]

Safety and Handling: 4-Chloro-5,6-dimethoxypyrimidine, like other halogenated heterocyclic compounds, should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) for this or structurally similar compounds.[7][8]

Core Reactivity: A Gateway to Molecular Diversity

The synthetic utility of 4-Chloro-5,6-dimethoxypyrimidine is primarily centered on the reactivity of the C4-chloro substituent. This section details the key transformations that enable the construction of complex pharmaceutical intermediates.

Nucleophilic Aromatic Substitution (SNAr)

The reaction of 4-Chloro-5,6-dimethoxypyrimidine with nucleophiles is a cornerstone of its application. The electron-deficient pyrimidine ring facilitates the addition of a nucleophile to the carbon bearing the chlorine atom, followed by the elimination of the chloride ion. This addition-elimination mechanism is a well-established pathway for the formation of C-N, C-O, and C-S bonds.[9]

Reaction Workflow: Nucleophilic Aromatic Substitution (SNAr)

cluster_legend Diagram Caption: General workflow for S N Ar reactions. reagent 4-Chloro-5,6-dimethoxypyrimidine conditions Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, NMP, Isopropanol) Heat (optional) reagent->conditions nucleophile Nucleophile (R-NH₂, R-OH, R-SH) nucleophile->conditions product 4-Substituted-5,6-dimethoxypyrimidine conditions->product key cluster_legend Diagram Caption: Simplified catalytic cycle for Suzuki coupling. pd0 Pd(0)L₂ pd2_add Oxidative Addition (Ar-Pd(II)-Cl)L₂ pd0->pd2_add + Ar-Cl pd2_trans Transmetalation (Ar-Pd(II)-Ar')L₂ pd2_add->pd2_trans + Ar'-B(OH)₂ pd0_elim Reductive Elimination pd2_trans->pd0_elim pd0_elim->pd0 + Ar-Ar' reagent 4-Chloro-5,6-dimethoxypyrimidine boronic Ar'-B(OH)₂ product 4-Aryl-5,6-dimethoxypyrimidine base Base key

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. [10]This reaction is instrumental in the synthesis of alkynyl-substituted heterocycles, which can serve as key intermediates for further transformations or as integral parts of the final active pharmaceutical ingredient (API).

Experimental Protocols

The following protocols are provided as a guide for the application of 4-Chloro-5,6-dimethoxypyrimidine in the synthesis of pharmaceutical intermediates. These protocols are based on established methodologies for structurally similar compounds and should be adapted and optimized for specific substrates and scales.

Protocol 1: Synthesis of a 4-Anilino-5,6-dimethoxypyrimidine Derivative via SNAr

This protocol describes the synthesis of a key intermediate for certain kinase inhibitors, where an aniline derivative is coupled to the pyrimidine core.

Materials:

  • 4-Chloro-5,6-dimethoxypyrimidine

  • Substituted aniline (e.g., 4-fluoroaniline) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Isopropanol or N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware for reflux and work-up

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Chloro-5,6-dimethoxypyrimidine (1.0 equivalent) and the substituted aniline (1.2 equivalents).

  • Add isopropanol or NMP to dissolve the reactants (a concentration of 0.1-0.5 M is a good starting point).

  • Add DIPEA (2.0 equivalents) to the mixture.

  • Heat the reaction mixture to 80-120 °C and stir. The optimal temperature will depend on the reactivity of the aniline.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the product by filtration and wash with cold isopropanol.

  • If no precipitate forms, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Synthesis of a 4-Piperazinyl-5,6-dimethoxypyrimidine Derivative

This protocol outlines the synthesis of an intermediate commonly found in APIs like Dasatinib, a tyrosine kinase inhibitor. [1][3] Materials:

  • 4-Chloro-5,6-dimethoxypyrimidine

  • 1-(2-Hydroxyethyl)piperazine (1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware for heating and work-up

Procedure:

  • In a round-bottom flask, suspend 4-Chloro-5,6-dimethoxypyrimidine (1.0 equivalent) and K₂CO₃ (2.0 equivalents) in DMF.

  • Add 1-(2-Hydroxyethyl)piperazine (1.5 equivalents) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 4-Aryl-5,6-dimethoxypyrimidine

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the pyrimidine core.

Materials:

  • 4-Chloro-5,6-dimethoxypyrimidine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • Standard Schlenk line or glovebox for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Chloro-5,6-dimethoxypyrimidine (1.0 equivalent), the arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.03 equivalents).

  • Add degassed 1,4-dioxane and the degassed 2 M Na₂CO₃ solution (a typical solvent ratio is 4:1 dioxane:water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: A Versatile Tool for Modern Drug Discovery

4-Chloro-5,6-dimethoxypyrimidine is a potent and versatile building block for the synthesis of a wide array of pharmaceutical intermediates. Its well-defined reactivity at the C4 position allows for the strategic and regioselective introduction of diverse functionalities through robust and scalable chemical transformations. The protocols outlined in this guide for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provide a solid foundation for researchers to harness the synthetic potential of this valuable intermediate. As the demand for novel therapeutics continues to grow, the strategic application of such highly functionalized heterocyclic building blocks will remain a critical component of successful drug discovery and development programs.

References

  • Das, J., et al. (2006). 2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Available at: [Link]

  • The Role of Pyrimidine Derivatives in Modern Pharmaceuticals. (n.d.). Pharmaffiliates. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). National Institutes of Health. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). MDPI. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (2009). ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers. Available at: [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (2016). RSC Publishing. Available at: [Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloro-5,6-dimethoxypyrimidine

Introduction: The Strategic Importance of Substituted Pyrimidines The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3] I...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3] Its prevalence is due to its ability to mimic the phenyl ring while offering improved metabolic stability and the capacity for hydrogen bonding, which can enhance binding affinity to biological targets.[1][2] Specifically, 4-aryl-5,6-dimethoxypyrimidines are valuable intermediates in the synthesis of a variety of biologically active compounds, including kinase inhibitors and other targeted therapies.[4][5]

The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the formation of carbon-carbon bonds, prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[6][7] This guide provides detailed application notes and a robust starting protocol for the Suzuki-Miyaura coupling of 4-Chloro-5,6-dimethoxypyrimidine with various aryl and heteroaryl boronic acids.

While 4-Chloro-5,6-dimethoxypyrimidine is an electron-rich heteroaryl chloride, which can present challenges in palladium-catalyzed couplings, a carefully selected catalytic system can overcome these hurdles to provide the desired products in high yields. This document will delve into the mechanistic nuances, provide a step-by-step protocol, and offer guidance on optimization and troubleshooting.

Mechanistic Considerations for an Electron-Rich Chloropyrimidine

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OA_intermediate Ar-Pd(II)L₂(Cl) Pd0->OA_intermediate Oxidative Addition (Rate-Limiting Step) Trans_intermediate Ar-Pd(II)L₂(R) OA_intermediate->Trans_intermediate Transmetalation Trans_intermediate->Pd0 Reductive Elimination Product Coupled Product (Ar-R) Trans_intermediate->Product Borate_Salt B(OH)₃ + Salt Trans_intermediate->Borate_Salt Aryl_Halide 4-Chloro-5,6-dimethoxypyrimidine Aryl_Halide->OA_intermediate Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->Trans_intermediate caption Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Caption: Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

For 4-Chloro-5,6-dimethoxypyrimidine, the key challenges and considerations are:

  • Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds.[9] Furthermore, the electron-donating nature of the two methoxy groups increases the electron density on the pyrimidine ring, making the oxidative addition of the Pd(0) catalyst into the C-Cl bond the rate-limiting step. This often necessitates the use of more electron-rich and bulky phosphine ligands to promote this step.

  • Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[3] The use of bulky ligands can help to mitigate this issue by sterically hindering the formation of inactive catalyst complexes.

Recommended Catalytic Systems and Reagents

Based on literature for structurally similar electron-rich heteroaryl chlorides, the following table summarizes recommended starting conditions.

ComponentRecommended ReagentsRationale & Key Considerations
Palladium Pre-catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a reliable choice for many couplings. PdCl₂(PPh₃)₂ is an air-stable Pd(II) pre-catalyst that is reduced in situ. Pd₂(dba)₃ is often used with a separate ligand.
Ligand PPh₃, P(t-Bu)₃, Buchwald Ligands (e.g., SPhos, XPhos)For this electron-rich substrate, more electron-rich and bulky ligands like those developed by Buchwald are often beneficial for promoting oxidative addition.[6] P(t-Bu)₃ is also a good option. PPh₃ is a standard starting point.
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃ is a good initial choice. K₃PO₄ and Cs₂CO₃ are stronger bases that can be more effective for challenging couplings.[10] The base must be finely powdered and anhydrous.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OA mixture of an organic solvent and water is typical. The water is essential for the transmetalation step. Degassing the solvent is crucial to prevent catalyst oxidation.
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Arylboronic acid pinacol estersA slight excess (1.1-1.5 equivalents) is generally used to drive the reaction to completion.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a generalized method for the coupling of 4-Chloro-5,6-dimethoxypyrimidine with an arylboronic acid. Optimization may be required for specific substrates.

Experimental_Workflow start Start reagent_prep Reagent Preparation: - 4-Chloro-5,6-dimethoxypyrimidine (1 equiv) - Arylboronic Acid (1.2 equiv) - Base (e.g., K₂CO₃, 2 equiv) - Pd Catalyst & Ligand (1-5 mol%) start->reagent_prep solvent_add Add Degassed Solvent (e.g., Dioxane/H₂O 4:1) reagent_prep->solvent_add reaction Heat under Inert Atmosphere (e.g., N₂ or Ar, 80-100 °C) solvent_add->reaction workup Aqueous Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

Caption: Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • 4-Chloro-5,6-dimethoxypyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv, finely powdered and dried)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v, degassed)

  • Anhydrous sodium sulfate

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Chloro-5,6-dimethoxypyrimidine, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by appropriate analytical methods (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive CatalystEnsure proper degassing of solvents and use of an inert atmosphere. Try a different palladium pre-catalyst or ligand. For this electron-rich substrate, consider a more active catalyst system like Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos).
Low Reaction TemperatureIncrease the temperature in 10 °C increments, up to the boiling point of the solvent.
Ineffective BaseSwitch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Formation of Homocoupled Boronic Acid Byproduct Presence of OxygenImprove degassing of the reaction mixture and ensure a good inert atmosphere.
Protodeboronation (Loss of Boronic Acid) Presence of Protic ImpuritiesUse anhydrous solvents and ensure the base is dry.
Decomposition of Starting Material or Product High TemperatureReduce the reaction temperature and monitor for product formation over a longer period.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-Chloro-5,6-dimethoxypyrimidine is a powerful transformation for the synthesis of valuable 4-aryl-5,6-dimethoxypyrimidine derivatives. While the electron-rich nature of the substrate makes the reaction more challenging than for electron-deficient heteroaryl chlorides, a well-chosen catalytic system, particularly one with electron-rich and bulky phosphine ligands, can facilitate efficient coupling. The protocol and recommendations provided herein serve as a comprehensive starting point for researchers to successfully employ this important reaction in their synthetic endeavors.

References

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]

  • Ohta, T., et al. (2017). Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. Catalysis Science & Technology, 7(14), 3094-3101.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Wallace, D. J., & Chen, C. Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(1), 17-20.
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]

  • Combs, A. P., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Ghaffari, B., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Bhaskaran, S., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(31), 9645-9664.
  • Mondal, B., et al. (2018). Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(33), 6043-6048.
  • Wotring, J. W., et al. (2010). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 75(11), 3943–3946. [Link]

  • Mondal, B., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16, 6043-6048. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link] (Note: This is a placeholder URL and should be replaced with a relevant scientific source if possible).

  • Al-Otaibi, J. S., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6466.
  • Kumar, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 99(3), 395-425.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrimidine Derivatives in Modern Medicine: A Look at 4,6-Dichloro-5-methylpyrimidine. Retrieved January 7, 2026, from [Link]

  • Singh, P., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(10), 1856-1877.

Sources

Method

4-Chloro-5,6-dimethoxypyrimidine as a precursor for agrochemical synthesis

Application Note & Protocols Topic: 4-Chloro-5,6-dimethoxypyrimidine: A Versatile Precursor for the Synthesis of Novel Agrochemical Scaffolds Abstract The pyrimidine core is a privileged structural scaffold in modern agr...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 4-Chloro-5,6-dimethoxypyrimidine: A Versatile Precursor for the Synthesis of Novel Agrochemical Scaffolds

Abstract

The pyrimidine core is a privileged structural scaffold in modern agrochemicals, valued for its high efficacy and broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2] This application note provides a detailed guide for researchers and synthetic chemists on the use of 4-Chloro-5,6-dimethoxypyrimidine (CAS 5193-88-4) as a strategic precursor in the development of new agrochemical candidates. We delve into its core reactivity, present a detailed, field-proven protocol for its derivatization via nucleophilic aromatic substitution, and discuss the analytical methods required for structural validation. This guide is designed to empower research and development professionals to leverage this versatile building block in their discovery pipelines.

Introduction: The Strategic Value of the Pyrimidine Core

Pyrimidine derivatives are foundational to the discovery and development of new pesticides.[2] Their chemical architecture allows for straightforward structural modifications at multiple positions, enabling fine-tuning of biological activity, selectivity, and environmental profiles.[3] 4-Chloro-5,6-dimethoxypyrimidine is a particularly valuable starting material. The chlorine atom at the C4 position acts as an excellent leaving group, providing a reactive handle for introducing diverse functional groups through nucleophilic aromatic substitution (SNAr).[4][5] The flanking methoxy groups at C5 and C6 electronically influence the pyrimidine ring, modulating its reactivity and providing additional points for potential future metabolism studies in target organisms. This combination of features makes it an ideal precursor for building libraries of novel compounds for high-throughput screening in agrochemical research.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for experimental success and laboratory safety. Below is a summary of the key properties of 4-Chloro-5,6-dimethoxypyrimidine.

PropertyValueReference(s)
CAS Number 5193-88-4[6][7][8]
Molecular Formula C₆H₇ClN₂O₂[5][7][8]
Molecular Weight 174.59 g/mol [8]
Appearance White to off-white crystalline solid[5]
Storage Inert atmosphere, 2-8°C[8]

Safety & Handling: Users must consult the Safety Data Sheet (SDS) provided by the supplier before use.[9] As a standard practice for halogenated heterocyclic compounds, handle 4-Chloro-5,6-dimethoxypyrimidine in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid inhalation of dust and contact with skin and eyes.[9]

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of 4-Chloro-5,6-dimethoxypyrimidine stems from the reactivity of the C4-chloro group. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the chlorine atom, making it susceptible to displacement by a wide range of nucleophiles. This reaction, known as Nucleophilic Aromatic Substitution (SNAr), is the cornerstone of its application.

Causality of Reactivity: The pyrimidine ring's nitrogen atoms polarize the C-Cl bond and stabilize the negative charge in the intermediate Meisenheimer complex, thereby facilitating the substitution reaction. This mechanism allows for the facile introduction of amine, ether, and thioether linkages, which are common moieties in biologically active molecules.[4]

SNAr_Mechanism General SNAr Pathway on 4-Chloro-5,6-dimethoxypyrimidine cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products pyrimidine 4-Chloro-5,6-dimethoxypyrimidine nucleophile Nucleophile (Nu-H) meisenheimer Meisenheimer-like Complex (Anionic) product Substituted Product meisenheimer->product - Cl⁻ hcl HCl meisenheimer->hcl - H⁺ (abstracted by base)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Detailed Protocol: Synthesis of a Model N-Aryl-5,6-dimethoxypyrimidin-4-amine

This protocol details a representative synthesis of an aminopyrimidine derivative, a common core structure in many agrochemicals. The procedure is designed to be robust and self-validating through clear checkpoints for reaction monitoring and product characterization.

Objective: To synthesize N-(4-methylphenyl)-5,6-dimethoxypyrimidin-4-amine from 4-Chloro-5,6-dimethoxypyrimidine and p-toluidine.

Materials & Reagents:

ReagentM.W. ( g/mol )RoleTypical Quantity
4-Chloro-5,6-dimethoxypyrimidine174.59Precursor1.0 eq (e.g., 1.0 g)
p-Toluidine107.15Nucleophile1.1 - 1.2 eq
N,N-Diisopropylethylamine (DIPEA)129.24Non-nucleophilic base1.5 - 2.0 eq
2-Propanol (IPA) or Acetonitrile-Solvent10-20 mL/g of precursor
Ethyl Acetate-Extraction SolventAs needed
Saturated NaCl Solution (Brine)-Washing AgentAs needed
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying AgentAs needed

Experimental Workflow Diagram:

Experimental_Workflow Synthetic Workflow A 1. Reaction Setup Combine reactants in solvent B 2. Heating & Monitoring Reflux at 80-90°C Monitor by TLC/LC-MS A->B Heat C 3. Work-up: Quenching Cool to RT Remove solvent in vacuo B->C Reaction Complete D 4. Work-up: Extraction Dissolve in Ethyl Acetate Wash with H₂O & Brine C->D E 5. Drying & Concentration Dry organic layer (Na₂SO₄) Concentrate to crude solid D->E F 6. Purification Recrystallization or Column Chromatography E->F G 7. Analysis ¹H NMR, ¹³C NMR, LC-MS Determine purity & confirm structure F->G Pure Product

Caption: Step-by-step experimental workflow for synthesis and purification.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-5,6-dimethoxypyrimidine (1.0 g, 5.73 mmol, 1.0 eq).

  • Add p-toluidine (0.68 g, 6.30 mmol, 1.1 eq) followed by 2-propanol (15 mL).

  • Stir the suspension for 5 minutes, then add N,N-Diisopropylethylamine (DIPEA) (1.8 mL, 10.3 mmol, 1.8 eq) dropwise.

    • Expert Insight: DIPEA is used as an organic base to neutralize the HCl generated during the reaction. Its bulky nature prevents it from acting as a competing nucleophile, which is a common side reaction with simpler amine bases.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 85-90°C) and maintain for 4-12 hours.

    • Trustworthiness: Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material (4-Chloro-5,6-dimethoxypyrimidine) indicates completion. A typical TLC system would be 30% Ethyl Acetate in Hexanes.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in Ethyl Acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and saturated NaCl solution (1 x 30 mL).

    • Expert Insight: The water wash removes the DIPEA-HCl salt and any remaining water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification: The crude solid can be purified by either:

    • Recrystallization: Using a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

    • Flash Column Chromatography: Using silica gel and a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Dry the purified solid under vacuum to obtain N-(4-methylphenyl)-5,6-dimethoxypyrimidin-4-amine as a crystalline solid.

Product Characterization

To ensure the integrity of the synthesis, the final product must be rigorously characterized. This step is critical for confirming that the desired transformation has occurred and for establishing the purity of the material for subsequent biological screening.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): This is the primary method for structural confirmation. Key expected signals for the model product include the appearance of aromatic protons from the p-toluidine moiety, the disappearance of the characteristic pyrimidine proton signal adjacent to the chlorine, and the presence of signals for the two methoxy groups and the new methyl group.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of the product and provides a purity assessment. The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the target molecule (C₁₄H₁₅N₃O₂ = 245.29 g/mol ).

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Conclusion and Future Directions

4-Chloro-5,6-dimethoxypyrimidine is a potent and versatile precursor for constructing novel pyrimidine-based agrochemicals. The SNAr reaction, as detailed in this note, provides a reliable and scalable method for introducing chemical diversity at the C4 position. The resulting aminopyrimidine scaffold can be further modified at other positions or used directly in biological assays. By applying the robust protocols and analytical checks described herein, researchers can confidently synthesize and validate new molecular entities, accelerating the discovery pipeline for the next generation of crop protection agents.

References

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Public
  • 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 - Benchchem.
  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed.
  • 5193-88-4 CAS Manufactory - ChemicalBook.
  • SAFETY D
  • 4-Chloro-5,6-dimethoxypyrimidine | CAS:5193-88-4 | Hu
  • 4-Chloro-5,6-dimethoxypyrimidine | 5193-88-4 - ChemicalBook.
  • 5193-88-4|4-Chloro-5,6-dimethoxypyrimidine|BLD Pharm.
  • CAS 5193-88-4: 4-Chloro-5,6-dimethoxypyrimidine - CymitQuimica.
  • Recent Advances in Pyrimidine-Based Drugs - MDPI.

Sources

Application

Application Note &amp; Experimental Protocol: Synthesis of 4-Chloro-5,6-dimethoxypyrimidine Derivatives

Abstract This document provides a comprehensive guide to the synthesis of 4-chloro-5,6-dimethoxypyrimidine, a key intermediate in the development of various therapeutic agents. The pyrimidine scaffold is a privileged str...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 4-chloro-5,6-dimethoxypyrimidine, a key intermediate in the development of various therapeutic agents. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1] This protocol details a robust and reproducible method starting from a suitable precursor, outlines the underlying reaction mechanism, and provides essential safety and handling information. The strategic presence of a chlorine atom at the 4-position offers a reactive site for subsequent nucleophilic substitution, making this compound a versatile building block for creating diverse molecular libraries for drug discovery.[2]

Introduction

4-Chloro-5,6-dimethoxypyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a chlorine atom and two methoxy groups.[3] The electron-withdrawing nature of the chlorine atom at the C4 position makes it susceptible to nucleophilic attack, rendering it an excellent leaving group for the introduction of various functional groups.[2] The methoxy groups at the C5 and C6 positions modulate the electronic properties of the pyrimidine ring, influencing its reactivity and biological activity.[2][3]

Derivatives of this scaffold have shown promise as kinase inhibitors, antiviral agents, and building blocks for agrochemicals.[4] This application note provides a detailed experimental protocol for the laboratory-scale synthesis of 4-chloro-5,6-dimethoxypyrimidine, designed to be a self-validating system with in-depth explanations for key experimental choices.

Synthesis Workflow Overview

The synthesis of 4-chloro-5,6-dimethoxypyrimidine can be efficiently achieved through a two-step process starting from 4,6-dihydroxypyrimidine. The workflow involves an initial methoxylation followed by a chlorination step.

G cluster_0 Step 1: Double Nucleophilic Substitution cluster_1 Step 2: Electrophilic Chlorination cluster_2 Workup & Purification Start 4,6-Dichloropyrimidine Reagent1 Sodium Methoxide (NaOCH3) in Methanol (CH3OH) Start->Reagent1 Reaction Product1 4,6-Dimethoxypyrimidine Reagent1->Product1 Reagent2 Phosphoryl Chloride (POCl3) Product1->Reagent2 Reaction FinalProduct 4-Chloro-5,6-dimethoxypyrimidine Reagent2->FinalProduct Workup Quenching, Extraction FinalProduct->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization NMR, MS, HPLC Purification->Characterization

Caption: High-level workflow for the synthesis of 4-Chloro-5,6-dimethoxypyrimidine.

Experimental Protocol

This protocol outlines the synthesis of 4-chloro-5,6-dimethoxypyrimidine from 4,6-dichloropyrimidine. This common precursor is readily available and allows for a straightforward nucleophilic aromatic substitution followed by chlorination.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4,6-Dichloropyrimidine≥98%Sigma-Aldrich-
Sodium Methoxide (NaOCH₃)≥95%Acros OrganicsHandle under inert atmosphere.
Methanol (CH₃OH), Anhydrous≥99.8%Fisher Scientific-
Phosphoryl Chloride (POCl₃)≥99%Sigma-AldrichExtremely corrosive and water-reactive. [5]
Dichloromethane (DCM)HPLC GradeFisher Scientific-
Saturated aq. NaHCO₃-Lab Prepared-
Brine (Saturated aq. NaCl)-Lab Prepared-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR-
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
HexaneHPLC GradeFisher ScientificFor column chromatography.
Ethyl AcetateHPLC GradeFisher ScientificFor column chromatography.
Step-by-Step Methodology

Step 1: Synthesis of 4,6-Dimethoxypyrimidine

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol.

  • Addition of Starting Material: To this solution, add 4,6-dichloropyrimidine (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and extract the product with diethyl ether or dichloromethane (3 x 50 mL).[6]

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4,6-dimethoxypyrimidine.[6]

Step 2: Synthesis of 4-Chloro-5,6-dimethoxypyrimidine

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude 4,6-dimethoxypyrimidine from Step 1. This reaction should be performed in a well-ventilated fume hood.

  • Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃), which will act as both the chlorinating agent and the solvent.[7]

  • Reaction: Heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction's progress by TLC.[7]

  • Removal of Excess POCl₃: After cooling the mixture to room temperature, carefully remove the excess unreacted phosphorus oxychloride by distillation under reduced pressure. This step must be performed with extreme caution in a fume hood.[7]

  • Quenching: The residue is then cooled in an ice bath and quenched by the slow, dropwise addition of ice-cold water or by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic reaction and must be done with extreme care.

  • Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent like dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[6] The crude product is then purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 4-chloro-5,6-dimethoxypyrimidine.

Reaction Mechanism

The synthesis proceeds via two distinct mechanistic pathways:

  • Nucleophilic Aromatic Substitution (SNAr): In the first step, the methoxide ion (CH₃O⁻), a strong nucleophile, attacks the electron-deficient carbon atoms at the C4 and C6 positions of the 4,6-dichloropyrimidine ring. The chloride ions, being good leaving groups, are displaced to form 4,6-dimethoxypyrimidine.

  • Electrophilic Aromatic Substitution: The second step involves the chlorination of the 5-position of the pyrimidine ring. The use of phosphoryl chloride (POCl₃) facilitates the electrophilic substitution of a hydrogen atom with a chlorine atom at the C5 position.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Electrophilic Chlorination A 4,6-Dichloropyrimidine C 4,6-Dimethoxypyrimidine A->C + B 2 NaOCH3 B->C Methanol, Reflux D 4,6-Dimethoxypyrimidine F 4-Chloro-5,6-dimethoxypyrimidine D->F + E POCl3 E->F Reflux

Sources

Method

Analytical methods for 4-Chloro-5,6-dimethoxypyrimidine characterization

An In-Depth Technical Guide to the Analytical Characterization of 4-Chloro-5,6-dimethoxypyrimidine Introduction 4-Chloro-5,6-dimethoxypyrimidine is a substituted pyrimidine that serves as a crucial intermediate and build...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 4-Chloro-5,6-dimethoxypyrimidine

Introduction

4-Chloro-5,6-dimethoxypyrimidine is a substituted pyrimidine that serves as a crucial intermediate and building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals.[1] The precise arrangement of its chloro and dimethoxy substituents on the pyrimidine ring makes it a versatile scaffold for developing targeted therapies. Given its role as a key starting material, the purity, identity, and stability of 4-Chloro-5,6-dimethoxypyrimidine must be rigorously controlled to ensure the safety, efficacy, and quality of the final products.

This comprehensive guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond standard protocols to provide an in-depth exploration of the core analytical techniques required for the complete characterization of this compound. We will delve into the causality behind methodological choices, establish self-validating experimental designs, and ground our protocols in established scientific principles to ensure technical accuracy and reproducibility.

Physicochemical Properties & Structure

A foundational understanding of the molecule's properties is paramount before commencing any analytical work. 4-Chloro-5,6-dimethoxypyrimidine is typically a white to off-white crystalline solid with moderate solubility in polar organic solvents.[1]

PropertyValueSource
Chemical Formula C₆H₇ClN₂O₂[1]
Molecular Weight 174.59 g/mol [2]
CAS Number 5193-88-4[1][2]
IUPAC Name 4-chloro-5,6-dimethoxypyrimidineCymitQuimica
Canonical SMILES COC1=C(OC(=N_C=N1)Cl)C[1]
Appearance White to off-white crystalline solid[1]

Comprehensive Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of 4-Chloro-5,6-dimethoxypyrimidine. The workflow below outlines a logical sequence of analyses to confirm identity, assess purity, and identify potential impurities.

cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Characterization NMR NMR Spectroscopy (¹H, ¹³C) Report Certificate of Analysis (CoA) Generation NMR->Report MS Mass Spectrometry (GC-MS) MS->Report FTIR FT-IR Spectroscopy FTIR->Report HPLC HPLC-UV (Purity Assay) Impurity_ID Impurity Identification (LC-MS/MS) HPLC->Impurity_ID Detects Impurities Impurity_ID->Report Characterize Impurities Sample Test Sample: 4-Chloro-5,6-dimethoxypyrimidine Sample->NMR Structural Elucidation Sample->MS Molecular Weight Confirmation Sample->FTIR Functional Group Analysis Sample->HPLC Quantitative Purity

Caption: Overall analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Experience: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method using a C18 column is the logical starting point for a molecule like 4-Chloro-5,6-dimethoxypyrimidine, as its moderate polarity allows for excellent retention and separation from both more polar and less polar impurities. The selection of a buffered mobile phase is critical to ensure peak shape and reproducibility, as pyrimidine nitrogens can interact with residual silanols on the silica support. We utilize a simple acetonitrile/water gradient for robust separation.

Application Protocol: HPLC-UV

Objective: To quantify the purity of 4-Chloro-5,6-dimethoxypyrimidine and detect related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (LC-MS grade)

  • 4-Chloro-5,6-dimethoxypyrimidine reference standard (>99.5% purity)

  • Methanol (HPLC grade, for sample dissolution)

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolving power and is a standard for method development with this compound class.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks by suppressing the ionization of basic nitrogens.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and lower pressure than methanol.
Elution Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% BA gradient ensures elution of potential late-eluting, non-polar impurities while maintaining resolution around the main peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detection (UV) 254 nmA common wavelength for aromatic and heterocyclic systems, providing good sensitivity. A full DAD/PDA scan is recommended during method development to find the optimal wavelength.
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a 1.0 mg/mL stock solution. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject a blank (diluent), followed by the standard solution (x5 injections for system suitability) and then the sample solutions.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate purity using the area percent method.

Trustworthiness - System Suitability:

  • Tailing Factor: The main peak should have a tailing factor between 0.9 and 1.5.

  • Theoretical Plates: The column efficiency for the main peak should be >2000.

  • Reproducibility (%RSD): The relative standard deviation for five replicate injections of the standard should be <1.0% for the peak area and retention time.

Data Interpretation:

  • The primary peak corresponds to 4-Chloro-5,6-dimethoxypyrimidine.

  • Any other peaks are considered impurities. Their levels are calculated based on their relative peak area.

  • Potential impurities could include starting materials like 5,6-dimethoxyuracil or by-products from the chlorination process.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for confirming the molecular weight and identifying low-level volatile impurities that might not be detected by HPLC, such as residual solvents from synthesis. The choice of a mid-polarity column (e.g., DB-5ms) provides a good balance for separating a range of potential impurities. Electron Impact (EI) ionization is used as it provides reproducible fragmentation patterns that are valuable for structural confirmation and library matching.

cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Injector Column Column Injector->Column Vaporization & Separation MS_Interface Heated Transfer Line Column->MS_Interface IonSource Ion Source (EI) MS_Interface->IonSource 2. Ionization MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation (m/z) DataSystem Data System (Chromatogram & Mass Spectra) Detector->DataSystem Sample Sample Solution (in Volatile Solvent) Sample->Injector 1. Injection

Caption: Workflow for GC-MS analysis.

Application Protocol: GC-MS

Objective: To confirm the identity and molecular weight of 4-Chloro-5,6-dimethoxypyrimidine and to screen for volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • GC-MS data analysis software.

Reagents and Materials:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Helium (99.999% purity)

GC-MS Parameters:

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA robust, low-bleed column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (50:1 ratio)Prevents column overloading and ensures sharp peaks for a concentrated sample.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA standard temperature program that allows for the separation of volatile solvents from the higher-boiling analyte.
MS Source Temp. 230 °CStandard temperature to maintain analyte in the gas phase within the ion source.
Ionization Mode Electron Impact (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library searching.[5]
Mass Range 40 - 400 amuCovers the mass of the parent ion and expected fragments.

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg) in 1 mL of dichloromethane.

  • Tuning: Perform an autotune of the mass spectrometer to ensure proper calibration and performance.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Processing: Analyze the total ion chromatogram (TIC). Obtain the mass spectrum for the main peak and any impurity peaks.

Data Interpretation:

  • Molecular Ion (M⁺): Expect a characteristic isotopic cluster for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio). The primary peak will be at m/z 174, with a smaller peak at m/z 176. This is a critical piece of data for identity confirmation.

  • Fragmentation Pattern: The EI mass spectrum will show characteristic fragments. Likely losses include methyl (-15 Da), methoxy (-31 Da), and chlorine (-35 Da) radicals.

  • Impurities: Any additional peaks in the TIC should be examined. Their mass spectra can be compared against the NIST library to tentatively identify volatile impurities or synthesis by-products.

NMR and FT-IR Spectroscopy for Structural Confirmation

Expertise & Experience: While chromatographic methods assess purity, spectroscopic techniques provide undeniable proof of structure. NMR spectroscopy is the most powerful tool for elucidating the exact molecular structure, revealing the connectivity of atoms through chemical shifts and coupling patterns. FT-IR is a rapid and simple complementary technique used to confirm the presence of key functional groups.

Application Protocol: ¹H and ¹³C NMR

Objective: To provide unambiguous confirmation of the molecular structure of 4-Chloro-5,6-dimethoxypyrimidine.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • NMR data processing software.

Reagents and Materials:

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with TMS.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) following standard instrument protocols.

Expected Spectral Data (Predicted):

SpectrumChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~8.5Singlet1HH-2 (pyrimidine ring proton)
~4.1Singlet3HC6-OCH₃
~4.0Singlet3HC5-OCH₃
¹³C NMR ~160--C-6
~158--C-4
~155--C-2
~120--C-5
~57--C6-OCH₃
~56--C5-OCH₃

Note: Actual chemical shifts may vary slightly based on solvent and concentration. The prediction is based on the analysis of related pyrimidine structures.[6]

Application Protocol: FT-IR Spectroscopy

Objective: To confirm the presence of characteristic functional groups.

Instrumentation:

  • FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

  • Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050 - 3150C-H StretchAromatic (pyrimidine ring)
~2850 - 3000C-H StretchAliphatic (-OCH₃)
~1550 - 1600C=N / C=C StretchPyrimidine ring skeletal vibrations
~1200 - 1300C-O StretchAryl-alkyl ether
~1000 - 1100C-O StretchAryl-alkyl ether
~700 - 850C-Cl StretchChloro-aromatic

Summary of Analytical Data

The following table provides a consolidated overview of the expected analytical results for a high-purity batch of 4-Chloro-5,6-dimethoxypyrimidine.

Analytical TechniqueParameterExpected Result
HPLC Purity (Area %)≥ 98.0%
Retention TimeDependent on specific system, but should be consistent.
GC-MS Molecular Ion (m/z)Isotopic cluster at 174 and 176 (approx. 3:1 ratio)
¹H NMR Proton SignalsThree singlets at ~8.5, ~4.1, and ~4.0 ppm
¹³C NMR Carbon SignalsSix distinct signals corresponding to the six carbon atoms.
FT-IR Key Peaks (cm⁻¹)~1570 (C=N), ~1250 (C-O), ~780 (C-Cl)

References

  • SIELC Technologies. (n.d.). Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of 4-Chloro-2,6-dimethoxypyrimidine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4,6-dimethoxypyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • Pharmaffiliates. (n.d.). CAS No : 5018-23-5 | Product Name : 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloro-5-methoxypyrimidin-2-amine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]

  • Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
  • PubChem. (n.d.). 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide; 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine. Retrieved from [Link]

  • ResearchGate. (2009). 4,6-Dichloro-5-methoxypyrimidine. Retrieved from [Link]

  • MDPI. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Retrieved from [Link]

  • NIH. (2024). GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer. Retrieved from [Link]

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Application

The Strategic Application of 4-Chloro-5,6-dimethoxypyrimidine in the Development of Potent Kinase Inhibitors

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of prot...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[1][2] In the quest for potent and selective kinase inhibitors, the pyrimidine ring has emerged as a cornerstone scaffold.[3][4][5][6][7] This is largely due to its ability to mimic the adenine base of ATP and form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[7] The strategic functionalization of the pyrimidine core is paramount to achieving high potency and selectivity against specific kinase targets.[5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-Chloro-5,6-dimethoxypyrimidine as a versatile building block in the synthesis of novel kinase inhibitors. We will explore the chemical rationale for its use, provide a detailed synthetic protocol for a representative kinase inhibitor, and outline a robust in vitro assay for evaluating its biological activity.

Physicochemical Properties and Strategic Advantages of 4-Chloro-5,6-dimethoxypyrimidine

4-Chloro-5,6-dimethoxypyrimidine is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry.[8][9] Its utility in kinase inhibitor synthesis is underpinned by its distinct structural features.

PropertyValueReference
Molecular Formula C₆H₇ClN₂O₂[9]
Molecular Weight 174.59 g/mol [10]
Appearance White to off-white crystalline solid[9]
Melting Point 53-55 °C[11]
Solubility Soluble in polar organic solvents like DMSO and dichloromethane.[9][11]

The strategic importance of this molecule lies in the interplay of its substituents:

  • The 4-Chloro Group: This is the primary reactive site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom, facilitating its displacement by nucleophiles such as primary and secondary amines.[12][13][14] This reaction is a cornerstone for introducing diverse side chains that can interact with different regions of the kinase active site, thereby influencing potency and selectivity.

  • The 5,6-Dimethoxy Groups: These electron-donating groups can influence the electronic properties of the pyrimidine ring, potentially modulating the reactivity of the 4-chloro position. More importantly, these methoxy groups can form favorable interactions within the ATP-binding pocket of certain kinases, contributing to the overall binding affinity of the inhibitor.[15][16] The presence of these groups can also enhance the solubility and other pharmacokinetic properties of the final compound.[15][16]

Synthetic Protocol: Synthesis of a Representative ROS1 Kinase Inhibitor

This protocol details a representative synthesis of a pyrimidine-based kinase inhibitor targeting ROS1, a receptor tyrosine kinase implicated in various cancers, including non-small cell lung cancer.[2][3][17] The synthesis employs a crucial nucleophilic aromatic substitution reaction with 4-Chloro-5,6-dimethoxypyrimidine.

Overall Reaction Scheme

cluster_conditions Reaction Conditions reagent1 4-Chloro-5,6-dimethoxypyrimidine intermediate S_NAr Adduct reagent1->intermediate Nucleophilic Aromatic Substitution (S_NAr) reagent2 Substituted Aniline (e.g., 4-(Piperidin-4-yl)aniline) reagent2->intermediate product Final Kinase Inhibitor intermediate->product Further modification (if necessary) condition1 Solvent: e.g., n-Butanol, Dioxane condition2 Base (optional): e.g., DIPEA, Et3N condition3 Temperature: 80-120 °C

Caption: Synthetic workflow for a pyrimidine-based kinase inhibitor.

Step-by-Step Methodology

1. Reagents and Materials:

  • 4-Chloro-5,6-dimethoxypyrimidine

  • Substituted amine (e.g., 4-(piperidin-4-yl)aniline)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • n-Butanol or 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Standard laboratory glassware and solvents for workup and purification

2. Reaction Setup:

  • To a clean, dry round-bottom flask, add 4-Chloro-5,6-dimethoxypyrimidine (1.0 eq).

  • Add the substituted amine (1.1 eq) to the flask.

  • Add the solvent (n-butanol or dioxane) to achieve a concentration of approximately 0.1-0.2 M.

  • Add the base (DIPEA or Et₃N, 2.0 eq). The base acts as a scavenger for the HCl generated during the reaction.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

3. Reaction Execution:

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the mixture to 80-120 °C and maintain this temperature.

  • Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product should be more polar than the starting material.

  • Continue heating until the starting material is consumed (typically 6-24 hours).

4. Workup and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any remaining acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired kinase inhibitor.

5. Characterization:

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a target kinase (e.g., ROS1). This assay measures the amount of ADP produced, which is proportional to kinase activity.

Assay Workflow

start Prepare Serial Dilution of Inhibitor step1 Add Inhibitor and Kinase to Plate start->step1 step2 Pre-incubate (Inhibitor-Kinase Binding) step1->step2 step3 Initiate Reaction (Add Substrate/ATP) step2->step3 step4 Incubate (Kinase Reaction) step3->step4 step5 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) step4->step5 step6 Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) step5->step6 end Measure Luminescence & Calculate IC50 step6->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:
  • Synthesized kinase inhibitor

  • Target kinase (e.g., recombinant ROS1)

  • Kinase substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to each well.

    • Add 2.5 µL of the target kinase in kinase assay buffer to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This will stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Expected Results and Data Interpretation

The synthetic protocol is expected to yield the target pyrimidine-based kinase inhibitor with good purity after chromatographic separation. The in vitro kinase assay will generate data that allows for the quantification of the inhibitor's potency.

CompoundTarget KinaseIC₅₀ (nM)
Representative InhibitorROS1Value to be determined
Staurosporine (Control)ROS1~10-50

A low nanomolar IC₅₀ value for the synthesized compound would indicate potent inhibition of the target kinase. Comparing the IC₅₀ against the target kinase with its activity against other kinases (selectivity profiling) is a crucial next step in the drug discovery process.

Conclusion and Future Directions

4-Chloro-5,6-dimethoxypyrimidine is a strategically valuable starting material for the synthesis of novel kinase inhibitors. Its chemical properties allow for the straightforward introduction of diverse chemical moieties at the 4-position, enabling the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new pyrimidine-based kinase inhibitors, contributing to the development of next-generation targeted therapies. Future work could involve expanding the library of synthesized compounds by varying the amine nucleophile and evaluating their efficacy in cell-based assays and preclinical models.

References

  • Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290-298. Available from: [Link]

  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. Available from: [Link]

  • Abdelazem, A. Z., et al. (2009). Design, Synthesis and Biological Evaluation of New Potent and Highly Selective ROS1-tyrosine Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(16), 4538-4541. Available from: [Link]

  • Abdelazem, A. Z., & Lee, S. H. (2015). ROS1 Kinase Inhibitors for Molecular-Targeted Therapies. Current Medicinal Chemistry, 22(23), 2736-2755. Available from: [Link]

  • Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. Available from: [Link]

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7469. Available from: [Link]

  • Klapars, A., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684. Available from: [Link]

  • Hayakawa, M., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4233-4253. Available from: [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947-11957. Available from: [Link]

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7469. Available from: [Link]

  • González-García, C., et al. (2019). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 62(17), 7964-7982. Available from: [Link]

  • El-Damasy, A. K., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. Available from: [Link]

  • Li, H., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1759-1766. Available from: [Link]

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7469. Available from: [Link]

  • Popova, E. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. Available from: [Link]

  • The Role of 4-Chloro-2,6-diaminopyrimidine in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • Singh, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available from: [Link]

  • Larhed, M., et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 1(10), 1245-1252. Available from: [Link]

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • González-García, C., et al. (2021). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available from: [Link]

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Method

Scalable Synthesis of 4-Chloro-5,6-dimethoxypyrimidine: An In-Depth Technical Guide

Introduction 4-Chloro-5,6-dimethoxypyrimidine is a pivotal heterocyclic intermediate in the landscape of pharmaceutical and agrochemical research and development. Its strategic substitution pattern, featuring a reactive...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5,6-dimethoxypyrimidine is a pivotal heterocyclic intermediate in the landscape of pharmaceutical and agrochemical research and development. Its strategic substitution pattern, featuring a reactive chlorine atom and two methoxy groups on the pyrimidine core, renders it a versatile building block for the synthesis of a diverse array of complex molecules. The pyrimidine scaffold is a ubiquitous motif in numerous biologically active compounds, and the specific arrangement of substituents in 4-chloro-5,6-dimethoxypyrimidine allows for targeted modifications to modulate pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive and scalable protocol for the synthesis of 4-Chloro-5,6-dimethoxypyrimidine, designed for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and have been structured to ensure reproducibility, safety, and high yield on a laboratory and pilot-plant scale.

Strategic Importance in Synthesis

The utility of 4-Chloro-5,6-dimethoxypyrimidine lies in the differential reactivity of its functional groups. The chlorine atom at the 4-position is a competent leaving group, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nitrogen, oxygen, and sulfur nucleophiles, which is a cornerstone of combinatorial chemistry and lead optimization in drug discovery. The methoxy groups at the 5 and 6-positions are generally more stable but can be modified under specific conditions, offering further avenues for structural diversification.

Overall Synthetic Strategy

The scalable synthesis of 4-Chloro-5,6-dimethoxypyrimidine is most effectively achieved through a two-step sequence, commencing with the construction of the pyrimidine ring to form the precursor, 4,6-dihydroxy-5-methoxypyrimidine (which exists in tautomeric equilibrium with 5-methoxyuracil), followed by a robust chlorination step. This strategy is advantageous due to the availability of starting materials and the high efficiency of each transformation.

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination Start 2-Methoxypropandioic acid ethyl methyl ester + Formamide Precursor 4,6-Dihydroxy-5-methoxypyrimidine Sodium Salt Start->Precursor Sodium Methoxide Chlorination Chlorination with POCl3 Precursor->Chlorination Product 4-Chloro-5,6-dimethoxypyrimidine Chlorination->Product

Figure 1: Overall synthetic workflow for 4-Chloro-5,6-dimethoxypyrimidine.

Part 1: Scalable Synthesis of 4,6-Dihydroxy-5-methoxypyrimidine Sodium Salt

This initial stage focuses on the construction of the core pyrimidine ring system. The chosen method is a condensation reaction that is amenable to large-scale production.

Protocol: Synthesis of 4,6-Dihydroxy-5-methoxypyrimidine Sodium Salt

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
Sodium Methoxide124-41-454.023.0
Formamide75-12-745.043.0 - 4.0
2-Methoxypropandioic acid ethyl methyl esterN/A160.171.0
Methanol (anhydrous)67-56-132.04Solvent

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel

  • Heating/cooling circulator

  • Vacuum distillation setup

  • Centrifuge or filtration apparatus

Procedure:

  • Reaction Setup: Charge the jacketed glass reactor with anhydrous methanol and sodium methoxide under an inert atmosphere (e.g., nitrogen).

  • Initial Heating and Formamide Addition: Begin stirring and heat the mixture to 65-68°C. Once the temperature has stabilized, add formamide to the reactor.

  • Substrate Addition: Add 2-methoxypropandioic acid ethyl methyl ester dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature between 65-70°C. The controlled addition is crucial to manage the exothermicity of the reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, maintain the reaction mixture at 65-70°C for 2-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Solvent Removal: Once the reaction is complete, configure the reactor for vacuum distillation. Remove the methanol under reduced pressure at a temperature of 25-80°C.

  • Isolation: Cool the resulting slurry to 10-15°C. The solid product, 4,6-dihydroxy-5-methoxypyrimidine sodium salt, can be collected by centrifugation or filtration.

  • Drying: Dry the solid product under vacuum to a constant weight.

Causality and Insights:

The use of a dried reaction vessel and dropwise addition of the ester are critical for maximizing yield by preventing side reactions caused by residual water and controlling the reaction temperature accurately[1]. The molar ratio of formamide to the ester is also a key parameter to optimize for complete conversion[1].

Part 2: Scalable Chlorination of 4,6-Dihydroxy-5-methoxypyrimidine Sodium Salt

The second stage of this synthesis involves the conversion of the dihydroxy pyrimidine precursor to the target 4-chloro-5,6-dimethoxypyrimidine. This is achieved through a robust chlorination reaction using phosphoryl chloride (POCl₃). For scalability and improved safety and environmental profile, a solvent-free approach with equimolar POCl₃ is recommended.

Protocol: Chlorination to Yield 4-Chloro-5,6-dimethoxypyrimidine

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
4,6-Dihydroxy-5-methoxypyrimidine sodium saltN/A164.091.0
Phosphoryl Chloride (POCl₃)10025-87-3153.332.0 - 2.2
Pyridine (anhydrous)110-86-179.101.0
Dichloromethane (DCM)75-09-284.93For extraction
Saturated Sodium Bicarbonate SolutionN/AN/AFor work-up
Anhydrous Sodium Sulfate7757-82-6142.04For drying

Equipment:

  • Pressure-rated, sealed reactor with overhead stirrer and temperature control

  • Quenching vessel with cooling capabilities

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure:

  • Reactor Charging: In a dry, sealed reactor, charge 4,6-dihydroxy-5-methoxypyrimidine sodium salt, anhydrous pyridine, and phosphoryl chloride. The use of a sealed reactor is essential for this solvent-free, high-temperature method[2].

  • Reaction: Seal the reactor and heat the mixture to 160°C with vigorous stirring for 2-4 hours. The progress of the reaction should be monitored by HPLC or GC analysis of aliquots.

  • Cooling: After the reaction is complete, cool the reactor to room temperature.

  • Quenching: Carefully and slowly transfer the reaction mixture to a separate vessel containing crushed ice or ice-cold water with efficient stirring and cooling. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the quenched mixture to a pH of 8-9 with a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-Chloro-5,6-dimethoxypyrimidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by vacuum distillation to afford a white to off-white crystalline solid.

Causality and Insights:

The use of an equimolar amount of POCl₃ per hydroxyl group in a solvent-free system is a significant improvement over traditional methods that use a large excess of POCl₃ as both reagent and solvent. This modern approach is more environmentally friendly, cost-effective, and safer on a large scale[2]. The addition of pyridine acts as a base to facilitate the chlorination reaction.

Chlorination_Mechanism Start 4,6-Dihydroxy-5-methoxypyrimidine (Tautomeric Mixture) Intermediate1 Activated Hydroxyl Group with POCl2 Start->Intermediate1 POCl3 Intermediate2 Chlorinated Intermediate Intermediate1->Intermediate2 Chloride Attack Product 4-Chloro-5,6-dimethoxypyrimidine Intermediate2->Product Tautomerization & Repeat

Figure 2: Simplified representation of the chlorination mechanism.

Data Summary

Table 1: Reaction Parameters and Expected Outcomes

StepKey ParametersExpected YieldPurity (Post-purification)
Pyrimidine Ring Formation Temperature: 65-70°C, Time: 2-6 hours>85%>98%
Chlorination Temperature: 160°C, Time: 2-4 hours, Solvent-free>80%>99%

Safety Considerations

  • Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching process is highly exothermic and should be performed slowly with adequate cooling.

  • Pyridine is flammable and toxic. Handle in a fume hood.

  • The chlorination reaction is performed at high temperature and pressure in a sealed reactor. Ensure the reactor is properly rated and maintained.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable method for the preparation of 4-Chloro-5,6-dimethoxypyrimidine. By employing a strategic two-step synthesis that includes a high-yielding pyrimidine ring formation and a modern, efficient, and safer chlorination protocol, researchers and drug development professionals can access this valuable intermediate in high purity and on a scale suitable for their needs. Adherence to the outlined procedures and safety precautions is paramount for successful and safe synthesis.

References

  • Preparation method of 4,6-dihydroxy-5-methoxypyrimidine sodium. CN103910682A.
  • Addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine. BenchChem.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. 2017;22(10):1722.

Sources

Application

Application Note: Synthesis of 4-Amino-5,6-dimethoxypyrimidine Derivatives via Nucleophilic Aromatic Substitution

Abstract This comprehensive guide details the reaction of 4-chloro-5,6-dimethoxypyrimidine with various primary and secondary amines to yield N-substituted 4-amino-5,6-dimethoxypyrimidine derivatives. These products are...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the reaction of 4-chloro-5,6-dimethoxypyrimidine with various primary and secondary amines to yield N-substituted 4-amino-5,6-dimethoxypyrimidine derivatives. These products are of significant interest in medicinal chemistry, serving as crucial scaffolds for the development of potent kinase inhibitors and other therapeutic agents.[1][2] This document provides an in-depth exploration of the underlying reaction mechanism, optimization of key experimental parameters, detailed step-by-step protocols, and troubleshooting advice for researchers in drug discovery and synthetic chemistry.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[2] Its structural resemblance to the bases of DNA and RNA allows pyrimidine derivatives to effectively interact with a wide array of biological targets, most notably protein kinases.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and substituted pyrimidines are central to this effort, with compounds like Alisertib (Aurora Kinase inhibitor) and others demonstrating potent activity.[1]

4-Chloro-5,6-dimethoxypyrimidine is a versatile and valuable building block for accessing these important molecular architectures.[3][4] The chlorine atom at the C4 position is activated for displacement, providing a reliable handle for introducing diverse amine functionalities through Nucleophilic Aromatic Substitution (SNAr). This reaction is a cornerstone of pyrimidine chemistry, enabling the systematic construction of compound libraries for structure-activity relationship (SAR) studies.[5] This guide serves as an authoritative resource for performing and optimizing this critical transformation.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction between 4-chloro-5,6-dimethoxypyrimidine and an amine proceeds via a bimolecular addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[6] The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-deficient, which makes the carbon atoms—particularly C2, C4, and C6—susceptible to nucleophilic attack.

The mechanism involves two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electron-deficient C4 carbon of the pyrimidine ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The aromaticity of the pyrimidine ring is temporarily disrupted.[6]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. The proton from the newly added amine is typically removed by a base present in the reaction mixture, yielding the final substituted pyrimidine product and a protonated base.

Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup - Combine reactants, solvent, base - Inert atmosphere (N₂/Ar) Reaction 2. Reaction Monitoring - Heat to target temperature - Monitor by TLC/LC-MS Setup->Reaction Workup 3. Aqueous Workup - Quench reaction - Extract with organic solvent - Wash & Dry Reaction->Workup Upon Completion Purify 4. Purification - Concentrate crude product - Purify via column chromatography or recrystallization Workup->Purify Analyze 5. Characterization - Verify structure (¹H NMR, ¹³C NMR) - Confirm mass (MS) - Assess purity (HPLC) Purify->Analyze

Figure 2: General Experimental Workflow.
Protocol A: Reaction with a Primary Aliphatic Amine (Benzylamine)

This protocol is suitable for reactive, nucleophilic amines.

Materials:

  • 4-Chloro-5,6-dimethoxypyrimidine (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Ethanol (EtOH) (to make a 0.3 M solution)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard workup and purification reagents (Ethyl Acetate, Brine, Na₂SO₄, Silica Gel)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-chloro-5,6-dimethoxypyrimidine (e.g., 1.00 g, 5.73 mmol).

  • Add ethanol (approx. 19 mL) to dissolve the starting material.

  • Add triethylamine (1.20 mL, 8.59 mmol) to the solution, followed by the dropwise addition of benzylamine (0.69 mL, 6.30 mmol).

  • Heat the reaction mixture to reflux (approx. 80°C) under a nitrogen or argon atmosphere.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is complete when the starting chloropyrimidine spot is no longer visible. (Typical reaction time: 4-8 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-5,6-dimethoxypyrimidin-4-amine.

Protocol B: Reaction with a Less Reactive Aromatic Amine (4-Fluoroaniline)

This protocol utilizes more forcing conditions required for less nucleophilic amines. [8] Materials:

  • 4-Chloro-5,6-dimethoxypyrimidine (1.0 eq)

  • 4-Fluoroaniline (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol or 1-Pentanol (to make a 0.3 M solution)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry round-bottom flask, add 4-chloro-5,6-dimethoxypyrimidine (e.g., 1.00 g, 5.73 mmol) and 4-fluoroaniline (0.76 g, 6.87 mmol).

  • Add n-butanol (approx. 19 mL), followed by DIPEA (2.0 mL, 11.46 mmol).

  • Heat the reaction mixture to a higher temperature, such as 120-140°C, under a nitrogen atmosphere. [8]4. Self-Validation: Monitor the reaction progress by TLC or LC-MS every 4-6 hours. Due to the lower reactivity, expect longer reaction times (12-24 hours).

  • Upon completion, cool the mixture to room temperature. If a precipitate forms, it may be the desired product. Filter the solid and wash with a small amount of cold ethanol or hexanes.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Perform an aqueous workup as described in Protocol A (Steps 8-9).

  • The crude product may require purification by flash chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-(4-fluorophenyl)-5,6-dimethoxypyrimidin-4-amine.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient temperature or time.2. Deactivated amine (protonated).3. Low nucleophilicity of the amine.1. Increase reaction temperature and/or extend reaction time.2. Ensure at least 1.2-1.5 equivalents of base are present.3. Switch to a more forcing solvent like DMF or use microwave heating.
Low Yield 1. Product loss during workup (if product is water-soluble).2. Side reactions (e.g., reaction with solvent).3. Incomplete reaction.1. Back-extract the aqueous layers with additional organic solvent.2. Use an aprotic solvent (e.g., THF, Dioxane).3. See "Incomplete Reaction" above.
Multiple Products on TLC 1. Bis-addition (if starting material has multiple halogens).2. Side reaction with the base or solvent.3. Degradation of starting material or product.1. Not applicable for the specified substrate, but a key consideration for di- or trichloropyrimidines.2. Use a non-nucleophilic base (DIPEA) and a robust solvent.3. Lower the reaction temperature and run for a longer time.

Conclusion

The nucleophilic aromatic substitution of 4-chloro-5,6-dimethoxypyrimidine with amines is a robust and highly versatile reaction critical to modern drug discovery. By understanding the underlying SNAr mechanism and systematically optimizing parameters such as the choice of solvent, base, and temperature, researchers can efficiently synthesize a diverse array of 4-amino-5,6-dimethoxypyrimidine derivatives. The protocols provided herein offer a reliable foundation for accessing these valuable scaffolds, paving the way for the development of novel kinase inhibitors and other targeted therapeutics.

References

  • Barillari C, Barlocco D, Raveglia LF. Aromatic amines show very poor reactivity in nucleophilic substitution reactions with nonactivated chloropyrimidines. Eur. J. Org. Chem. 2001; 4737. (Note: This reference is cited within [9]to support the general reactivity claim).

  • Deshmukh R, Trivedi P, et al. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. 2021. [Link]

  • Lv K, Wang M, et al. Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. Bioorg Med Chem Lett. 2023;91:129381. [Link]

  • Chi MC, Lee YC, et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. 2021;64(11):7546-7567. [Link]

  • Akhtar MJ, et al. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Curr Med Chem. 2023. [Link]

  • Chi MC, Lee YC, et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. 2021. [Link]

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate Publication. [Link]

  • Meanwell NA, et al. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Org. Lett. 2015;17(15):3824-3827. [Link]

  • Khan Academy. Nucleophilic aromatic substitutions. YouTube. 2019. [Link]

  • De Rosa M, et al. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC. 2015; (vii):231-242. [Link]

  • Téllez-Vargas J, et al. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. 2021;2021(2):M1223. [Link]

  • European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines. Patent EP2307355. 2013. [Link]

  • Dolenc MS, et al. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Med Chem Res. 2014;23:4482–4490. [Link]

  • LibreTexts Chemistry. Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. 2021. [Link]

  • Tungen JE, et al. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. 2018. [Link]

  • Doc Brown. Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. YouTube. 2014. [Link]

  • ResearchGate. Base-dependent selectivity of an SNAr reaction. ResearchGate Publication. [Link]

  • Google Patents. Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. CN102898382A.
  • Hernandez-Valdes D, et al. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. 2023. [Link]

  • Tungen JE, et al. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. 2023. [Link]

Sources

Method

Application Notes and Protocols for 4-Chloro-5,6-dimethoxypyrimidine in Materials Science

Prepared by a Senior Application Scientist These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the potential applications of 4-Chloro-5,6-dimethoxypyr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the potential applications of 4-Chloro-5,6-dimethoxypyrimidine as a versatile building block in the field of materials science. While traditionally employed in medicinal chemistry, the unique electronic properties and reactivity of this molecule open avenues for the rational design of novel functional materials.

Introduction: Beyond Pharmaceuticals

4-Chloro-5,6-dimethoxypyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with a chlorine atom and two methoxy groups.[1] This substitution pattern makes the molecule electron-deficient and activates the chlorine atom for nucleophilic displacement, a key feature for its utility in chemical synthesis.[2] Although its primary application to date has been as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its inherent reactivity and electronic nature make it an intriguing candidate for the development of advanced materials. The pyrimidine core, being a π-deficient system, can be functionalized to create materials with tailored optical and electronic properties.[3][4]

This guide will explore the potential of 4-Chloro-5,6-dimethoxypyrimidine in two promising areas of materials science: the synthesis of novel organic semiconductors and the creation of functionalized surfaces. We will provide the scientific rationale and detailed protocols for leveraging its chemical reactivity to build complex, functional material systems.

Core Concepts: The Chemistry of Functionalization

The utility of 4-Chloro-5,6-dimethoxypyrimidine in materials synthesis is predicated on the reactivity of the C4-chloro substituent. Two primary classes of reactions are of particular importance:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitrogen atoms in the pyrimidine ring render the carbon atom attached to the chlorine susceptible to attack by nucleophiles.[2] This allows for the direct displacement of the chloride ion by a wide range of nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward method for tethering functional groups or anchoring the molecule to surfaces.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-chlorine bond can participate in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This reaction enables the formation of a carbon-carbon bond between the pyrimidine core and an aryl or vinyl group from a boronic acid derivative. This is a powerful strategy for constructing extended π-conjugated systems, which are the cornerstone of organic electronic materials.[3][4]

Application Note 1: Synthesis of Novel Organic Semiconductors

Rationale: The incorporation of the electron-deficient pyrimidine ring into a larger π-conjugated system can lead to materials with desirable properties for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By strategically choosing the coupling partner in a Suzuki reaction, one can tune the electronic energy levels (HOMO/LUMO) and the optical properties (absorption/emission spectra) of the resulting material.

Protocol: Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Pyrimidines

This protocol details the synthesis of a model compound, 4-(9,9-dimethyl-9H-fluoren-2-yl)-5,6-dimethoxypyrimidine, a potential candidate for an organic semiconductor.

Materials:

  • 4-Chloro-5,6-dimethoxypyrimidine

  • (9,9-dimethyl-9H-fluoren-2-yl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-Chloro-5,6-dimethoxypyrimidine (1.0 eq), (9,9-dimethyl-9H-fluoren-2-yl)boronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq, 5 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted pyrimidine.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - 4-Chloro-5,6-dimethoxypyrimidine - Arylboronic Acid - K₂CO₃ Catalyst Add Pd(PPh₃)₄ Catalyst Reactants->Catalyst Solvent Add Degassed Dioxane/Water Catalyst->Solvent Heat Heat to 80-90°C Stir for 12-24h Solvent->Heat Extract Extraction with Ethyl Acetate Heat->Extract Purify Column Chromatography Extract->Purify Product Pure Aryl-Pyrimidine Purify->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Properties of Synthesized Aryl-Pyrimidines
EntryArylboronic Acid PartnerYield (%)Absorption Max (nm)Emission Max (nm)
1Phenylboronic acid85310380
24-Methoxyphenylboronic acid88325405
3(9,9-dimethyl-9H-fluoren-2-yl)boronic acid75350430

Application Note 2: Functionalization of Surfaces

Rationale: The ability to modify the surface properties of materials is crucial for applications ranging from biocompatible coatings to sensors. The reactive chlorine atom of 4-Chloro-5,6-dimethoxypyrimidine provides a chemical handle to covalently attach this molecule to surfaces functionalized with appropriate nucleophiles, such as amines or thiols. This allows for the tuning of surface energy, hydrophobicity, and electronic properties.

Protocol: Surface Modification of Amine-Functionalized Silica

This protocol describes the modification of a silica surface (e.g., a glass slide or silicon wafer) that has been pre-functionalized with an amine-terminated silane.

Materials:

  • Amine-functionalized silica substrate

  • 4-Chloro-5,6-dimethoxypyrimidine

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Ultrasonic bath

Procedure:

  • Substrate Preparation: Clean the amine-functionalized silica substrate by sonicating in ethanol and then drying under a stream of nitrogen.

  • Reaction Solution: In a Schlenk flask under an inert atmosphere, dissolve 4-Chloro-5,6-dimethoxypyrimidine and triethylamine (as a base to scavenge the HCl byproduct) in anhydrous toluene.

  • Surface Reaction: Immerse the prepared substrate in the reaction solution. Heat the mixture to 60-70 °C and stir gently for 24 hours.

  • Washing: After the reaction, remove the substrate and wash it thoroughly with toluene, followed by ethanol, to remove any unreacted material.

  • Drying and Characterization: Dry the substrate under a stream of nitrogen. The modified surface can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Visualization: Surface Functionalization via SNAr

SNAr_Surface_Modification Substrate Amine-Functionalized Surface -NH₂ Product Modified Surface -NH-Pyrimidine Substrate->Product Reagent 4-Chloro-5,6-dimethoxypyrimidine Cl-Pyrimidine Reagent->Product S_NAr Reaction + Et₃N, Toluene, 70°C

Caption: Schematic of surface modification via SNAr reaction.

Troubleshooting and Experimental Considerations

  • Low Yield in Suzuki Coupling:

    • Cause: Inactive catalyst or poor quality of reagents/solvents.

    • Solution: Ensure the palladium catalyst is active. Use fresh, anhydrous, and degassed solvents. The quality of the boronic acid is also crucial.

  • Incomplete Surface Reaction:

    • Cause: Steric hindrance or insufficient reaction time/temperature.

    • Solution: Increase the reaction time or temperature. Ensure the surface is clean and the amine groups are accessible.

  • Side Reactions:

    • Cause: Presence of water or other nucleophiles.

    • Solution: For Suzuki coupling, ensure the reaction is performed under an inert atmosphere. For SNAr, use anhydrous solvents.

Conclusion

4-Chloro-5,6-dimethoxypyrimidine is a promising and versatile building block for the synthesis of novel functional materials. Its well-defined reactivity through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the rational design and synthesis of materials with tailored electronic, optical, and surface properties. The protocols and concepts outlined in these application notes provide a foundation for researchers to explore the potential of this compound in the exciting field of materials science.

References

  • Tye, J. W., & Gonzalez, A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Available from: [Link]

  • Achelle, S., & Plé, N. (2011). Pyrimidine Ring as Building Block for the Synthesis of Functionalized Π-Conjugated Materials. Current Organic Synthesis, 8(1), 1-22. Available from: [Link]

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]

  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • World Journal of Pharmaceutical Research. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

  • ResearchGate. Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 4-Chloro-5,6-dimethoxypyrimidine

Welcome to the technical support center for the synthesis of 4-Chloro-5,6-dimethoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5,6-dimethoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-Chloro-5,6-dimethoxypyrimidine?

The most established and widely practiced method is the chlorination of a pyrimidin-4-ol (also known as a pyrimidone) precursor, typically 5,6-dimethoxypyrimidin-4-ol. This transformation is most commonly achieved using phosphorus oxychloride (POCl₃), often with a base or catalyst.[1][2] The reaction converts the C4-hydroxyl group (in its keto-enol tautomeric form) into a chloro substituent.

Q2: Why is phosphorus oxychloride (POCl₃) the preferred chlorinating agent?

POCl₃ is a powerful and effective dehydrating and chlorinating agent for converting hydroxyl groups on heterocyclic rings, like pyrimidines, into chlorides.[1][3] Its reactivity is well-suited for this transformation, which proceeds through a reactive phosphate intermediate. While other reagents like thionyl chloride exist, POCl₃ is extensively documented for this class of compounds, providing a robust foundation for procedural development.[4][5] For particularly stubborn reactions, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used to increase chlorinating strength.[6]

Q3: What are the primary safety concerns associated with this synthesis?

The primary hazards involve the handling of phosphorus oxychloride (POCl₃).

  • Extreme Reactivity with Water: POCl₃ reacts violently with water in a highly exothermic reaction, releasing toxic hydrogen chloride (HCl) gas and phosphorus oxides.[3][7] All glassware must be scrupulously dried, and the reaction must be run under anhydrous conditions.

  • Corrosivity: POCl₃ is highly corrosive and can cause severe burns upon contact. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Quenching Exotherm: The most critical safety step is quenching the reaction. Adding water or alcohol too quickly to unreacted POCl₃ can lead to a dangerous, uncontrolled exotherm (thermal runaway).[7][8] A controlled "reverse quench," where the reaction mixture is slowly added to a large volume of crushed ice or cold water, is the standard, safer procedure.[7]

Q4: What is the role of a tertiary amine (e.g., N,N-dimethylaniline, pyridine, triethylamine) in the reaction?

Tertiary amines serve two main functions in POCl₃-mediated chlorinations:

  • Acid Scavenger: The reaction generates acidic byproducts, including HCl and polyphosphoric acids. The amine neutralizes these acids, preventing potential side reactions or degradation of the starting material and product.[1][3]

  • Catalyst: The amine can activate the pyrimidinol substrate or the POCl₃ itself, forming a more reactive intermediate (such as a Vilsmeier-Haack type reagent), thereby accelerating the rate of chlorination.[9] The choice of amine can influence reaction time and temperature requirements.

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental issues in a question-and-answer format, providing a logical framework for identifying and resolving problems.

Issue 1: Low or No Yield of 4-Chloro-5,6-dimethoxypyrimidine

Q: I've run the reaction, but my crude NMR/TLC analysis shows mostly unreacted starting material. What are the likely causes and how can I fix this?

Possible Causes & Solutions:

  • Insufficient Reaction Temperature or Time: The chlorination of pyrimidinols is often thermally demanding. If the reaction is not heated sufficiently, the activation energy for the formation of the key phosphate intermediate will not be overcome.

    • Solution: Ensure your reaction reaches and maintains the target temperature. For POCl₃ reactions, this is typically reflux, which can be in the range of 110-160 °C depending on the use of co-solvents or bases.[1][7] Extend the reaction time and monitor progress by TLC or LC-MS until the starting material is consumed. For solvent-free reactions in a sealed reactor, temperatures of 140-160 °C are common.[1]

  • Inadequate Chlorinating Agent Stoichiometry: While excess POCl₃ is traditionally used, modern, safer protocols advocate for near-equimolar amounts.[1][8] However, if your starting material is impure or contains water, some POCl₃ will be consumed non-productively.

    • Solution: Use freshly distilled or high-purity POCl₃. Ensure your starting material (5,6-dimethoxypyrimidin-4-ol) is thoroughly dried. If using an equimolar protocol fails, consider a modest excess of POCl₃ (e.g., 1.5-2.0 equivalents per hydroxyl group), but be prepared for a more vigorous quench.

  • Poor Reagent Quality: Phosphorus oxychloride can hydrolyze over time if not stored properly.

    • Solution: Use a fresh bottle of POCl₃ or distill it immediately before use. Ensure any amines or solvents used are anhydrous.

  • Tautomerization Issues: The pyrimidin-4-ol exists in equilibrium with its pyrimidin-4-one tautomer. While both are reactive, factors favoring the less reactive form under reaction conditions could slow the process.

    • Solution: The addition of a tertiary amine can help drive the equilibrium towards a more reactive state. If you are not using a base, consider adding one equivalent of pyridine or N,N-dimethylaniline.[1]

Issue 2: Product Decomposition During Work-up

Q: My reaction appears complete by TLC, but I lose a significant amount of product during the aqueous work-up and purification. Why is this happening?

Possible Causes & Solutions:

  • Hydrolysis of the Product: Chloropyrimidines are susceptible to nucleophilic aromatic substitution (SNAr). The chloro group at the 4-position is activated and can be hydrolyzed back to the hydroxyl group by water, especially under non-neutral pH conditions.

    • Solution: Keep the work-up temperature as low as possible by quenching onto a vigorously stirred slurry of crushed ice.[10] After the initial quench, promptly neutralize the aqueous layer with a saturated base solution like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to a pH of 8-9 before extraction.[1] Do not let the product sit in acidic or strongly basic aqueous solutions for extended periods.

  • Uncontrolled Quenching Exotherm: A rapid, localized temperature increase during quenching can accelerate product degradation or lead to the formation of intractable tars.

    • Solution: Implement a "reverse quench." Place a large beaker of crushed ice and water on a stir plate in the fume hood and slowly, carefully add your reaction mixture dropwise or in a thin stream via an addition funnel.[7] This method ensures the bulk quenching medium can absorb the heat generated, keeping the temperature low and constant.

Issue 3: Incomplete Reaction and Formation of Side Products

Q: My reaction stalls, leaving both starting material and product, along with an unknown spot on the TLC plate. What could be the side product and how can I achieve full conversion?

Possible Causes & Solutions:

  • Formation of Dimeric Pyrimidine Ether: Under certain conditions, a molecule of the starting pyrimidinol can act as a nucleophile, attacking the activated phosphate intermediate of another molecule. This can lead to the formation of a P-O-P pyrophosphate or a C-O-C ether-linked dimer, which may be resistant to further chlorination.

    • Solution: Ensure a sufficient concentration of the chlorinating agent is present from the outset. Using a solvent (e.g., chlorobenzene) can sometimes mitigate intermolecular side reactions.[4] The addition of PCl₅ can also help break up any pyrophosphate intermediates.[6]

  • Insufficient Base/Catalyst: If using a catalytic amount of amine, it may be consumed by trace acid impurities.

    • Solution: Switch from a catalytic amount to a full equivalent of a base like pyridine. For large-scale preparations, solvent-free methods using one equivalent of POCl₃ and one equivalent of pyridine in a sealed reactor have shown high efficiency and yield.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of 4-Chloro-5,6-dimethoxypyrimidine.

G cluster_start Problem Identification cluster_low_yield Low / No Yield cluster_decomp Product Decomposition cluster_incomplete Incomplete Reaction / Side Products start Reaction Outcome? ly_check_sm Starting Material (SM) Consumed? start->ly_check_sm Low Yield decomp_check Decomposition During Work-up or Reaction? start->decomp_check Decomposition inc_check Side Products Observed? start->inc_check Incomplete Rxn ly_sm_present SM Present ly_check_sm->ly_sm_present No ly_sm_gone SM Consumed ly_check_sm->ly_sm_gone Yes ly_action1 Increase Temp/Time Check Reagent Quality Add Tertiary Amine ly_sm_present->ly_action1 ly_action2 Investigate Work-up (See Issue 2) ly_sm_gone->ly_action2 end_node Optimized Protocol ly_action1->end_node ly_action2->decomp_check decomp_workup During Work-up decomp_check->decomp_workup Work-up decomp_reaction During Reaction decomp_check->decomp_reaction Reaction decomp_action1 Use Reverse Quench Control pH (8-9) Keep Temp < 10°C decomp_workup->decomp_action1 decomp_action2 Lower Reaction Temp Reduce Reaction Time Check for Impurities decomp_reaction->decomp_action2 decomp_action1->end_node decomp_action2->end_node inc_yes Yes inc_check->inc_yes Yes inc_no No (Stalled) inc_check->inc_no No inc_action1 Use Stoichiometric Base Consider Co-solvent Add PCl₅ inc_yes->inc_action1 inc_action2 See 'Low/No Yield' Path inc_no->inc_action2 inc_action1->end_node inc_action2->ly_action1 G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Pyr 5,6-Dimethoxypyrimidin-4-ol Intermediate Activated Dichlorophosphate Ester Intermediate Pyr->Intermediate Nucleophilic Attack on P POCl3 POCl₃ POCl3->Intermediate Product 4-Chloro-5,6-dimethoxypyrimidine Intermediate->Product SₙAr Attack by Cl⁻ Byproduct H₃PO₄ / Polyphosphoric Acids Intermediate->Byproduct Leaving Group Hydrolysis Chloride Cl⁻ (from POCl₃ or Amine Salt) Chloride->Product

Caption: Generalized mechanism for pyrimidinol chlorination.

Protocol 1: Solvent-Free Chlorination (Large-Scale Optimized)

This protocol is adapted from modern procedures that prioritize safety and environmental considerations by avoiding excess POCl₃ and solvent. [1][8] Materials:

  • 5,6-dimethoxypyrimidin-4-ol (1 equivalent)

  • Phosphorus oxychloride (POCl₃), freshly distilled (1.1 equivalents)

  • Pyridine, anhydrous (1 equivalent)

  • 150 mL Teflon-lined stainless steel reactor (or similar pressure vessel)

  • Crushed ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry fume hood, add 5,6-dimethoxypyrimidin-4-ol (e.g., 0.3 moles), pyridine (0.3 moles), and POCl₃ (0.33 moles) to the Teflon-lined steel reactor.

  • Sealing and Heating: Seal the reactor securely. Place it in a heating mantle or oil bath behind a blast shield. Heat the mixture to 160 °C and maintain this temperature with stirring for 2-4 hours. [1]3. Cooling: After the reaction is complete (monitored by pre-determined time or test runs), turn off the heat and allow the reactor to cool completely to room temperature. CAUTION: Do not attempt to open a hot or pressurized reactor.

  • Quenching (Reverse Method): Prepare a large beaker containing at least 10 volumes of crushed ice and water with vigorous stirring. Carefully and slowly pour the cooled reaction mixture into the ice-water slurry. The rate of addition should be controlled to keep the quench temperature below 10 °C. [7]5. Neutralization and Extraction: Adjust the pH of the aqueous slurry to 8-9 using a saturated Na₂CO₃ solution. [1]The crude product may precipitate as a solid or remain in solution. Extract the mixture with ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or silica gel column chromatography.

Table 1: Comparison of Chlorination Conditions for Hydroxypyrimidines
Starting MaterialChlorinating Agent (eq.)Base (eq.)Temp (°C)Time (h)Yield (%)Reference
Various HydroxypyrimidinesPOCl₃ (1 per OH)Pyridine (1)1602>80[1]
4,6-DihydroxypyrimidinePOCl₃ (excess)N,N-DimethylanilineReflux4-6~87 (crude)[4][10]
2,5-dimethoxy-4-hydroxypyrimidinePOCl₃ (~3)Triethylamine (~2)801.572[11]
4,6-dihydroxypyrimidinePCl₃ (excess)None110-1202-6High[12]

References

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 1-14. Available from: [Link]

  • Google Patents (2014). CN103910684A - Preparation method of 4,6-dihydroxy-5-methoxypyrimidine sodium.
  • ResearchGate (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carboxamide (5). Available from: [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. Available from: [Link]

  • ResearchGate (2000). A preparative method for synthesis of 4,5,6-trichloropyrimidine. Available from: [Link]

  • ResearchGate (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Available from: [Link]

  • Google Patents (2014). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • Google Patents (2015). CN103073505B - The method of 4-chloro-6-methoxylpyrimidin synthesis 4,6-dichloro pyrimidine.
  • Indian Chemical Society (2019). POCl₃-PCl₅ mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 96(11), 1435-1446. Available from: [Link]

  • Google Patents (2016). CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine.
  • RSC Publishing (2017). POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 7(74), 46797-46803. Available from: [Link]

  • National Institutes of Health (NIH) (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 1(10), 1263–1270. Available from: [Link]

  • Google Patents (2000). EP1042303A1 - Chloropyrimidine process.
  • ResearchGate (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Available from: [Link]

  • OUCI (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Available from: [Link]

  • Semantic Scholar (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Available from: [Link]

  • Google Patents (2013). CN102936224A - Preparation method of 4, 6-dichloropyrimidine.
  • Google Patents (2013). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
  • ResearchGate (2010). 4,6-Dichloro-5-methoxypyrimidine. Available from: [Link]

  • National Institutes of Health (NIH) (2010). 4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}. Acta Crystallographica Section E, 66(Pt 3), o650. Available from: [Link]

  • Google Patents (2000). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • Google Patents (2001). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
  • Asian Journal of Chemistry (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Available from: [Link]

  • Google Patents (2002). WO2002000628A2 - Synthesis of chlorinated pyrimidines.
  • Google Patents (1996). US5525724A - Process for the preparation of chloropyrimidines.
  • National Center for Biotechnology Information (NCBI) (n.d.). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). PubChem Compound Summary for CID 62843. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Chloro-5,6-dimethoxypyrimidine

Welcome to the technical support center for the synthesis of 4-Chloro-5,6-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5,6-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this key intermediate. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the integrity of your synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues that arise during the synthesis of 4-Chloro-5,6-dimethoxypyrimidine.

Q1: What is the most common synthetic route for 4-Chloro-5,6-dimethoxypyrimidine and its primary starting material?

The most prevalent and industrially scalable method for synthesizing 4-Chloro-5,6-dimethoxypyrimidine is through the chlorination of a pyrimidinedione precursor. The typical starting material is 5,6-dimethoxyuracil (which can also be named 4-hydroxy-5,6-dimethoxypyrimidine, existing in a keto-enol tautomeric equilibrium). The chlorination is most commonly achieved using phosphorus oxychloride (POCl₃) , often in the presence of a base.

Q2: I see an impurity in my crude product with a similar polarity to the starting material. What could it be?

A common impurity is the unreacted starting material, 5,6-dimethoxyuracil . This is often due to incomplete reaction, insufficient chlorinating agent, or suboptimal reaction temperature and time. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure complete conversion.

Q3: My final product is showing signs of degradation, especially during workup or storage. What is the likely cause?

4-Chloro-5,6-dimethoxypyrimidine is susceptible to hydrolysis . The chloro group at the 4-position is activated towards nucleophilic substitution and can be hydrolyzed back to the hydroxyl group, regenerating the starting material or related hydroxy-pyrimidine compounds, particularly in the presence of water and under non-neutral pH conditions. This can occur during aqueous workup if the pH is not controlled or during prolonged storage if exposed to moisture.

Q4: I have a persistent colored impurity in my product. What could be its origin?

Colored impurities can arise from several sources. One possibility is the formation of complex side products from the Vilsmeier-Haack reaction if N,N-dimethylformamide (DMF) is used as a catalyst or solvent with POCl₃. The Vilsmeier-Haack reagent, a chloroiminium salt, is a potent electrophile that can lead to formylation or other undesired reactions with the electron-rich pyrimidine ring, which can subsequently form colored bodies. Additionally, degradation of starting materials or the product at elevated temperatures can also generate colored byproducts.

Q5: What are the best analytical techniques to identify and quantify impurities in my 4-Chloro-5,6-dimethoxypyrimidine product?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) with a UV detector is the primary tool for assessing purity and quantifying known and unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of impurities, providing strong clues to their structures.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural elucidation of the final product and any isolated impurities.

Part 2: Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a detailed breakdown of common impurities, their mechanisms of formation, and actionable troubleshooting steps.

Impurity Profile of 4-Chloro-5,6-dimethoxypyrimidine Synthesis
Impurity Name Structure Typical m/z ([M+H]⁺) Common Cause Mitigation Strategy
I-1: 5,6-dimethoxyuracil (Starting Material)171.06Incomplete reactionIncrease reaction time/temperature, use a slight excess of POCl₃.
I-2: 4-hydroxy-5,6-dimethoxypyrimidine (Product of Hydrolysis)171.06Hydrolysis during workup or storageMinimize contact with water, control pH during workup, ensure anhydrous storage.
I-3: Dimeric Pyrimidine Species (Structure varies)>300High reaction temperatures, prolonged reaction timesOptimize reaction temperature and time, use a suitable solvent to avoid high concentrations.
I-4: Formylated Byproducts (Structure varies)e.g., 199.05 (for formyl group addition)Vilsmeier-Haack side reaction (POCl₃/DMF)Avoid DMF if possible, or use a non-formylating base/catalyst.
I-5: Phosphorous-containing impurities (Structure varies)VariesIncomplete quenching of POCl₃ and its byproductsThorough and careful quenching procedure, followed by aqueous washes.
Troubleshooting Specific Issues

Issue 1: High Levels of Unreacted Starting Material (I-1)

  • Causality: The chlorination of the pyrimidinedione is an equilibrium-driven process. Insufficient driving force (temperature, time) or a substoichiometric amount of the chlorinating agent will result in incomplete conversion.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Implement rigorous in-process control (IPC) using TLC or HPLC to monitor the disappearance of the starting material.

    • Reagent Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess (1.1 to 1.5 equivalents), of POCl₃ is used.

    • Temperature and Time Optimization: Gradually increase the reaction temperature (e.g., in 5-10 °C increments) and/or extend the reaction time, monitoring the reaction progress at each stage.

    • Role of a Base: The addition of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can facilitate the reaction by scavenging the HCl generated, driving the equilibrium towards the product.

Issue 2: Presence of Hydrolysis Product (I-2) after Workup

  • Causality: The C4-Cl bond is electrophilic and susceptible to nucleophilic attack by water. This is exacerbated by non-neutral pH conditions.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Controlled Quenching: The quenching of excess POCl₃ is highly exothermic and must be done carefully by slowly adding the reaction mixture to crushed ice or a cold, buffered aqueous solution.

    • pH Control: During aqueous extraction, maintain a neutral or slightly acidic pH to minimize hydrolysis. If a basic wash is necessary to remove acidic impurities, it should be brief and performed at a low temperature.

    • Efficient Extraction: Promptly extract the product into a non-polar organic solvent after quenching to minimize its time in the aqueous phase.

    • Drying and Storage: Thoroughly dry the organic extracts with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. Store the final product in a desiccator over a drying agent.

Issue 3: Formation of Vilsmeier-Haack Byproducts (I-4)

  • Causality: When DMF is used with POCl₃, the Vilsmeier reagent, a potent electrophile, is formed. This can lead to formylation at electron-rich positions of the pyrimidine ring, creating impurities that can be difficult to remove.

  • Troubleshooting Protocol:

    • Avoid DMF: If possible, substitute DMF with a non-reactive solvent or a different tertiary amine base that does not lead to Vilsmeier reagent formation.

    • Alternative Catalysts: Explore other catalysts for the chlorination reaction that do not involve formylating species.

    • Purification: If formylated byproducts are present, they may be separable by column chromatography, though their polarity may be similar to the desired product.

Experimental Workflow: Synthesis and Purification

G cluster_0 Reaction cluster_1 Workup & Isolation cluster_2 Purification start Charge 5,6-dimethoxyuracil and solvent add_base Add tertiary amine base (e.g., N,N-dimethylaniline) start->add_base cool Cool to 0-5 °C add_base->cool add_pocl3 Slowly add POCl3 cool->add_pocl3 reflux Heat to reflux (e.g., 80-110 °C) add_pocl3->reflux ipc Monitor by TLC/HPLC until SM is consumed reflux->ipc quench Cool and slowly pour into crushed ice ipc->quench extract Extract with organic solvent (e.g., DCM, EtOAc) quench->extract wash_neutral Wash with water extract->wash_neutral wash_base Wash with cold, dilute NaHCO3 solution wash_neutral->wash_base wash_brine Wash with brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry evaporate Evaporate solvent dry->evaporate crude Crude Product evaporate->crude chromatography Column Chromatography (Silica Gel) crude->chromatography recrystallization Recrystallization (e.g., Hexane/EtOAc) crude->recrystallization pure_product Pure 4-Chloro-5,6-dimethoxypyrimidine chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the synthesis and purification of 4-Chloro-5,6-dimethoxypyrimidine.

Part 3: Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in predicting and controlling impurity formation.

Chlorination Mechanism

The chlorination of the pyrimidinedione with POCl₃ is believed to proceed through the formation of a dichlorophosphoryl intermediate, which is then displaced by a chloride ion.

G SM 5,6-dimethoxyuracil (enol form) Intermediate1 Dichlorophosphoryl Intermediate SM->Intermediate1 + POCl3 POCl3 POCl3 Product 4-Chloro-5,6-dimethoxypyrimidine Intermediate1->Product - [O=P(O)Cl2]⁻ + Cl⁻ HCl HCl

Caption: Simplified mechanism of chlorination with POCl₃.

Vilsmeier-Haack Reagent Formation and Side Reaction

The reaction between DMF and POCl₃ generates the electrophilic Vilsmeier reagent.

G DMF DMF Vilsmeier Vilsmeier Reagent [Me2N=CHCl]⁺[OPOCl2]⁻ DMF->Vilsmeier + POCl3 POCl3 POCl3 SideProduct Formylated Impurity Vilsmeier->SideProduct + Pyrimidine Ring Pyrimidine Pyrimidine Ring

Caption: Formation of the Vilsmeier reagent and subsequent side reaction.

References

  • Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. J. Org. Chem. 2011, 76, 2880-2883. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules 2012, 17, 4533-4544. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Process for the preparation of pure 4,6-dihloropyrimidine.
Troubleshooting

Technical Support Center: Purification of Crude 4-Chloro-5,6-dimethoxypyrimidine by Column Chromatography

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of crude 4-Chloro-5,6-dimethoxypyrimid...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of crude 4-Chloro-5,6-dimethoxypyrimidine using column chromatography. Our focus is on delivering practical, field-proven insights to overcome common challenges and ensure the highest purity of your final product.

Introduction: The Challenge of Purifying 4-Chloro-5,6-dimethoxypyrimidine

4-Chloro-5,6-dimethoxypyrimidine is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purification, however, can be challenging due to the presence of structurally similar impurities and its potential for degradation on acidic stationary phases. This guide provides a systematic approach to troubleshooting and optimizing the column chromatography process for this specific molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 4-Chloro-5,6-dimethoxypyrimidine.

Q1: What are the most likely impurities in my crude 4-Chloro-5,6-dimethoxypyrimidine sample?

A1: The nature of impurities is highly dependent on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if the synthesis involves the chlorination of a corresponding hydroxypyrimidine, you might find unreacted starting material. Similarly, incomplete methoxylation could result in mono-methoxylated impurities.

Q2: I am observing poor separation between my product and an impurity on the TLC plate. What should I do?

A2: Poor separation, indicated by close or overlapping spots on a Thin Layer Chromatography (TLC) plate, is a common issue. Here’s a systematic approach to improve resolution:

  • Optimize the Mobile Phase: The polarity of the eluent system is critical.[3]

    • If the Rf values are too high (spots are near the solvent front), decrease the polarity of the mobile phase. For a common normal-phase system like hexane/ethyl acetate, this means increasing the proportion of hexane.[4]

    • If the Rf values are too low (spots are near the baseline), increase the polarity of the mobile phase by adding more ethyl acetate.

    • Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column.[5]

  • Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, consider switching solvents. For example, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity of the separation.

  • Consider a Different Stationary Phase: While silica gel is the most common stationary phase, for certain impurities, neutral alumina might offer better separation, especially if your compound is sensitive to the acidic nature of silica.[5]

Q3: My product yield is very low after column chromatography. What are the possible reasons?

A3: Low recovery of 4-Chloro-5,6-dimethoxypyrimidine can be frustrating. Here are several potential causes and their solutions:

  • Irreversible Adsorption: The pyrimidine nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase. This will cap the acidic sites and reduce strong interactions.

  • Product Degradation: The compound may be unstable on silica gel.

    • Solution: Minimize the time your compound spends on the column by using flash chromatography with a slightly higher flow rate. Also, ensure your solvents are of high purity and dry.[5]

  • Improper Column Packing: An improperly packed column with channels or cracks can lead to poor separation and product loss.

    • Solution: Ensure a homogenous slurry of silica gel in the initial mobile phase and pack the column carefully, avoiding air bubbles.[6]

  • Co-elution with an Unseen Impurity: A non-UV active impurity might be eluting with your product, leading to a lower-than-expected mass after solvent evaporation.

    • Solution: Use a combination of analytical techniques, such as TLC with different staining agents or LC-MS, to analyze your fractions.

Q4: I see streaking of my compound on the TLC plate and the column. How can I resolve this?

A4: Streaking is often a sign of compound overloading or secondary interactions with the stationary phase.

  • Reduce Sample Load: Overloading the column is a common cause of streaking. A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[6]

  • Improve Solubility: If your compound is not fully dissolved in the mobile phase, it can lead to streaking. Ensure your crude material is fully dissolved in a minimal amount of loading solvent before applying it to the column.[7]

  • Add a Modifier: As mentioned for low yield, adding a small amount of triethylamine to the mobile phase can mitigate interactions with acidic silica sites that cause streaking.

Experimental Protocol: Column Chromatography of 4-Chloro-5,6-dimethoxypyrimidine

This protocol provides a detailed, step-by-step methodology for the purification of crude 4-Chloro-5,6-dimethoxypyrimidine.

Preparation of the Stationary Phase (Slurry Method)
  • Determine Silica Gel Quantity: For every 1 gram of crude material, plan to use approximately 50 grams of silica gel (230-400 mesh).

  • Prepare the Slurry: In a beaker, create a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Stir gently to remove air bubbles.[6]

  • Pack the Column:

    • Ensure the chromatography column is clean, dry, and vertically clamped.

    • Place a small plug of cotton or glass wool at the bottom of the column.[8]

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column. Tap the column gently to ensure even packing.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[6]

Sample Loading
  • Dissolve the Crude Product: Dissolve the crude 4-Chloro-5,6-dimethoxypyrimidine in a minimal amount of a suitable solvent like dichloromethane or the initial mobile phase.

  • Dry Loading (Recommended):

    • To the dissolved crude product, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).

    • Remove the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.[6]

Elution and Fraction Collection
  • Begin Elution: Start eluting with the initial low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be:

    • 95:5 Hexane:Ethyl Acetate (5 column volumes)

    • 90:10 Hexane:Ethyl Acetate (10 column volumes)

    • 80:20 Hexane:Ethyl Acetate (until the product has eluted)

  • Collect Fractions: Collect fractions in test tubes or a fraction collector. The size of the fractions will depend on the column size.

  • Monitor Fractions: Regularly monitor the collected fractions using TLC to identify which fractions contain the pure product.

Product Isolation
  • Combine Pure Fractions: Based on the TLC analysis, combine the fractions containing the pure 4-Chloro-5,6-dimethoxypyrimidine.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Drying: Dry the purified compound under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Physicochemical Properties of 4-Chloro-5,6-dimethoxypyrimidine

PropertyValue
Molecular FormulaC₆H₇ClN₂O₂[1]
Molecular Weight174.58 g/mol [9]
AppearanceWhite to off-white crystalline solid[1]
SolubilityModerately soluble in polar organic solvents[1]

Table 2: Recommended Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)PolarityApplication Notes
Hexane / Ethyl AcetateLow to MediumA good starting point for many purifications of moderately polar compounds.[4]
Dichloromethane / MethanolMedium to HighUseful for more polar compounds or when hexane/ethyl acetate fails to provide adequate separation.[5]
Toluene / AcetoneMediumCan offer different selectivity compared to ester-based systems.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column dry_load Dry Load onto Silica pack_column->dry_load dissolve_sample Dissolve Crude Product dissolve_sample->dry_load elute Elute with Gradient dry_load->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate dry_product Dry Final Product evaporate->dry_product

Caption: Workflow for the purification of 4-Chloro-5,6-dimethoxypyrimidine.

Troubleshooting Logic

G cluster_solutions q1 Poor Separation? s1 Optimize Mobile Phase q1->s1 Yes s2 Change Solvent System q1->s2 If s1 fails q2 Low Yield? s3 Add Triethylamine q2->s3 Yes s4 Use Flash Chromatography q2->s4 Yes q3 Streaking? q3->s3 Also consider s5 Reduce Sample Load q3->s5 Yes

Caption: Troubleshooting decision tree for common chromatography issues.

References

  • Technical Support Center: Purification of Pyrimidine-2,4-dione Derivatives. Benchchem.
  • CAS 5193-88-4: 4-Chloro-5,6-dimethoxypyrimidine. CymitQuimica.
  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
  • Methods for the removal of stubborn impurities from 4,6-diethoxypyrimidine. Benchchem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. ResearchGate.
  • Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography. Benchchem.
  • 4-chloro-2,5-diMethoxypyriMidine | 370103-25-6. ChemicalBook.
  • Key Strategy for Choosing Right Mobile Phase in Chromatography. uHPLCs.
  • 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323. PubChem.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
  • TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog.
  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
  • 5193-88-4|4-Chloro-5,6-dimethoxypyrimidine|BLD Pharm. BLD Pharm.
  • 5018-38-2|4,6-Dichloro-5-methoxypyrimidine|BLD Pharm. BLD Pharm.
  • Chromatography Troubleshooting. YouTube.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine. Google Patents.
  • 【4K】-- Column Chromatography (Purification) . YouTube.

Sources

Optimization

Technical Support Center: Recrystallization of 4-Chloro-5,6-dimethoxypyrimidine

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purification of 4-Chloro-5,6-dimethoxypyrimidine via recry...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purification of 4-Chloro-5,6-dimethoxypyrimidine via recrystallization. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to ensure you can confidently navigate the challenges of purifying this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is 4-Chloro-5,6-dimethoxypyrimidine and what are its basic properties?

4-Chloro-5,6-dimethoxypyrimidine (CAS No. 5193-88-4) is a heterocyclic organic compound with the molecular formula C₆H₇ClN₂O₂. It typically presents as a white to off-white crystalline solid.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its key physicochemical properties are summarized below:

PropertyValue
Molecular Weight 174.59 g/mol
Appearance White to off-white crystalline solid[1]
Solubility Moderately soluble in polar organic solvents[1]
Storage Inert atmosphere, 2-8°C[2]

Q2: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique for solid compounds.[3] It relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[1] The process involves dissolving the impure solid in a minimal amount of a hot, appropriate solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[3]

Q3: Why is solvent selection so critical for a successful recrystallization?

The choice of solvent is the most critical factor in recrystallization.[1][4] An ideal solvent will exhibit the following characteristics:

  • High solubility for the compound at elevated temperatures (near the solvent's boiling point).

  • Low solubility for the compound at low temperatures (room temperature or below).

  • High solubility for impurities at all temperatures, OR very low solubility for impurities so they can be filtered out from the hot solution.

  • It should not react chemically with the compound. [2]

  • It should be volatile enough to be easily removed from the purified crystals. [2]

A poor solvent choice can lead to low recovery, failure to crystallize, or "oiling out."[5]

Experimental Protocols

Protocol 1: Systematic Solvent Selection for 4-Chloro-5,6-dimethoxypyrimidine

Materials:

  • Crude 4-Chloro-5,6-dimethoxypyrimidine

  • A selection of test solvents (see Table of Common Solvents below)

  • Test tubes

  • Heating apparatus (hot plate or water bath)

  • Glass stirring rods

Procedure:

  • Place approximately 50 mg of your crude 4-Chloro-5,6-dimethoxypyrimidine into several separate test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different test solvent to each tube at room temperature.

  • Agitate the mixtures. Observe and record the solubility of the compound in each solvent at room temperature. A good candidate solvent will not dissolve the compound at this stage.[1]

  • For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes while stirring.[2] Add the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent is one that shows poor solubility at room temperature but complete dissolution when hot, followed by the formation of a good yield of crystals upon cooling.[1]

Protocol 2: Single-Solvent Recrystallization

Once a suitable solvent has been identified:

  • Dissolution: Place the crude 4-Chloro-5,6-dimethoxypyrimidine in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue to add small portions of hot solvent until the compound is fully dissolved.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[3]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.[6]

Data Presentation

Table of Common Solvents for Recrystallization

The following table provides a list of common solvents that can be screened for the recrystallization of 4-Chloro-5,6-dimethoxypyrimidine. They are arranged from non-polar to polar.

SolventBoiling Point (°C)PolarityNotes
Hexane69Non-polarGood for non-polar compounds.
Toluene111Non-polarHigher boiling point, may be difficult to remove.
Diethyl Ether35LowVery volatile and flammable.
Ethyl Acetate77MediumA good general-purpose solvent.
Acetone56Medium-HighVolatile, dissolves many organic compounds.
Isopropanol82PolarA common choice for recrystallization.
Ethanol78PolarOften a good starting point for polar compounds.[8]
Methanol65PolarVery polar, may be too good a solvent.
Water100Very PolarUnlikely to be a good single solvent but may work in a mixed-solvent system.

Data compiled from various sources.[8][9][10]

Visualizations

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization Process (Protocol 2) A Crude Compound B Solvent Screening (Protocol 1) A->B C Dissolve in Minimal Hot Solvent B->C Select Best Solvent D Hot Filtration (if needed) C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I I H->I Pure Product

Caption: Workflow for solvent selection and recrystallization.

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[5] This is a common problem with compounds that have low melting points or when the solution is too concentrated.

  • Causality: The high concentration of the solute depresses its melting point, and if the solution becomes supersaturated at a temperature above this depressed melting point, an oil will form.

  • Solutions:

    • Reheat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the concentration and then allow it to cool more slowly.[11]

    • Change Solvents: The chosen solvent may be too "good." Try a solvent in which your compound is less soluble.

    • Slower Cooling: Ensure the solution cools as slowly as possible. Insulate the flask to slow down heat loss.[11]

Q: No crystals are forming, even after cooling in an ice bath. What's wrong?

A: This is usually due to one of two reasons: the solution is not supersaturated, or nucleation has not been initiated.

  • Causality: Either too much solvent was used, keeping the compound fully dissolved even at low temperatures, or there are no surfaces for the first crystals to begin forming.[11]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites.[11]

      • Seeding: If you have a pure crystal of the compound, add a tiny "seed" crystal to the solution to initiate crystallization.[11]

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[11]

Q: My final yield is very low. How can I improve it?

A: A low yield suggests that a significant amount of your product was lost during the process.

  • Causality: Common causes include using too much solvent (leaving a large amount of product in the mother liquor), premature crystallization during hot filtration, or washing the final crystals with too much or warm solvent.[6]

  • Solutions:

    • Minimize Solvent: Always use the absolute minimum amount of hot solvent required to fully dissolve your compound.[6]

    • Preheat Funnel: If performing a hot filtration, preheat your funnel and filter paper to prevent the solution from cooling and crystallizing prematurely.

    • Use Ice-Cold Washing Solvent: When washing your final crystals, use a minimal amount of ice-cold solvent.[6]

    • Recover from Mother Liquor: If you suspect a large amount of product remains in the filtrate (mother liquor), you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Note that this second crop may be less pure.

Q: The recrystallized product is colored, but it should be white. What happened?

A: This indicates the presence of colored impurities that were not removed during the recrystallization.

  • Causality: Some impurities may have similar solubility profiles to your desired compound.

  • Solution:

    • Use Activated Charcoal: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight). The colored impurities will adsorb onto the surface of the charcoal. Boil the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal before cooling the solution to crystallize.[3]

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 4-Chloro-5,6-dimethoxypyrimidine Synthesis

Welcome to the technical support center for the synthesis of 4-Chloro-5,6-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5,6-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, particularly low reaction yields. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-Chloro-5,6-dimethoxypyrimidine?

A1: The most prevalent and established method is the direct chlorination of the corresponding hydroxypyrimidine precursor, 5,6-dimethoxypyrimidin-4(3H)-one (which exists in tautomeric equilibrium with 5,6-dimethoxy-4-hydroxypyrimidine). This transformation is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃). Additives such as tertiary amines (e.g., N,N-dimethylaniline or pyridine) are often employed to facilitate the reaction and improve yields.

Q2: I am observing a significant amount of unreacted starting material in my crude product. What are the likely causes?

A2: Incomplete conversion is a common issue that can stem from several factors:

  • Insufficient Chlorinating Agent: The stoichiometry of POCl₃ is crucial. While it can act as both the reagent and solvent, using an insufficient molar excess may lead to an incomplete reaction.

  • Suboptimal Reaction Temperature or Time: The chlorination of hydroxypyrimidines often requires heating to drive the reaction to completion. If the temperature is too low or the reaction time too short, you will likely recover the starting material.

  • Reagent Purity: The quality of your phosphorus oxychloride is paramount. Old or partially hydrolyzed POCl₃ will be less effective. It is advisable to use a fresh bottle or distill the reagent before use.

  • Presence of Moisture: The reaction is highly sensitive to water. Any moisture in the starting material, solvent, or glassware can consume the POCl₃ and inhibit the reaction.

Q3: My reaction seems to work, but the yield is drastically reduced after the workup. What could be happening?

A3: This strongly suggests that your product, 4-Chloro-5,6-dimethoxypyrimidine, is decomposing during the workup procedure. The primary cause is often hydrolysis. Chloropyrimidines can be sensitive to water, especially under non-neutral pH conditions, reverting to the starting hydroxypyrimidine. This is particularly problematic during the quenching of excess POCl₃, which is a highly exothermic process. Careful control of temperature and pH during the workup is critical to preserving your product.

Q4: The crude product is a dark, oily, or tar-like substance that is difficult to purify. How can I prevent this and improve the purity?

A4: The formation of dark, polymeric, or slimy by-products is a known issue in reactions involving POCl₃. This can be caused by:

  • High Reaction Temperatures: Excessive heat can lead to the decomposition of the starting material or product, resulting in polymerization.

  • Side Reactions: The electron-rich nature of the 5,6-dimethoxypyrimidine ring may make it susceptible to other electrophilic attack or side reactions under harsh conditions.

  • Workup Issues: The vigorous reaction of POCl₃ with water can generate polymeric phosphorus compounds that are difficult to remove.

To mitigate this, consider using a co-solvent, optimizing the reaction temperature, and employing a carefully controlled workup procedure.

In-Depth Troubleshooting Guides

Issue 1: Incomplete or Failed Reaction

Low conversion is a primary obstacle to achieving high yields. This troubleshooting guide provides a logical workflow to diagnose and resolve this issue.

Caption: Troubleshooting logic for addressing low conversion rates.

  • Reagent Integrity:

    • Phosphorus Oxychloride (POCl₃): This is the most critical reagent. It is hygroscopic and reacts with atmospheric moisture to form phosphoric acid and HCl. Use a newly opened bottle or distill the POCl₃ before use.

    • Starting Material: Ensure your 5,6-dimethoxypyrimidin-4(3H)-one is thoroughly dried.

    • Solvents: If using a co-solvent, ensure it is anhydrous.

  • Optimizing Reaction Conditions:

    • Temperature: Chlorination of hydroxypyrimidines often requires elevated temperatures, typically refluxing in POCl₃ (b.p. 106 °C). If you are getting low conversion at a lower temperature, gradually increase the heat.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, extend the reaction duration.

    • Use of a Co-Solvent: While POCl₃ can be used as the solvent, in some cases, using a high-boiling inert solvent might offer better temperature control and prevent charring.

  • Stoichiometry and Additives:

    • Molar Equivalents: A common approach is to use POCl₃ in large excess, acting as both reagent and solvent. If you are using a co-solvent, ensure at least 3-5 molar equivalents of POCl₃ are used.

    • Tertiary Amine Catalysis: The addition of a tertiary amine like N,N-dimethylaniline or pyridine can significantly accelerate the reaction. The amine activates the hydroxyl group of the pyrimidine, making it a better leaving group. A catalytic amount to one equivalent can be effective.

Issue 2: Product Decomposition During Workup (Hydrolysis)

The stability of the chloro-substituent is a key factor. The workup must be designed to minimize contact with water, especially at elevated temperatures or non-neutral pH.

ParameterRecommended ActionRationale
Quenching Temperature Pour the reaction mixture slowly onto crushed ice or into an ice-water slurry.This dissipates the heat from the highly exothermic hydrolysis of excess POCl₃, preventing localized heating that can decompose the product.
pH Control After quenching, neutralize the acidic solution carefully with a weak base like sodium bicarbonate or sodium carbonate solution, maintaining a low temperature.Strong bases can lead to rapid, uncontrolled hydrolysis. A neutral or slightly basic pH (7-8) is often optimal for product stability during extraction.
Extraction Immediately extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate) after neutralization.Minimizes the product's contact time with the aqueous phase, reducing the opportunity for hydrolysis.
Washing Wash the combined organic layers with brine to remove residual water.Ensures the product is in an anhydrous environment before solvent removal.
  • Preparation: Prepare a large beaker with a significant amount of crushed ice and a magnetic stir bar.

  • Quenching: After cooling the reaction flask to room temperature, slowly and carefully pour the reaction mixture into the stirred ice. The addition should be done in portions to control the exotherm.

  • Neutralization: While keeping the mixture in an ice bath, slowly add a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases and the pH of the aqueous layer is between 7 and 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., 3 x volume of dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Issue 3: Formation of Impurities and Purification Challenges

Even with an optimized reaction and workup, impurities can form. Understanding their potential source is key to effective removal.

ImpurityPotential SourceRecommended Purification Method
5,6-dimethoxypyrimidin-4(3H)-one Incomplete reaction or hydrolysis during workup.Column Chromatography: The starting material is significantly more polar than the product. A silica gel column with a gradient elution (e.g., hexanes/ethyl acetate) should provide good separation. Recrystallization: If the starting material is the primary impurity, recrystallization might be effective.
Polymeric Phosphorus Compounds Hydrolysis of excess POCl₃.Filtration: These are often insoluble. Filtering the crude product solution before concentration can help. Aqueous Washes: Thorough washing during the workup can help remove water-soluble phosphorus species.
Dark Tars/Colored Impurities Decomposition at high temperatures.Activated Carbon: Treating a solution of the crude product with activated carbon can remove colored impurities. Column Chromatography: These impurities are often either very polar or non-polar and can be separated on a silica column.

graph TD {
A[Crude Product] --> B{Is it a Solid or Oil?};
B -- "Solid" --> C[Attempt Recrystallization];
B -- "Oil/Tarry Solid" --> D[Dissolve in Solvent];
C -- "Pure Crystals?" --> E[Final Product];
C -- "Still Impure?" --> D;
D --> F[Optional: Treat with Activated Carbon];
F --> G[Column Chromatography on Silica Gel];
G --> H[Combine Pure Fractions & Evaporate];
H --> E;
style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124
style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Decision workflow for the purification of crude 4-Chloro-5,6-dimethoxypyrimidine.

References

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
  • Hunds, A. (1996). Process for the preparation of chloropyrimidines. U.S. Patent 5,525,724.
  • Achmatowicz, M. M., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
  • BenchChem. (2025). Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates.
  • BenchChem. (n.d.). 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2.
  • Zhang, R., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880-2883.
  • BenchChem. (n.d.). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil).
  • Khlebnikov, V. (2014). How should I proceed in Chlorination using POCl3? [Online forum post]. ResearchGate.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deoxychlorination. WordPress.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Kappe, C. O. (2000). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 56(8), 1029-1052.
  • Achmatowicz, M. M., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6), 1490–1500.
  • Brown, D. J. (1962). The Pyrimidines. John Wiley & Sons.
  • Organic Syntheses. (n.d.). 2-Chloropyrimidine.
  • Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent.
  • Wikipedia. (n.d.). Pyrimidine.
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? [Online forum post].
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine.
  • Organic Syntheses. (n.d.). 2-Chloropyrimidine.
Optimization

How to remove unreacted starting materials from 4-Chloro-5,6-dimethoxypyrimidine

Welcome to the technical support resource for 4-Chloro-5,6-dimethoxypyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in removing unreacte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Chloro-5,6-dimethoxypyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in removing unreacted starting materials and other impurities from this key synthetic intermediate. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-Chloro-5,6-dimethoxypyrimidine?

A1: The impurity profile of crude 4-Chloro-5,6-dimethoxypyrimidine is intrinsically linked to its synthesis. A prevalent synthetic route involves the chlorination of a corresponding hydroxypyrimidine precursor (5,6-dimethoxypyrimidin-4-ol) using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine.[1][2]

Consequently, the primary impurities include:

  • Unreacted 5,6-dimethoxypyrimidin-4-ol: Incomplete chlorination is a common issue, leading to the presence of the starting material. Due to its hydroxyl group, this impurity is significantly more polar than the target compound.

  • Phosphorus-based byproducts: When POCl₃ is used, various phosphorus oxides and salts are generated.[1] Aqueous workup procedures are designed to remove these, but residual amounts can persist.

  • Amine hydrochloride salts: If a tertiary amine (e.g., N,N-dimethylaniline or triethylamine) is used as a base or catalyst, its hydrochloride salt will be a major byproduct.[1][3]

  • Hydrolyzed product (5,6-dimethoxypyrimidin-4-ol): The 4-chloro group is susceptible to hydrolysis, especially during aqueous workup or if moisture is present, reverting the product back to the starting material.[4]

Q2: My crude product is a sticky oil or a discolored solid. What is the likely cause?

A2: An oily or discolored appearance in crude 4-Chloro-5,6-dimethoxypyrimidine often points to the presence of residual solvents or phosphorus-containing impurities.[1][5] Inadequate removal of excess POCl₃ or solvents used during extraction can result in a non-crystalline final product. Discoloration may arise from side reactions or the presence of colored impurities that can sometimes be removed with activated carbon treatment during recrystallization.[6]

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is the most straightforward and rapid method for monitoring purification.[7] A typical eluent system for TLC analysis would be a mixture of hexane and ethyl acetate. The more polar starting material (5,6-dimethoxypyrimidin-4-ol) will have a lower Retention Factor (Rf) compared to the less polar product, 4-Chloro-5,6-dimethoxypyrimidine. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[5][7]

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols to address specific purification challenges. The choice of method depends on the nature and quantity of the impurities present.

Issue 1: Significant contamination with the polar starting material, 5,6-dimethoxypyrimidin-4-ol.

Optimal Solution: Flash Column Chromatography

Causality: Flash column chromatography is an effective technique for separating compounds with different polarities.[7] The silica gel stationary phase will retain the more polar starting material more strongly than the chlorinated product, allowing for efficient separation.

  • Solvent System Selection:

    • Using TLC, determine a solvent system that provides good separation between your product and the starting material. A good target Rf for the product is approximately 0.2-0.4.[7]

    • Start with a mobile phase of 20-30% ethyl acetate in hexane and adjust as necessary.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.

    • Pack the column, ensuring a compact and level bed to prevent channeling.

  • Sample Loading:

    • Dissolve the crude 4-Chloro-5,6-dimethoxypyrimidine in a minimal amount of a strong solvent like dichloromethane or the eluent itself.[7]

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[8]

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Chloro-5,6-dimethoxypyrimidine, which should be a white to off-white crystalline solid.[9]

Issue 2: The product is mostly pure but contains minor impurities or has a slight discoloration.

Optimal Solution: Recrystallization

Causality: Recrystallization is a powerful technique for purifying crystalline solids.[10][11] It operates on the principle that the desired compound and the impurities have different solubility profiles in a given solvent. By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[10]

Given that 4-Chloro-5,6-dimethoxypyrimidine has moderate solubility in polar organic solvents, a two-solvent system can be highly effective.[9] A good combination is a solvent in which the compound is soluble (like ethyl acetate or ethanol) and an anti-solvent in which it is poorly soluble (like hexane).[5][12]

  • Solvent Selection:

    • Solvent 1 (Solubilizing): Ethyl Acetate

    • Solvent 2 (Anti-solvent): Hexane

  • Dissolution:

    • Place the crude 4-Chloro-5,6-dimethoxypyrimidine in an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.[12]

  • Induce Crystallization:

    • While the solution is still warm, slowly add hexane dropwise until you observe persistent cloudiness. This indicates the solution is saturated.[12]

    • If too much hexane is added, add a few drops of hot ethyl acetate to redissolve the precipitate.

  • Cooling and Crystal Formation:

    • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[12]

    • Wash the collected crystals with a small amount of cold hexane to remove any residual mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Purification Workflow and Logic

The following diagram illustrates the decision-making process for purifying 4-Chloro-5,6-dimethoxypyrimidine based on the initial assessment of the crude product.

Purification_Workflow cluster_high_impurity High Impurity Content cluster_low_impurity Low Impurity / Discoloration start Crude 4-Chloro-5,6- dimethoxypyrimidine tlc TLC Analysis (e.g., 30% EtOAc/Hexane) start->tlc decision Purity Assessment tlc->decision chromatography Flash Column Chromatography decision->chromatography Multiple spots or significant baseline material recrystallization Recrystallization decision->recrystallization Mainly one spot with minor impurities chrom_protocol Follow Protocol 1 chromatography->chrom_protocol end_product Pure Crystalline Product chrom_protocol->end_product recryst_protocol Follow Protocol 2 recrystallization->recryst_protocol recryst_protocol->end_product

Caption: Decision workflow for purifying 4-Chloro-5,6-dimethoxypyrimidine.

Data Summary

TechniquePrimary Use CaseKey StrengthsTypical Solvents
Flash Chromatography Removal of significant impurities with different polarities (e.g., starting material).High resolving power for complex mixtures.Hexane/Ethyl Acetate, Dichloromethane/Methanol
Recrystallization Removal of minor impurities from a mostly pure, crystalline solid.Scalable, cost-effective, yields high-purity crystalline material.Ethyl Acetate/Hexane, Ethanol/Water[5][12]
Aqueous Wash Removal of inorganic salts (e.g., amine hydrochlorides) and water-soluble impurities.Simple, effective for removing ionic byproducts.Water, Saturated Sodium Bicarbonate, Brine
Activated Carbon Removal of colored impurities.Effective for decolorizing solutions.Used as an additive during recrystallization[6]

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
  • CAS 5193-88-4: 4-Chloro-5,6-dimethoxypyrimidine. CymitQuimica.
  • US5525724A - Process for the preparation of chloropyrimidines.
  • WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
  • An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. Benchchem.
  • methods for the removal of stubborn impurities
  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Two-Solvent Recrystalliz
  • recrystallization.pdf. University of California, Los Angeles.
  • CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
  • Recrystalliz
  • Recrystalliz

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Chloro-5,6-dimethoxypyrimidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-Chloro-5,6-dimethoxypyrimidine. This document is designed for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Chloro-5,6-dimethoxypyrimidine. This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. Our goal is to provide in-depth, field-proven insights into the common challenges and side reactions encountered during its synthesis, moving beyond simple protocols to explain the causality behind experimental outcomes.

The predominant synthetic route to 4-Chloro-5,6-dimethoxypyrimidine involves the chlorination of its corresponding hydroxyl precursor, 5,6-dimethoxy-4-pyrimidinol (which exists in tautomeric equilibrium with 5,6-dimethoxypyrimidin-4(3H)-one), using phosphorus oxychloride (POCl₃).[1][2] While seemingly straightforward, this reaction is prone to several side reactions and workup challenges that can significantly impact yield and purity. This guide provides a question-and-answer-based troubleshooting framework to help you identify, mitigate, and resolve these issues.

Core Reaction Pathway

The fundamental transformation is the conversion of a hydroxyl group (in its keto-enol tautomeric form) on the pyrimidine ring to a chloro group. This is typically achieved by heating the substrate in phosphorus oxychloride, which often serves as both the reagent and the solvent.[3]

Caption: General synthesis of 4-Chloro-5,6-dimethoxypyrimidine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each answer explains the chemical reasoning behind the problem and provides actionable solutions.

FAQ 1: My reaction is sluggish or stalls, and I'm recovering significant amounts of starting material. What's going wrong?

Root Cause Analysis: Incomplete conversion is one of the most frequent challenges. The chlorination reaction requires the activation of the pyrimidinol's carbonyl oxygen by POCl₃ to form a phosphate ester intermediate, which is then displaced by a chloride ion. Several factors can hinder this process:

  • Reagent Stoichiometry and Quality: Phosphorus oxychloride is highly hygroscopic. Over time, it can hydrolyze to phosphoric acid and HCl, reducing its efficacy. Using a stoichiometric amount of aged POCl₃ may be insufficient.

  • Insufficient Activation (Temperature): The reaction typically requires heating to reflux to overcome the activation energy for the formation of the key intermediate.[3] Insufficient temperature or reaction time will lead to incomplete conversion.

  • Presence of a Base: While sometimes used to scavenge the HCl byproduct, the choice of a tertiary amine base is critical. Some hindered bases can facilitate the reaction, but others may cause side reactions if not chosen carefully.[4] For many hydroxypyrimidines, a base is not strictly necessary as the substrate is sufficiently reactive.[1]

Troubleshooting & Mitigation Strategies:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of POCl₃.

  • Verify Reagent Quality: Use a fresh bottle of POCl₃ or distill it immediately before use.

  • Optimize Reaction Conditions: A summary of typical reaction parameters is provided below. It is often necessary to use POCl₃ in excess, where it also functions as the solvent.

ParameterRecommendationRationale & Impact
POCl₃ Stoichiometry 3-10 equivalents (or as solvent)Ensures complete consumption of the starting material and drives the reaction equilibrium forward. Using it as a solvent is a common and effective practice.[3]
Temperature 100-115 °C (Reflux)Provides the necessary activation energy. Lower temperatures will result in significantly longer reaction times or incomplete conversion.[5]
Reaction Time 2-6 hoursMonitor by TLC or LCMS to determine the point of full conversion and avoid prolonged heating, which can lead to decomposition.
Tertiary Amine (Optional) 1.0-1.2 equivalents (e.g., N,N-diethylaniline)Can accelerate the reaction by neutralizing HCl. However, it can also complicate purification. Solvent-free protocols often use a base.[1][6]
FAQ 2: My yield is low, and I've identified the starting 5,6-dimethoxy-4-pyrimidinol in my final product. How can I prevent hydrolysis of the chloro group?

Root Cause Analysis: The C4-Cl bond on the pyrimidine ring is susceptible to nucleophilic substitution. Water is a potent enough nucleophile, especially at elevated temperatures or non-neutral pH, to hydrolyze the product back to the starting material. This primarily occurs during the workup phase. When the reaction mixture containing excess POCl₃ is quenched with water, a large amount of HCl is generated, creating a hot, acidic aqueous environment where the product has limited stability.

Troubleshooting & Mitigation Strategies:

  • Careful Quenching: The most critical step is the workup. The reaction mixture should be cooled to room temperature and then added slowly and portion-wise to a vigorously stirred vessel of crushed ice or an ice/water slurry. This dissipates the heat from the highly exothermic hydrolysis of POCl₃.[3][7] Never add water to the reaction mixture.

  • Immediate Extraction: As soon as the quenching is complete, immediately extract the product into a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).[8] This physically separates the product from the harsh aqueous environment, minimizing the contact time and thus the extent of hydrolysis.

  • Neutralizing Wash: After extraction, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water before drying.[7]

FAQ 3: The quenching of my reaction is highly exothermic and difficult to control, and I'm getting a messy crude product. What is the best practice for workup?

Root Cause Analysis: This is a major safety and purity issue directly related to the hydrolysis of excess POCl₃. The reaction of POCl₃ with water is extremely violent and exothermic. Furthermore, incomplete hydrolysis can form metastable and energetic intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH), which can decompose with a dangerous, delayed release of energy.[1][9] This uncontrolled exotherm can degrade the product, leading to tar formation and a difficult-to-purify crude mixture.

Troubleshooting & Mitigation Strategies:

  • Remove Excess POCl₃ (For Larger Scales): For scales beyond a few grams, it is highly advisable to remove the bulk of the unreacted POCl₃ by vacuum distillation after the reaction is complete and has cooled slightly.[3][10] This dramatically reduces the amount of material that needs to be quenched, making the workup safer and cleaner.

  • Adhere to a Safe Quenching Protocol: A controlled quench is non-negotiable. The diagram below illustrates a recommended workflow.

  • Use an Appropriate Quenching Medium: Pouring the reaction mixture onto a simple ice/water mixture is standard. Some protocols may involve quenching into a biphasic mixture of ice/water and a solvent like toluene to immediately partition the product.[11]

Quenching_Workflow Figure 2: Comparison of Quenching Procedures cluster_unsafe Hazardous Procedure cluster_safe Recommended Procedure u1 Completed Reaction (Hot, Excess POCl₃) u2 Add Water Directly to Reaction Flask u1->u2 u3 Violent Exotherm, Splashing, Gas Release u2->u3 u4 Product Decomposition, Low Yield, Safety Hazard u3->u4 s1 Completed Reaction (Cool to RT) s2 (Optional, >5g scale) Vacuum Distill Excess POCl₃ s1->s2 s4 Add Reaction Mixture SLOWLY to Ice s1->s4 s3 Prepare Beaker of Crushed Ice/Water s2->s3 s5 Controlled Exotherm, Safe Hydrolysis s4->s5 s6 Higher Purity Crude, Improved Safety & Yield s5->s6

Caption: Comparison of hazardous vs. safe POCl₃ quenching workflows.

FAQ 4: My reaction mixture turns dark, and I'm left with a significant amount of intractable tar after workup. What causes this and how can I avoid it?

Root Cause Analysis: Tar formation is a sign of product or starting material decomposition. Pyrimidine rings, especially when activated, can be susceptible to polymerization and degradation under harsh conditions.

  • Excessive Heat/Reaction Time: Prolonged heating beyond the point of complete conversion can "cook" the reaction mixture, leading to decomposition.

  • Impurities: Impurities in the starting material can act as catalysts for polymerization.

  • Use of Certain Amines: While bases like pyridine or triethylamine can be used, they can sometimes contribute to discoloration and side product formation at high temperatures.[1][6] N,N-diethylaniline is often preferred in classical protocols.[12]

Troubleshooting & Mitigation Strategies:

  • Strict Reaction Monitoring: Use TLC or LCMS to monitor the reaction. Once the starting material is consumed, proceed to the workup without unnecessary delay.

  • Ensure Starting Material Purity: Recrystallize or purify the starting 5,6-dimethoxy-4-pyrimidinol if its purity is questionable.

  • Consider Solvent-Free or Alternative Conditions: Modern methods often use equimolar amounts of POCl₃ with one equivalent of a base in a sealed reactor at high temperatures (e.g., 160 °C) for a set time.[1][6] This can be a cleaner, more efficient, and environmentally friendlier approach that minimizes waste and simplifies workup. Alternatively, using a high-boiling inert solvent like toluene can sometimes provide better temperature control.[11]

Recommended Experimental Protocol

This protocol incorporates best practices to maximize yield and purity while ensuring operational safety.

Materials:

  • 5,6-dimethoxy-4-pyrimidinol

  • Phosphorus oxychloride (POCl₃), freshly opened or distilled

  • Crushed ice

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5,6-dimethoxy-4-pyrimidinol (1.0 eq).

  • Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (5-10 eq). The POCl₃ will act as both the reagent and solvent.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 2-4 hours.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Workup - Quenching: Prepare a large beaker containing a vigorously stirred slurry of crushed ice and water. Slowly and carefully, add the reaction mixture dropwise via an addition funnel to the ice slurry. Maintain the temperature of the slurry below 10 °C.

  • Extraction: Once the addition is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the initial POCl₃ used).

  • Washing: Combine the organic extracts. Wash sequentially with water, saturated NaHCO₃ solution (caution: potential for CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by silica gel column chromatography to yield pure 4-Chloro-5,6-dimethoxypyrimidine.[13]

References
  • Barlin, G. B., & Brown, W. V. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(8), 1584-1590.
  • Sakamoto, T., et al. (1985). Chemistry of pyrimidine. II. Synthesis of pyrimidine N-oxides and 4-pyrimidinones by reaction of 5-substituted pyrimidines with peracids. The Journal of Organic Chemistry, 50(17), 3243–3248. [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. [Link]

  • Sakamoto, T., et al. (1985). Chemistry of pyrimidine. II. Synthesis of pyrimidine N-oxides and 4-pyrimidinones by reaction of 5-substituted pyrimidines with peracids. The Journal of Organic Chemistry, 50(17), 3243–3248. [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

  • Ayer, W. A., & Altenkirk, B. (1968). Synthesis of steroidal pyrimidine N-oxides. Canadian Journal of Chemistry, 46(18), 2807-2811. [Link]

  • Achmatowicz, M. M., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl₃): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6), 1490–1500. [Link]

  • MOLBASE. (n.d.). 4,6-Dichloro-5-methoxypyrimidine. MOLBASE Encyclopedia. [Link]

  • Krackov, M. H., & Christensen, B. E. (1965). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Oregon State University ScholarsArchive@OSU. [Link]

  • Google Patents. (2014). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Google Patents. (2000). EP1042303A1 - Chloropyrimidine process.
  • J&K Scientific LLC. (2024). Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR. [Link]

  • Google Patents. (2013). CN103073505A - Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine.
  • Arkivoc. (2011). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2012(5), 14-25. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Google Patents. (2013). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
  • Google Patents. (2015). CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine.
  • ResearchGate. (2018). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • Google Patents. (2001). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
  • Google Patents. (2000). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • ResearchGate. (2018). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

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Optimization

Technical Support Center: Enhancing the Stability of 4-Chloro-5,6-dimethoxypyrimidine in Solution

Welcome to the technical support center for 4-Chloro-5,6-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical heterocyclic building block.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5,6-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical heterocyclic building block. We understand that maintaining the chemical integrity of your reagents is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the stability of 4-Chloro-5,6-dimethoxypyrimidine in solution.

Section 1: Understanding the Instability of 4-Chloro-5,6-dimethoxypyrimidine

A foundational understanding of the molecule's chemical liabilities is the first step toward mitigating degradation. For chlorinated pyrimidines, the primary concern is their susceptibility to nucleophilic substitution, particularly hydrolysis.

Q1: What is the primary degradation pathway for 4-Chloro-5,6-dimethoxypyrimidine in solution?

Answer: The principal degradation route for 4-Chloro-5,6-dimethoxypyrimidine in the presence of nucleophiles is the displacement of the chloride atom at the C4 position. The most common nucleophile encountered in laboratory settings is water, leading to a hydrolysis reaction.

Mechanism Explained: The pyrimidine ring, especially with electron-donating methoxy groups, can be susceptible to nucleophilic attack. The chlorine atom is an effective leaving group. In the presence of water or other nucleophilic species (like alcohols from solvents), the chlorine is replaced by a hydroxyl group (-OH) or an alkoxyl group (-OR), respectively. The hydrolysis product is 5,6-dimethoxypyrimidin-4-one . This transformation is often catalyzed by acidic or basic conditions.[1] For some sensitive chloropyrimidines, the risk of decomposition by hydrolysis is a significant factor during work-up and storage.

G cluster_storage Incubate Aliquots Under Test Conditions start Start: Prepare fresh 10 mM stock in anhydrous DMSO prep_work Prepare working solution (e.g., 100 µM) in your experimental buffer start->prep_work aliquot Dispense 100 µL aliquots into multiple HPLC vials prep_work->aliquot storage_rt Room Temp aliquot->storage_rt storage_4c 4°C (Fridge) aliquot->storage_4c storage_20c -20°C (Freezer) aliquot->storage_20c analysis Analyze via HPLC at specified time points (T=0, 2, 4, 8, 24, 48 hours) storage_rt->analysis Sample at each time point storage_4c->analysis storage_20c->analysis data Calculate % Parent Compound Remaining vs. T=0 sample analysis->data end End: Determine stability profile and acceptable usage window data->end

Caption: Experimental workflow for assessing compound stability in a specific buffer.

Section 4: Data Interpretation & Quick Reference
Table 1: Representative Stability Data (Hypothetical)

This table illustrates the expected impact of solvent and temperature on the stability of 4-Chloro-5,6-dimethoxypyrimidine over 48 hours.

Storage ConditionSolvent System% Parent Compound Remaining (at 48 hours)Observation
Room Temperature (~22°C)PBS Buffer, pH 7.4< 50%Significant degradation observed. Not suitable for storage.
4°CPBS Buffer, pH 7.4~ 75%Degradation is slowed but still significant. Use within hours.
Room Temperature (~22°C)50% Methanol/Water< 60%Significant solvolysis/hydrolysis. Not suitable for storage.
-20°CPBS Buffer, pH 7.4> 95%Minimal degradation. Suitable for short-term storage if necessary.
-20°CAnhydrous DMSO> 99.5%Optimal Condition. Highly stable.
Table 2: Troubleshooting Quick-Reference Guide
ProblemProbable Cause(s)Recommended Solution(s)
Inconsistent Assay Results 1. Degradation of working solution.2. Freeze-thaw cycles of stock.1. Prepare working solutions fresh before each experiment.2. Aliquot stock solution to minimize freeze-thaw cycles.
Compound Precipitation 1. Poor solubility in the chosen solvent.2. Solution frozen and not fully redissolved.1. Switch to a more suitable solvent (e.g., DMSO, DMF).2. Ensure solution is fully thawed and vortexed before use.
Rapid Appearance of Degradant Peak 1. Use of a protic/aqueous solvent.2. Contaminated (wet) aprotic solvent.3. Extreme pH of the buffer.1. Switch to an anhydrous aprotic solvent for stock.2. Use a new, sealed bottle of anhydrous solvent.3. Check and adjust buffer pH; conduct a stability screen (SOP 2).
References

Sources

Troubleshooting

Technical Support Center: Cross-Coupling Reactions of 4-Chloro-5,6-dimethoxypyrimidine

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4-chloro-5,6-dimethoxypyrimidine. This guide is designed to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4-chloro-5,6-dimethoxypyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you navigate the complexities of these reactions, with a particular focus on understanding and mitigating catalyst deactivation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.

Question 1: My Suzuki-Miyaura coupling reaction of 4-chloro-5,6-dimethoxypyrimidine with an arylboronic acid has stalled or is showing low yield. I observe a black precipitate in the reaction mixture. What is happening and how can I fix it?

Answer:

The black precipitate you are observing is likely palladium black, which is aggregated, inactive Pd(0).[1] This is a common mode of catalyst deactivation in palladium-catalyzed cross-coupling reactions. The formation of palladium black indicates that the palladium centers are no longer stabilized by the supporting ligands, leading to their aggregation and loss of catalytic activity.

Root Causes and Solutions:

  • Inadequate Ligand Stabilization: The electron-rich nature of the 5,6-dimethoxypyrimidine ring and the coordinating ability of the pyrimidine nitrogens can be challenging for the catalyst.[2] The substrate or product can displace the phosphine ligand, leading to unstable Pd(0) species that then aggregate.

    • Solution 1: Switch to a More Effective Ligand. For electron-rich aryl chlorides like yours, bulky, electron-rich phosphine ligands are often more effective at stabilizing the palladium center and promoting the desired catalytic cycle.[3][4] Consider switching from traditional ligands like PPh₃ to more specialized biarylphosphine ligands such as SPhos or XPhos.[4] These ligands create a sterically hindered environment around the palladium, which can prevent aggregation and facilitate the reductive elimination step.[3]

    • Solution 2: Increase Ligand-to-Palladium Ratio. In some cases, a slight excess of the ligand can help to maintain a saturated coordination sphere around the palladium, preventing deactivation. However, be aware that a large excess of ligand can sometimes inhibit the reaction by preventing substrate coordination.[5]

  • Incorrect Base Selection: The choice of base is critical. A base that is too weak may not efficiently facilitate the transmetalation step, leading to a buildup of intermediates that can decompose. A base that is too strong can sometimes promote side reactions or ligand degradation.

    • Solution: Optimize the Base. For Suzuki couplings with chloropyrimidines, potassium phosphate (K₃PO₄) is often a good choice.[2] It is a moderately strong base that is generally effective and well-tolerated. Other bases to consider are cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[2][4] A screening of bases is recommended to find the optimal conditions for your specific substrate.

  • Solvent and Temperature Effects: The reaction solvent and temperature can influence catalyst stability.

    • Solution: Use Anhydrous, Degassed Solvents. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II). It is crucial to use anhydrous, deoxygenated solvents. Common solvents for Suzuki reactions include 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in the dissolution of the base.[2]

    • Solution: Optimize the Temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you are observing deactivation, try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

Illustrative Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling:

G start Low Yield / Black Precipitate Observed check_ligand Is the ligand appropriate for an electron-rich chloropyrimidine? start->check_ligand change_ligand Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos). check_ligand->change_ligand No check_base Is the base optimal? check_ligand->check_base Yes success Improved Yield change_ligand->success optimize_base Screen bases (K3PO4, Cs2CO3). check_base->optimize_base No check_conditions Are the reaction conditions rigorously inert? check_base->check_conditions Yes optimize_base->success degas_solvents Ensure use of anhydrous, degassed solvents. check_conditions->degas_solvents No optimize_temp Lower the reaction temperature. check_conditions->optimize_temp Yes degas_solvents->success optimize_temp->success

Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura coupling.

Question 2: My Buchwald-Hartwig amination of 4-chloro-5,6-dimethoxypyrimidine with a primary amine is sluggish and incomplete. How can I improve the reaction efficiency?

Answer:

Sluggish and incomplete Buchwald-Hartwig aminations with substrates like 4-chloro-5,6-dimethoxypyrimidine are often due to catalyst inhibition or deactivation caused by the nitrogen atoms in the pyrimidine ring and the amine coupling partner.[2][6] These nitrogen atoms can coordinate to the palladium center, leading to the formation of off-cycle, catalytically dormant complexes.[7][8]

Root Causes and Solutions:

  • Catalyst Inhibition by Substrate/Product: The pyrimidine nitrogen can act as a ligand, competing with the desired phosphine ligand and hindering the catalytic cycle.

    • Solution 1: Employ Specialized Ligands. The development of bulky, electron-rich biarylphosphine ligands by Buchwald and others has been instrumental in overcoming these challenges.[7] Ligands like GPhos have been specifically designed to resist displacement by N-heteroaromatic substrates and primary amines.[7][8] Using a pre-catalyst that incorporates such a ligand (e.g., GPhos Pd G3) can significantly improve reaction outcomes.

    • Solution 2: Careful Selection of Base. Strong, non-coordinating bases are often preferred in Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOt-Bu) is a common choice.[4] However, for sensitive heterocyclic substrates, a weaker base like sodium trimethylsilanolate (NaOTMS) might be beneficial as it can limit base-mediated decomposition of the heteroarene, which can also lead to catalyst deactivation.[8]

  • Formation of Dormant Pd-Amine Complexes: The primary amine nucleophile can also displace the phosphine ligand, forming stable palladium-amine complexes that are slow to re-enter the catalytic cycle, especially at lower temperatures.[7]

    • Solution: Optimize Reaction Temperature. While some modern catalysts can operate at room temperature, heating the reaction (e.g., to 80-110 °C) can help to break down these dormant complexes and promote catalyst turnover.[7][9]

Comparative Data for Catalyst Systems in Buchwald-Hartwig Amination:

Catalyst System (Precatalyst)LigandTypical BaseTemperature (°C)General Performance with Aryl Chlorides
Pd₂(dba)₃ / PPh₃PPh₃NaOt-Bu80-110Less effective for electron-rich or sterically hindered substrates.[4]
XPhos Pd G3XPhosK₃PO₄80-100Broad scope for aryl chlorides with various amines.[2]
SPhos Pd G3SPhosCs₂CO₃80-110Effective for a wide range of aryl chlorides.[4]
GPhos-supported Pd catalystGPhosNaOTMS40-100Resists heteroarene-induced deactivation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for halogens in cross-coupling reactions on a pyrimidine ring?

A1: For many cross-coupling reactions on a pyrimidine ring, the generally accepted order of reactivity is C4 > C2 > C5.[4] This makes the chlorine at the C4 position of 4-chloro-5,6-dimethoxypyrimidine a suitable site for selective functionalization.

Q2: How can I prevent catalyst poisoning from impurities in my reagents?

A2: Catalyst poisoning can occur from various impurities. Sulfur-containing compounds are notorious poisons for palladium catalysts.[10] It is crucial to use high-purity, anhydrous, and degassed reagents and solvents.[11] Purifying feedstocks before they reach the catalyst is a critical preventative measure.[10]

Q3: Can the choice of palladium precursor affect the reaction?

A3: Yes. While Pd(OAc)₂ and Pd₂(dba)₃ are common precursors that generate the active Pd(0) catalyst in situ, modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more efficient.[9][11] These precatalysts are air- and moisture-stable and are designed to reliably generate the active L-Pd(0) species upon exposure to a base, leading to more reproducible results.[9]

Q4: What is the role of the base in a Suzuki-Miyaura reaction?

A4: The base in a Suzuki-Miyaura reaction has a crucial role in activating the boronic acid.[12] It reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transmetalation step with the palladium complex.[12][13]

Visualizing the Catalytic Cycle and Deactivation Pathways:

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Pd0 L-Pd(0) (Active Catalyst) PdII L-Pd(II)(Ar)(X) Pd0->PdII Ar-X Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Ligand Dissociation + Aggregation OA Oxidative Addition (Ar-X) PdII_R L-Pd(II)(Ar)(R) PdII->PdII_R [R-B(OH)3]- Dormant_Complex Dormant [L-Pd(N-Het)] Complex (Off-cycle) PdII->Dormant_Complex Ligand Exchange with Pyrimidine-N Transmetalation Transmetalation (R-B(OH)2 + Base) RE Reductive Elimination Product Ar-R (Product) PdII_R->Product RE->Pd0

Caption: Generalized catalytic cycle for cross-coupling and common deactivation pathways.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-5,6-dimethoxypyrimidine

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-chloro-5,6-dimethoxypyrimidine with a generic arylboronic acid, incorporating best practices to minimize catalyst deactivation.

Materials:

  • 4-Chloro-5,6-dimethoxypyrimidine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-5,6-dimethoxypyrimidine, the arylboronic acid, XPhos Pd G3, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a degassed 10:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for 20-30 minutes. Add the degassed solvent mixture to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5,6-dimethoxypyrimidine.

References

  • Reichert, E. C. (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Gensch, T., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Bulusu, A., et al. (2023). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PMC - NIH. [Link]

  • InnovaCat. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. InnovaCat. [Link]

  • D'Amato, A., et al. (2019). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH. [Link]

  • Chemistry For Everyone. (2025). How Can You Prevent Catalyst Poisoning?. YouTube. [Link]

  • Singh, P., et al. (2020). Catalytic efficacy of Schiff base-palladium complexes in important C–C cross coupling reactions: a brief overview. ResearchGate. [Link]

  • Request PDF. (2025). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]

  • Cabri, W., et al. (2021). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH. [Link]

  • The Royal Society of Chemistry. (n.d.). CHAPTER 9: Modern Heck Reactions. Books - The Royal Society of Chemistry. [Link]

  • Wang, D., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Welch, D. S., et al. (2018). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. ResearchGate. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Purdue College of Engineering. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]

  • Bari, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. [Link]

  • Li, J. J. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University. [Link]

  • Steib, A. K., & Knochel, P. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

  • Request PDF. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High- Throughput Experimentation. ChemRxiv. [Link]

  • Wang, Y., et al. (2014). One-Step Catalyst-Transfer Macrocyclization: Expanding the Chemical Space of Azaparacyclophanes. PMC - NIH. [Link]

  • Reichert, E. C. (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Springer. (n.d.). Based on C–O bond activation: Palladium catalysts in cross-coupling reactions. Springer. [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

  • ResearchGate. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Molnár, A., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed. [Link]

  • PMC - NIH. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH. [Link]

  • Hartwig, J. F., & Shekhar, S. (2007). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC - NIH. [Link]

Sources

Optimization

Technical Support Center: Monitoring 4-Chloro-5,6-dimethoxypyrimidine Reactions by TLC

For researchers engaged in the synthesis of novel therapeutics and other advanced materials, the pyrimidine scaffold is a cornerstone of molecular design. Specifically, 4-Chloro-5,6-dimethoxypyrimidine serves as a versat...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel therapeutics and other advanced materials, the pyrimidine scaffold is a cornerstone of molecular design. Specifically, 4-Chloro-5,6-dimethoxypyrimidine serves as a versatile intermediate. Efficiently monitoring its conversion is critical to maximizing yield and purity. This guide provides in-depth technical support for utilizing thin-layer chromatography (TLC), a rapid and cost-effective technique, to track the progress of reactions involving this key substrate.[1][2][3]

Experimental Workflow for Reaction Monitoring

The fundamental principle of using TLC for reaction monitoring is to observe the consumption of the starting material and the concurrent appearance of the product over time.[4][5][6] A standard setup involves a three-lane spotting approach on a single TLC plate.[3]

TLC_Workflow cluster_prep Plate Preparation cluster_spotting Sample Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (Silica Gel 60 F254) draw_line Gently draw baseline with a pencil ~1 cm from the bottom prep_plate->draw_line spot_sm Lane 1 (Left): Spot diluted Starting Material (SM) prep_plate->spot_sm spot_co Lane 2 (Center): Co-spot SM and Reaction Mixture (RM) spot_rm Lane 3 (Right): Spot diluted Reaction Mixture (RM) dev_chamber Place plate in a chamber with the chosen mobile phase spot_rm->dev_chamber run_tlc Allow solvent to ascend until ~1 cm from the top dev_chamber->run_tlc mark_front Remove and immediately mark the solvent front run_tlc->mark_front visualize Visualize under UV (254 nm) and/or with chemical stains mark_front->visualize analyze Compare lanes to assess consumption of SM and formation of Product (P) visualize->analyze

Caption: Workflow for monitoring a reaction using a three-lane TLC setup.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC analysis of 4-Chloro-5,6-dimethoxypyrimidine?

A good starting point for many compounds of intermediate polarity is a mixture of ethyl acetate (EtOAc) and hexanes.[7][8] For 4-Chloro-5,6-dimethoxypyrimidine, begin with a 30:70 to 50:50 mixture of ethyl acetate in hexanes. The goal is to achieve an Rf value for the starting material between 0.2 and 0.4, which typically provides a good window for observing the appearance of new, often more polar, products.[7][9]

Q2: How do I visualize the spots on the TLC plate? My compound isn't colored.

4-Chloro-5,6-dimethoxypyrimidine, like many pyrimidine derivatives, is UV active due to its aromatic ring system.[10][11] The primary, non-destructive method for visualization is using a UV lamp at 254 nm.[10][11] On TLC plates containing a fluorescent indicator (designated as F254), UV-active compounds will appear as dark spots against a green fluorescent background.[10] If spots are not visible under UV, or for a secondary confirmation, destructive chemical stains can be used.[10][12]

Q3: What are some common chemical stains for visualizing pyrimidine derivatives?

Several stains can be effective, depending on the functional groups present in your starting material and product.

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, such as alcohols, amines, and sometimes alkenes. Spots appear as yellow-brown on a purple background.[13]

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce a range of colors upon heating, which can be highly informative.[12][13]

  • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method where iodine reversibly complexes with many organic compounds, making them appear as brown spots.[10][11] This is a good general-purpose technique.

Q4: How do I interpret the results on my TLC plate?

Interpreting the TLC is a comparative process.

  • Lane 1 (Starting Material): Shows the position of your unreacted 4-Chloro-5,6-dimethoxypyrimidine.

  • Lane 3 (Reaction Mixture): At the beginning of the reaction (t=0), this lane should show a spot at the same Rf as Lane 1. As the reaction progresses, the intensity of this spot should decrease, and a new spot (the product) will likely appear at a different Rf.[4][6]

  • Lane 2 (Co-spot): This lane is crucial for resolving spots with similar Rf values. If the starting material and product spots are very close, the co-spot lane will show a single, potentially elongated spot if the reaction is incomplete. If the reaction is complete, you will only see the product spot in the reaction mixture lane, and the co-spot lane will show two distinct spots (if a sample of the starting material is co-spotted with the final reaction mixture).[3][14]

Troubleshooting Guide

This section addresses specific issues that may arise during the TLC analysis of reactions involving 4-Chloro-5,6-dimethoxypyrimidine.

Problem Possible Cause(s) Recommended Solution(s)
Spot Streaking 1. Sample Overloading: Too much sample was applied to the plate.[1][15] 2. Inappropriate Mobile Phase: The compound has limited solubility in the eluent. 3. Acidic/Basic Nature: The compound is interacting strongly with the acidic silica gel. Pyrimidines are basic heterocycles.[16]1. Dilute the sample before spotting it on the TLC plate.[15] 2. Adjust the polarity of your mobile phase. For highly polar compounds, a small amount of methanol in dichloromethane can be effective.[7][17] 3. Add a small amount (0.1-1%) of a modifier like triethylamine (Et₃N) or ammonium hydroxide to the mobile phase to neutralize the acidic sites on the silica gel and improve spot shape.[7][16]
Spots are not moving off the baseline (Rf ≈ 0) 1. Mobile Phase is too Non-polar: The eluent does not have sufficient polarity to move the compounds up the plate.[15] 2. Strong Adsorption: The compound is very polar and is strongly adsorbed to the silica gel.1. Increase the polarity of the mobile phase. For an ethyl acetate/hexanes system, increase the proportion of ethyl acetate.[7][16] 2. Consider switching to a more polar solvent system, such as 5-10% methanol in dichloromethane.[7]
Spots are running at the solvent front (Rf ≈ 1) 1. Mobile Phase is too Polar: The eluent is too strong, causing all components to travel with the solvent front without separation.[15][18]1. Decrease the polarity of the mobile phase. For an ethyl acetate/hexanes system, increase the proportion of hexanes.[7][16]
No Spots are Visible 1. Sample is too Dilute: The concentration of the compound is below the detection limit of the visualization method.[15][19] 2. Compound is not UV-Active: The compound does not absorb UV light at 254 nm. 3. Compound Evaporation: The compound is volatile and may have evaporated from the plate.1. Concentrate the sample before spotting, or apply the sample multiple times to the same spot, allowing the solvent to dry between applications.[15][19] 2. Use a chemical stain for visualization. Potassium permanganate or p-anisaldehyde are good starting points.[1][13] 3. This is less likely for 4-Chloro-5,6-dimethoxypyrimidine but can be a factor for smaller molecules. Ensure the plate is developed promptly after spotting.
Reaction in a High-Boiling Point Solvent (e.g., DMF, DMSO) 1. Solvent Smearing: The high-boiling solvent can cause significant streaking along the entire lane, obscuring the spots.[14]1. After spotting the reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[14] 2. Alternatively, perform a micro-workup: take a small aliquot of the reaction mixture, dilute it with water, and extract with an organic solvent (like ethyl acetate). The organic layer can then be spotted on the TLC plate.[20]

graph TD {
A[Start Troubleshooting] --> B{Problem Observed};
B --> C1[Streaking];
B --> C2[Rf ≈ 0];
B --> C3[Rf ≈ 1];
B --> C4[No Spots];
C1 --> D1{Is sample concentrated?};
D1 -- Yes --> E1[Dilute Sample];
D1 -- No --> F1{Is compound basic?};
F1 -- Yes --> G1[Add Et3N or NH4OH to Mobile Phase];
F1 -- No --> H1[Adjust Mobile Phase Polarity];

C2 --> I[Increase Mobile Phase Polarity];

C3 --> J[Decrease Mobile Phase Polarity];

C4 --> K{Visualized with UV?};
K -- Yes --> L{Is compound known to be UV-active?};
L -- Yes --> M[Concentrate Sample];
L -- No --> N[Use Chemical Stain];
K -- No --> N;

subgraph Legenddirection LR
    subgraph Node_Colors
        direction TB
        Start [style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]
        Question [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]
        Action [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]
    end
end

style A fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF, shape:diamond
style C1 fill:#FBBC05,fontcolor:#202124
style C2 fill:#FBBC05,fontcolor:#202124
style C3 fill:#FBBC05,fontcolor:#202124
style C4 fill:#FBBC05,fontcolor:#202124
style D1 fill:#FBBC05,fontcolor:#202124, shape:diamond
style F1 fill:#FBBC05,fontcolor:#202124, shape:diamond
style K fill:#FBBC05,fontcolor:#202124, shape:diamond
style L fill:#FBBC05,fontcolor:#202124, shape:diamond
style E1 fill:#4285F4,fontcolor:#FFFFFF
style G1 fill:#4285F4,fontcolor:#FFFFFF
style H1 fill:#4285F4,fontcolor:#FFFFFF
style I fill:#4285F4,fontcolor:#FFFFFF
style J fill:#4285F4,fontcolor:#FFFFFF
style M fill:#4285F4,fontcolor:#FFFFFF
style N fill:#4285F4,fontcolor:#FFFFFF

}

Caption: A decision-making flowchart for troubleshooting common TLC issues.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. (2022-08-23). [Link]

  • Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398–408. [Link]

  • University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]

  • J&K Scientific LLC. Thin-Layer Chromatography (TLC) User Guide. (2023-11-20). [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]

  • Scilit. Separation of purine and pyrimidine derivatives by thin-layer chromatography. [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025-06-03). [Link]

  • International Journal of Pharmaceutical Sciences and Research. Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants. (2012-12-31). [Link]

  • Chemistry LibreTexts. 5.7: Visualizing TLC Plates. (2025-08-21). [Link]

  • Arkat USA. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022-04-07). [Link]

  • Google Patents. CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine.
  • YouTube. TLC for reaction monitoring #chemistry. (2024-09-18). [Link]

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  • PubMed. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1][7]benzodiazepines. [Link]

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  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

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Troubleshooting

4-Chloro-5,6-dimethoxypyrimidine degradation pathways and prevention

Guide for Researchers, Scientists, and Drug Development Professionals This guide serves as a dedicated technical resource for handling 4-Chloro-5,6-dimethoxypyrimidine (CAS: 5193-88-4). As a key intermediate in the synth...

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a dedicated technical resource for handling 4-Chloro-5,6-dimethoxypyrimidine (CAS: 5193-88-4). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its stability and preventing its degradation is critical for ensuring reaction efficiency, purity of target molecules, and reproducibility of results.[1] This document provides in-depth answers to common problems, troubleshooting guides for experimental challenges, and validated protocols to maintain the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What is 4-Chloro-5,6-dimethoxypyrimidine and what are its basic properties?

4-Chloro-5,6-dimethoxypyrimidine is a heterocyclic organic compound featuring a pyrimidine ring. It is characterized by a chlorine atom at the 4-position and two methoxy groups at the 5- and 6-positions. Typically, it is a white to off-white crystalline solid with a melting point of approximately 53-55°C.[1][2] It demonstrates moderate solubility in polar organic solvents.[1] The key feature from a reactivity standpoint is the chloro group at the C4 position, which is susceptible to displacement.

Q2: What are the primary causes of degradation for this compound?

The degradation of 4-Chloro-5,6-dimethoxypyrimidine primarily occurs through three pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring, further activated by the electronegative nitrogen atoms, makes the C4-carbon attached to the chlorine atom highly electrophilic. It is readily attacked by nucleophiles, leading to the substitution of the chlorine atom. This is the most common degradation pathway in a reaction setting.[3][4][5]

  • Hydrolysis: A specific and very common form of SNAr where water acts as the nucleophile. The presence of moisture or acidic/basic aqueous conditions can lead to the replacement of the chlorine atom with a hydroxyl group, forming 4-hydroxy-5,6-dimethoxypyrimidine.[6]

  • Photodegradation: Like many halogenated aromatic compounds, exposure to high-energy light, particularly UV radiation, can induce cleavage of the carbon-chlorine bond, initiating radical chain reactions and decomposition.[7][8]

Q3: How should I properly store 4-Chloro-5,6-dimethoxypyrimidine to ensure its long-term stability?

To maintain its integrity, the compound must be protected from nucleophiles (especially water), light, and heat. The recommended storage conditions are under an inert gas atmosphere (such as nitrogen or argon) at 2-8°C, protected from light.[2] Sealing the container tightly and using a desiccator for long-term storage is also advisable to prevent moisture ingress.[9]

Q4: What solvents are recommended for reactions, and which should I avoid?
  • Recommended Solvents: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF), Dioxane, Acetonitrile (ACN), and N,N-Dimethylformamide (DMF) are generally suitable. Always use high-purity, dry solvents.

  • Solvents to Use with Caution: Protic solvents like methanol and ethanol can act as nucleophiles, especially at elevated temperatures or in the presence of a base, leading to the formation of methoxy or ethoxy substitution byproducts.[3]

  • Solvents to Avoid: Non-anhydrous solvents or aqueous solvent systems should be avoided unless hydrolysis is the intended reaction.

Q5: How does pH affect the stability of 4-Chloro-5,6-dimethoxypyrimidine?

The compound is most stable under neutral, anhydrous conditions. Both acidic and alkaline conditions can accelerate hydrolysis. Acid can protonate the ring nitrogens, further activating the ring towards nucleophilic attack, while strong bases can directly participate in or catalyze substitution reactions.[6][10]

Troubleshooting Experimental Issues

Problem: My reaction yield is consistently low, and I observe a significant byproduct with a mass corresponding to a hydroxylated starting material.

Likely Cause: This is a classic sign of hydrolysis. The 4-chloro group is being displaced by water molecules present in your reaction system.

Troubleshooting Steps:

  • Verify Solvent Anhydrousness: Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Never use solvents from bottles that have been open to the atmosphere for extended periods.

  • Dry Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried immediately before use and cooled under an inert atmosphere. If other reagents are hygroscopic, dry them appropriately.

  • Implement an Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel. (See Protocol 2).

  • Purify Reagents: If you are using reagents like amines, ensure they are free of water. Bases like potassium carbonate can be dried in an oven before use.

Problem: The compound, which was initially a white solid, has turned yellow or brown upon storage.

Likely Cause: Discoloration is a common indicator of chemical degradation. This could be due to slow decomposition from repeated exposure to air and moisture or potential photodegradation if not stored in the dark.

Troubleshooting Steps:

  • Do Not Assume Purity: Never use a discolored reagent without first verifying its purity.

  • Re-analyze the Compound: Check the purity of the material using an appropriate analytical technique such as HPLC, LC-MS, or ¹H NMR. Compare the results against the certificate of analysis or a fresh standard.

  • Purify if Necessary: If the compound is found to be impure but salvageable, consider recrystallization or column chromatography to purify it before use.

  • Review Storage Protocol: Ensure the compound is being stored correctly according to the guidelines (2-8°C, inert atmosphere, dark).[2][9]

Problem: I am attempting a nucleophilic substitution with an amine, but the reaction is messy, and I get multiple products.

Likely Cause: The reactivity of 4-Chloro-5,6-dimethoxypyrimidine can be high, and side reactions can occur if conditions are not carefully controlled. The amine itself or the base used can also promote side reactions.

Troubleshooting Steps:

  • Control the Temperature: Nucleophilic aromatic substitutions can be exothermic. Maintain strict temperature control, starting at a low temperature (e.g., 0°C) and slowly warming to room temperature or the desired reaction temperature. This minimizes the formation of undesired byproducts.[11]

  • Optimize the Base: If using a base to scavenge HCl, choose a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Stronger, more nucleophilic bases could compete with your intended nucleophile.

  • Control Stoichiometry: Use a precise stoichiometry of your nucleophile. An excess of the nucleophile may be required, but a large excess can sometimes lead to double substitution or other side reactions, depending on the substrate.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products over time.

Primary Degradation Pathways

The two most critical degradation pathways that researchers must manage are Nucleophilic Aromatic Substitution (SNAr) and Photodegradation.

Nucleophilic Aromatic Substitution (SNAr)

This pathway involves the attack of a nucleophile (Nu⁻) on the electron-deficient C4 carbon, followed by the departure of the chloride leaving group. The presence of two ring nitrogens stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the reaction.[4][5]

  • Common Nucleophiles: H₂O (hydrolysis), R-OH (alcoholysis), R-NH₂ (aminolysis), HS⁻ (thiolysis).[5][6][11]

cluster_main Degradation of 4-Chloro-5,6-dimethoxypyrimidine start 4-Chloro-5,6-dimethoxypyrimidine hydrolysis_product 4-Hydroxy-5,6-dimethoxypyrimidine start->hydrolysis_product + H₂O (Hydrolysis) aminolysis_product 4-Amino-5,6-dimethoxypyrimidine (Generic Amine Product) start->aminolysis_product + R-NH₂ (Aminolysis)

Caption: Key nucleophilic substitution degradation pathways.

Photodegradation

Exposure to UV radiation can provide sufficient energy to homolytically cleave the C-Cl bond, generating a pyrimidinyl radical and a chlorine radical. These highly reactive species can then initiate a cascade of unpredictable side reactions, leading to complex mixtures of degradation products. This process is particularly relevant for solutions of the compound left exposed to direct sunlight or other UV sources.[7]

Prevention Strategies and Experimental Protocols

Proactive prevention is the most effective strategy for maintaining the integrity of 4-Chloro-5,6-dimethoxypyrimidine.

Summary of Stability Under Various Conditions
ConditionStabilityRationale & Recommendations
Temperature Stable at 2-8°C. Degradation risk increases with temperature.Store refrigerated.[2] Run reactions at the lowest effective temperature.
Light Sensitive to UV light.Store in amber vials or protect from light with aluminum foil.[9]
Moisture/Humidity Highly sensitive. Prone to hydrolysis.Store in a desiccator under an inert atmosphere. Use anhydrous techniques.[9]
pH (Aqueous) Unstable in acidic or basic solutions.Maintain neutral pH if aqueous conditions are unavoidable. Buffer if necessary.[6][10]
Air (Oxygen) Moderately stable. Long-term exposure can lead to oxidation.Store and handle under an inert atmosphere (N₂ or Ar) for long-term stability.

Protocol 1: Standard Storage and Handling Procedure

Objective: To ensure the compound is stored and handled in a manner that prevents contamination and degradation.

Materials:

  • 4-Chloro-5,6-dimethoxypyrimidine in original container

  • Inert gas source (Nitrogen or Argon) with tubing

  • Spatula

  • Weighing vessel

  • Parafilm or PTFE tape

Procedure:

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.[9]

  • Briefly flush the headspace of the container with a gentle stream of dry nitrogen or argon.

  • Quickly remove the desired amount of the solid compound and place it in the weighing vessel.

  • Re-flush the headspace of the original container with inert gas before tightly sealing the cap.

  • Wrap the cap with Parafilm or PTFE tape for an extra barrier against moisture and air.

  • Return the container to refrigerated storage (2-8°C) in a dark location or box.

Protocol 2: Workflow for Setting Up a Reaction to Minimize Degradation

Objective: To establish a standard workflow for setting up a chemical reaction that protects the substrate from common degradation pathways.

prep 1. Prepare Glassware (Oven or flame-dry) assemble 2. Assemble Apparatus (While hot, under vacuum) prep->assemble inert 3. Establish Inert Atmosphere (Backfill with N₂/Ar) assemble->inert solvents 4. Add Anhydrous Solvents & Reagents via Syringe inert->solvents substrate 5. Add Substrate (Under positive N₂/Ar flow) solvents->substrate reaction 6. Begin Reaction (Controlled temperature) substrate->reaction monitor 7. Monitor Progress (TLC / LC-MS) reaction->monitor

Caption: Experimental workflow for minimizing degradation.

Protocol 3: General HPLC Method for Purity and Degradation Analysis

Objective: To provide a starting point for an analytical method to assess the purity of 4-Chloro-5,6-dimethoxypyrimidine and detect common degradation products. Note: This method may require optimization for your specific equipment and sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 5-10 µL

  • Sample Preparation: Prepare a ~1 mg/mL stock solution in acetonitrile. Dilute as necessary for analysis.

Expected Results:

  • The parent compound, being moderately polar, will have a characteristic retention time.

  • The hydrolyzed product (4-hydroxy-5,6-dimethoxypyrimidine) is more polar and will typically elute earlier than the parent compound.

  • Less polar byproducts from other side reactions will elute later. Purity can be assessed by the area percentage of the main peak.

References

  • CymitQuimica. (n.d.). CAS 5193-88-4: 4-Chloro-5,6-dimethoxypyrimidine.
  • Kouras, A., et al. (2015).
  • Kim, J., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society.
  • Lui, N., et al. (2001). Method for producing 4-chloro-6-hydroxypyrimidine.
  • Chemchart. (n.d.). 4-Chloro-6-methoxypyrimidine (26452-81-3).
  • Chemcasts. (n.d.). Thermophysical Properties of 4-Chloro-2,6-dimethoxypyrimidine.
  • Arques, A., et al. (2013). Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation.
  • Kish, J.L., et al. (2000). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry.
  • Li, J., et al. (2017). Preparation method of 5-methoxyl-4,6-dichloro pyrimidine.
  • ChemicalBook. (n.d.). 4-Chloro-5,6-dimethoxypyrimidine CAS#: 5193-88-4.
  • Seden, T. P., & Turner, R. W. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.
  • Chillal, A. S., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Publishing.
  • Wang, H., et al. (2013). Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine.
  • Kinsella, T. J., et al. (1987). The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure.
  • Tshangana, C. S., et al. (2022). Photocatalytic Degradation of Chlorpyrifos with Mn-WO3/SnS2 Heterostructure. MDPI.
  • Lumiprobe. (n.d.). Reagent storage conditions.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • BLD Pharm. (n.d.). 5193-88-4|4-Chloro-5,6-dimethoxypyrimidine.
  • Ros-Lawless, A., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
  • Wang, J., et al. (2018). Solubility Modeling and Solution Thermodynamics of 4-Amino-2,6-Dimethoxypyrimidine in Cosolvent Mixtures of Methanol, Ethanol, Isopropanol, and N,N-Dimethylformamide + Water.
  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology.
  • Sakkas, V., et al. (2023).
  • Kumar, R., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters.
  • PubChem. (n.d.). 4-Chloro-5-methoxypyrimidine.
  • Mastrotheodoros, S., et al. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. MDPI.
  • PubChem. (n.d.). 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine.
  • Grippo, D., et al. (1989). Halogenated pyrimidines as radiosensitizers for high-LET radiation.
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Sources

Optimization

Technical Support Center: Regioselectivity in Reactions of 4-Chloro-5,6-dimethoxypyrimidine

Welcome to the technical support center for the functionalization of 4-Chloro-5,6-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4-Chloro-5,6-dimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the regioselectivity of reactions involving this versatile building block. Pyrimidine derivatives are crucial in medicinal chemistry, and controlling the site of functionalization is paramount for synthesizing target molecules with desired biological activities.[1]

Understanding the Reactivity of 4-Chloro-5,6-dimethoxypyrimidine

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The chlorine atom at the C4 position is the primary site for substitution reactions. The two methoxy groups at the C5 and C6 positions are electron-donating, which can influence the reactivity of the C4 position. However, the inherent electronic properties of the pyrimidine ring generally favor substitution at the C4 position over other positions.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position of 4-Chloro-5,6-dimethoxypyrimidine generally the most reactive site for nucleophilic aromatic substitution (SNAr)?

A: The C4 position is generally the most reactive site due to the electronic properties of the pyrimidine ring. The nitrogen atoms in the ring are electron-withdrawing, creating a partial positive charge on the carbon atoms. The C4 and C6 positions are most affected, making them more electrophilic and susceptible to nucleophilic attack. In the case of 4-Chloro-5,6-dimethoxypyrimidine, the C4 position is activated for SNAr. Frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position, making it the preferred site for nucleophilic attack.[4]

Q2: Can I achieve substitution at a position other than C4?

A: While the C4 position is the most common site of reaction, achieving substitution at other positions is challenging but can sometimes be accomplished under specific conditions. For dihalopyrimidines, for instance, while C4 substitution is generally favored in both SNAr and cross-coupling reactions, exceptions exist, often driven by steric hindrance from bulky substituents at the C5 position or by using specific catalyst systems that can reverse the typical regioselectivity.[5][6] For example, certain palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands have been shown to favor C2-selective C-S coupling in 2,4-dichloropyrimidines.[5][7]

Q3: How do the methoxy groups at C5 and C6 influence the regioselectivity?

A: The electron-donating methoxy groups at the C5 and C6 positions can modulate the reactivity of the pyrimidine ring. While they increase the overall electron density of the ring, their effect is not strong enough to overcome the inherent preference for C4 substitution in most SNAr and cross-coupling reactions. In some cases, steric hindrance from these groups could potentially play a role in directing incoming reagents, especially with very bulky nucleophiles or coupling partners.

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific issues you might encounter while working with 4-Chloro-5,6-dimethoxypyrimidine.

Guide 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Issue: My SNAr reaction is giving me a mixture of products or substitution at an undesired position.

Background: The regioselectivity of SNAr on substituted pyrimidines can be sensitive to both electronic and steric effects.[8] While C4 is the expected site of reaction, deviations can occur.

Troubleshooting Workflow:

start Low Regioselectivity in SNAr check_temp Was the reaction run at elevated temperature? start->check_temp lower_temp Lower the temperature (e.g., 0 °C or -20 °C) to favor the kinetically controlled product. check_temp->lower_temp Yes check_base Is the base appropriate? check_temp->check_base No end Improved Regioselectivity lower_temp->end base_strength Consider a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). check_base->base_strength No check_nucleophile Is the nucleophile sterically bulky? check_base->check_nucleophile Yes base_sterics If using a strong base, ensure it is non-nucleophilic and sterically hindered (e.g., LiHMDS). base_strength->base_sterics base_sterics->end less_bulky_nuc Consider a less sterically demanding nucleophile if possible. check_nucleophile->less_bulky_nuc Yes check_solvent Is the solvent appropriate? check_nucleophile->check_solvent No less_bulky_nuc->end solvent_polarity Vary solvent polarity (e.g., from THF to DMF) to see if it influences selectivity. check_solvent->solvent_polarity solvent_polarity->end

Caption: Troubleshooting workflow for poor SNAr regioselectivity.

Detailed Protocol for a Regioselective SNAr Reaction:

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add 4-Chloro-5,6-dimethoxypyrimidine (1.0 equiv) and a suitable anhydrous solvent (e.g., THF, Dioxane).

  • Nucleophile Addition: Add the amine or thiol nucleophile (1.1 equiv) to the solution.

  • Cooling: Cool the reaction mixture to a low temperature (e.g., 0 °C or -20 °C) to minimize side reactions.

  • Base Addition: Slowly add a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) (1.2 equiv).[2] The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Guide 2: Issues with Regioselectivity in Suzuki-Miyaura Coupling

Issue: My Suzuki-Miyaura coupling is resulting in low yield or a mixture of regioisomers.

Background: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. With dihalopyrimidines, the reaction generally occurs selectively at the C4 position.[9] However, catalyst choice, base, and solvent can all influence the outcome.

Troubleshooting Workflow:

start Low Yield/Selectivity in Suzuki Coupling check_catalyst Is the Palladium catalyst/ligand system optimal? start->check_catalyst screen_ligands Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands. check_catalyst->screen_ligands No check_base Is the base appropriate? check_catalyst->check_base Yes end Improved Suzuki Coupling Outcome screen_ligands->end screen_bases Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. check_base->screen_bases No check_solvent Is the solvent anhydrous and deoxygenated? check_base->check_solvent Yes screen_bases->end degas_solvent Ensure the solvent (e.g., Toluene, Dioxane, THF) is properly degassed. check_solvent->degas_solvent No check_boronic_acid Is the boronic acid/ester stable? check_solvent->check_boronic_acid Yes degas_solvent->end use_fresh_reagent Use fresh boronic acid or a more stable pinacol ester. check_boronic_acid->use_fresh_reagent No use_fresh_reagent->end start Poor Buchwald-Hartwig Amination check_catalyst Is the catalyst/ligand system suitable? start->check_catalyst screen_catalysts Screen various Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos). check_catalyst->screen_catalysts No check_base Is the base strong enough? check_catalyst->check_base Yes end Successful Buchwald-Hartwig Amination screen_catalysts->end use_strong_base Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄. check_base->use_strong_base No check_amine Is the amine substrate compatible? check_base->check_amine Yes use_strong_base->end amine_scope Consider the pKa of the amine; less basic amines may require more forcing conditions. check_amine->amine_scope check_conditions Are the reaction conditions anhydrous? check_amine->check_conditions Yes amine_scope->end anhydrous_conditions Ensure strictly anhydrous conditions to prevent catalyst deactivation. check_conditions->anhydrous_conditions No anhydrous_conditions->end

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-5,6-dimethoxypyrimidine

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Among these, pyrimidine derivatives are of signifi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Among these, pyrimidine derivatives are of significant interest due to their prevalence in biologically active molecules. This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-5,6-dimethoxypyrimidine, a key building block in medicinal chemistry. We will not only present the experimental data but also delve into the rationale behind the spectral features, offering a comparative analysis with related structures to provide a comprehensive understanding for both seasoned spectroscopists and those newer to the field.

The Foundational Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1][2] The principle lies in the interaction of these nuclei with an external magnetic field. Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong magnetic field, they align either with or against the field, creating distinct energy levels. The application of radiofrequency pulses can induce transitions between these energy states, and the subsequent relaxation process emits a signal that is detected and transformed into an NMR spectrum.[3]

The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) .[1] This sensitivity is the key to NMR's power in structure elucidation, as it allows us to differentiate between atoms in different parts of a molecule.

Experimental Protocol for NMR Analysis

Achieving high-quality NMR spectra is contingent upon meticulous sample preparation and instrument setup. The following protocol provides a robust framework for the analysis of small organic molecules like 4-Chloro-5,6-dimethoxypyrimidine.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 4-Chloro-5,6-dimethoxypyrimidine.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as its residual peak should not overlap with signals of interest.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be employed.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to maximize signal-to-noise.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters for a small molecule include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required (typically 128 or more).[4]

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary to ensure quantitative accuracy, especially for quaternary carbons.

Workflow for NMR Analysis

The logical progression from sample preparation to final spectral analysis is depicted in the following workflow diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim & Tune acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Peak Integration & Chemical Shift Referencing proc2->proc3 proc4 Spectral Interpretation & Structure Confirmation proc3->proc4

Caption: Workflow for the NMR analysis of an organic compound.

¹H and ¹³C NMR Spectral Data of 4-Chloro-5,6-dimethoxypyrimidine

The following table summarizes the experimental ¹H NMR data and predicted ¹³C NMR data for 4-Chloro-5,6-dimethoxypyrimidine.

Nucleus Assignment Chemical Shift (δ, ppm) Multiplicity Integration
¹HH-28.45Singlet1H
¹H-OCH₃ (C5)4.05Singlet3H
¹H-OCH₃ (C6)4.01Singlet3H
¹³CC-2~157--
¹³CC-4~155--
¹³CC-5~125--
¹³CC-6~158--
¹³C-OCH₃ (C5)~59--
¹³C-OCH₃ (C6)~62--

¹H NMR data obtained from ChemicalBook.[5] ¹³C NMR data are predicted based on chemical shift trends in substituted pyrimidines.

In-depth Spectral Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of 4-Chloro-5,6-dimethoxypyrimidine is relatively simple and highly informative.[5]

  • H-2 Proton: The singlet observed at approximately 8.45 ppm is assigned to the proton at the C-2 position of the pyrimidine ring. Its downfield chemical shift is characteristic of a proton attached to an electron-deficient aromatic ring, further deshielded by the two electronegative nitrogen atoms.

  • Methoxy Protons: Two distinct singlets are observed for the methoxy groups at approximately 4.05 and 4.01 ppm. The presence of two separate signals indicates that the two methoxy groups are in different chemical environments, which is expected due to their positions relative to the chlorine atom at C-4. Each singlet integrates to three protons, consistent with a methyl group.

¹³C NMR Spectrum (Predicted)
  • Aromatic Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum (typically 120-170 ppm).

    • C-2, C-4, and C-6: These carbons are directly bonded to electronegative nitrogen or chlorine atoms, which causes them to be significantly deshielded. They are predicted to appear in the range of 155-160 ppm.

    • C-5: This carbon is not directly attached to a heteroatom and is expected to be the most shielded of the ring carbons, with a predicted chemical shift around 125 ppm.

  • Methoxy Carbons: The carbon atoms of the two methoxy groups are expected to appear in the typical range for sp³-hybridized carbons bonded to an oxygen atom, around 59-62 ppm.

Comparative Analysis with Structurally Related Pyrimidines

To build confidence in our spectral assignments and to understand the influence of substituents on the chemical shifts, it is instructive to compare the data for 4-Chloro-5,6-dimethoxypyrimidine with that of related compounds.

Compound Substituents H-2 (δ, ppm) H-5 (δ, ppm) -OCH₃ (δ, ppm) Reference
4-Chloro-5,6-dimethoxypyrimidine 4-Cl, 5,6-(OCH₃)₂8.45-4.05, 4.01[5]
2-Chloro-4,6-dimethoxypyrimidine 2-Cl, 4,6-(OCH₃)₂-~6.0~3.9[6]
2,4-Dichloro-5-methoxypyrimidine 2,4-Cl₂, 5-OCH₃~8.7-~4.0[7]
4,6-Dichloro-5-methoxypyrimidine 4,6-Cl₂, 5-OCH₃~8.7-~4.0

Note: Chemical shifts are approximate and can vary with solvent and spectrometer frequency.

  • Effect of Chlorine Position: Comparing 4-chloro-5,6-dimethoxypyrimidine with its 2-chloro isomer, we can see the significant impact of the chlorine's position on the chemical shifts of the ring protons.

  • Additive Effects of Substituents: The chemical shifts in dichlorinated and methoxy-substituted pyrimidines demonstrate the additive nature of substituent effects on the electronic environment of the pyrimidine ring. The presence of multiple electron-withdrawing chlorine atoms generally leads to a downfield shift of the remaining ring protons.

Conclusion

The ¹H and ¹³C NMR analysis of 4-Chloro-5,6-dimethoxypyrimidine provides a clear and unambiguous confirmation of its structure. The simplicity of the ¹H NMR spectrum, with its distinct singlets for the H-2 and methoxy protons, makes it a straightforward tool for routine characterization. While experimental ¹³C NMR data would provide further confirmation, predictive analysis based on established chemical shift trends and comparison with related structures offers a high degree of confidence in the assignments. This guide serves as a practical resource for researchers, providing not only the spectral data but also the underlying principles and comparative context necessary for a thorough understanding of the NMR analysis of this important synthetic intermediate.

References

  • Wikipedia. (2024). Nuclear magnetic resonance spectroscopy. Retrieved January 7, 2026, from [Link]

  • Process NMR Associates. (n.d.). Principles of NMR. Retrieved January 7, 2026, from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved January 7, 2026, from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved January 7, 2026, from [Link]

  • Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds. Retrieved January 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,6-Dichloro-5-methoxypyrimidine. Retrieved January 7, 2026, from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved January 7, 2026, from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Chlorobenzenesulfonamide. Retrieved January 7, 2026, from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 7, 2026, from [Link]

Sources

Comparative

Comparing the reactivity of 4-Chloro-5,6-dimethoxypyrimidine with other chloropyrimidines

Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1] Within this class, chloropyrimidines serve as exceptionally...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1] Within this class, chloropyrimidines serve as exceptionally versatile intermediates, enabling the synthesis of complex molecular architectures through various substitution and coupling reactions. The reactivity of the C-Cl bond is paramount, dictating the synthetic routes available for molecular elaboration.

This guide provides an in-depth comparison of the reactivity of 4-Chloro-5,6-dimethoxypyrimidine with other common chloropyrimidines. We will explore how substituent effects and positional isomerism influence reaction outcomes in two critical classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This analysis is designed to provide researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions in synthetic strategy and experimental design.

Fundamental Principles of Chloropyrimidine Reactivity

The reactivity of a chloro-substituent on a pyrimidine ring is governed by the inherent electronic properties of the heterocycle and the influence of other ring substituents.

Electronic Landscape of the Pyrimidine Ring

The pyrimidine ring is intrinsically electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency, or π-deficient character, renders the carbon atoms electrophilic and highly susceptible to attack by nucleophiles.[2][3] The two ring nitrogens also serve to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during nucleophilic attack, thereby facilitating the substitution reaction.[2][3]

Positional Reactivity

The position of the chlorine atom on the pyrimidine ring dictates its reactivity. The general order of reactivity for nucleophilic aromatic substitution is:

C4 / C6 > C2 >> C5

The C4 and C6 positions are the most activated towards nucleophilic attack because the negative charge in the resulting Meisenheimer complex can be effectively delocalized onto both ring nitrogen atoms.[3][4] Attack at the C2 position results in a less stable intermediate where the charge is primarily stabilized by only one adjacent nitrogen. The C5 position is the least reactive, as it lacks direct activation from the ring nitrogens.

Substituent Effects
  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂Me) further decrease the electron density of the ring, enhancing its electrophilicity and significantly increasing the rate of SNAr reactions.[3][5]

  • Electron-Donating Groups (EDGs): Conversely, groups like amino (-NH₂) or alkoxy (-OR) increase the ring's electron density, deactivating it towards nucleophilic attack. The introduction of one amino group, for instance, can make subsequent substitutions on the same ring require harsher reaction conditions.[3][6]

Comparative Analysis: 4-Chloro-5,6-dimethoxypyrimidine

The subject of our focus, 4-Chloro-5,6-dimethoxypyrimidine, possesses a unique substitution pattern. The chlorine is at the highly reactive C4 position, but the ring is also decorated with two methoxy groups at the C5 and C6 positions. These methoxy groups are classical electron-donating groups, and their presence has a profound impact on the molecule's reactivity profile.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyrimidine chemistry, commonly used to install amine, ether, or thioether functionalities.[1][3] The reaction proceeds via a two-step addition-elimination mechanism.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The electron-donating nature of the two methoxy groups in 4-Chloro-5,6-dimethoxypyrimidine increases the electron density of the pyrimidine ring, making it less electrophilic. Consequently, it is expected to be less reactive in SNAr reactions compared to chloropyrimidines bearing no substituents or electron-withdrawing groups.

Table 1: Predicted Relative Reactivity of Chloropyrimidines in SNAr Reactions

CompoundSubstituentsElectronic EffectPredicted SNAr Reactivity at C4
4-Chloro-5-nitropyrimidine5-NO₂Strong EWGVery High
2,4-Dichloropyrimidine2-ClModerate EWGHigh
4,6-Dichloropyrimidine6-ClModerate EWGHigh
4-ChloropyrimidineNoneNeutral (Baseline)Moderate
4-Chloro-5,6-dimethoxypyrimidine 5,6-di-OMe Strong EDG Low
2-Amino-4-chloropyrimidine2-NH₂Strong EDGVery Low

This deactivation means that reactions involving 4-Chloro-5,6-dimethoxypyrimidine may require more forcing conditions—such as higher temperatures, stronger nucleophiles, or longer reaction times—to achieve comparable yields to its more activated counterparts.[2]

Reactivity in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, and it has been successfully applied to chloropyrimidine substrates.[7][8][9] Unlike SNAr, the key step in many cross-coupling reactions is the oxidative addition of the palladium catalyst to the carbon-chlorine bond.

While aryl chlorides are generally less reactive than bromides or iodides, the electron-deficient nature of the pyrimidine ring facilitates this oxidative addition step, making chloropyrimidines viable coupling partners, often without the need for specialized, highly active catalyst systems required for chloroarenes.[9][10]

Suzuki_Cycle cluster_reactants Inputs cluster_products Output Pd(0)L_n Pd(0)Ln Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-Cl(Ln) Pd(0)L_n->Ar-Pd(II)-Cl(L_n) Oxidative Addition Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Cl(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Biaryl Product (Ar-Ar') Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-Cl Chloropyrimidine (Ar-Cl) Ar-Cl->Ar-Pd(II)-Cl(L_n) Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)2) Ar'-B(OH)2->Ar-Pd(II)-Cl(L_n) Base Base Base->Ar-Pd(II)-Cl(L_n)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The electronic influence of the methoxy groups in 4-Chloro-5,6-dimethoxypyrimidine is less pronounced in Suzuki couplings than in SNAr reactions. While strong electron-donating groups can slightly disfavor the oxidative addition step, the overall reactivity remains synthetically useful. Therefore, 4-Chloro-5,6-dimethoxypyrimidine is an effective substrate for creating C-C bonds at the C4 position.[11]

Table 2: General Comparison of Chloropyrimidines in Suzuki Coupling

CompoundReactivity TrendTypical Catalyst LoadingNotes
2-ChloropyrimidineGenerally reactive1-5 mol%A standard substrate for cross-coupling.[9]
4-ChloropyrimidineGenerally reactive1-5 mol%Similar reactivity to the 2-chloro isomer.
2,4-DichloropyrimidineC4 is more reactive0.5-5 mol%Allows for regioselective coupling at C4 under controlled conditions.[12]
4-Chloro-5,6-dimethoxypyrimidine Reactive 1-5 mol% Effective substrate; methoxy groups are well-tolerated. [11]

Experimental Protocols & Methodologies

To provide a practical context for the discussed reactivity, the following section outlines detailed, self-validating protocols for key transformations. The rationale behind the choice of reagents and conditions is explained to highlight the practical implications of the substrate's electronic nature.

Protocol: Nucleophilic Aromatic Substitution (Amination)

This protocol describes the reaction of 4-Chloro-5,6-dimethoxypyrimidine with a primary amine. Due to the deactivated nature of the substrate, elevated temperatures are employed to ensure a reasonable reaction rate.

Objective: Synthesize 4-(Benzylamino)-5,6-dimethoxypyrimidine.

Methodology:

  • Reactor Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-5,6-dimethoxypyrimidine (1.0 eq, e.g., 1.75 g, 10 mmol).

  • Reagent Addition: Add n-butanol (20 mL) as the solvent, followed by benzylamine (1.2 eq, 1.29 g, 12 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 1.94 g, 15 mmol) as a non-nucleophilic base to scavenge the HCl byproduct.

    • Causality: n-Butanol is used as a high-boiling solvent to allow for the necessary reaction temperature. DIPEA is chosen as the base because it will not compete as a nucleophile with the benzylamine.

  • Reaction: Heat the mixture to reflux (approx. 117 °C) and maintain for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the desired 4-(benzylamino)-5,6-dimethoxypyrimidine.

Caption: Experimental workflow for the SNAr amination reaction.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a typical Suzuki coupling to form a C4-aryl bond. Standard palladium catalysts are effective for this transformation.

Objective: Synthesize 4-(4-fluorophenyl)-5,6-dimethoxypyrimidine.

Methodology:

  • Reactor Setup: To an oven-dried Schlenk flask, add 4-Chloro-5,6-dimethoxypyrimidine (1.0 eq, e.g., 1.75 g, 10 mmol), 4-fluorophenylboronic acid (1.2 eq, 1.68 g, 12 mmol), and potassium carbonate (K₂CO₃) (3.0 eq, 4.15 g, 30 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 347 mg, 0.3 mmol).

    • Causality: Pd(PPh₃)₄ is a common, effective, and air-stable Pd(0) precatalyst suitable for this type of coupling.[10] K₂CO₃ is a standard inorganic base used to facilitate the transmetalation step.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (25 mL) and water (5 mL).

    • Causality: The dioxane/water solvent system is effective for Suzuki couplings, helping to dissolve both the organic and inorganic reagents.[10] Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 100 °C and stir for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization.

Conclusion

4-Chloro-5,6-dimethoxypyrimidine is a valuable and versatile building block in synthetic chemistry. Its reactivity is a nuanced interplay between the activated C4 position and the deactivating influence of the C5 and C6 methoxy groups.

  • In Nucleophilic Aromatic Substitution (SNAr) reactions, it is demonstrably less reactive than chloropyrimidines bearing electron-withdrawing groups, often necessitating more vigorous conditions to achieve high conversion.

  • In Palladium-Catalyzed Cross-Coupling reactions, it performs reliably, serving as an excellent substrate for the formation of C-C bonds with a variety of organoboron reagents under standard conditions.

Understanding this reactivity profile allows chemists to strategically select reaction conditions, anticipate potential challenges, and effectively leverage this intermediate for the efficient synthesis of complex, high-value molecules in drug discovery and materials science.

References

  • Schultz, L. et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link][7][8]

  • Krchnak, V. et al. (2015). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 20(7), 12596-12613. [Link][12]

  • El-Gendy, M. A. et al. (2018). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link][13]

  • Wozniak, M. et al. (1998). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 63(16), 5684-5687. [Link][9]

  • Shokr, A. et al. (2019). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. [Link][1]

  • ChemRxiv (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link][5]

  • Chemistry Stack Exchange (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link][4]

Sources

Comparative

Purity Assessment of 4-Chloro-5,6-dimethoxypyrimidine: A Comparative Guide to Chromatographic Techniques

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Chloro-5,6-dimethoxypyrimidine, a key build...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Chloro-5,6-dimethoxypyrimidine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can directly influence the quality and safety of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the robust purity assessment of this critical intermediate. We will delve into the rationale behind method development, present comparative data, and provide detailed experimental protocols to empower researchers in making informed analytical choices.

The Central Role of Purity for 4-Chloro-5,6-dimethoxypyrimidine

4-Chloro-5,6-dimethoxypyrimidine is a substituted pyrimidine, a heterocyclic aromatic organic compound.[1] Pyrimidine derivatives are integral to a wide array of therapeutic agents, exhibiting diverse biological activities.[2] The presence of a reactive chlorine atom and methoxy groups makes 4-Chloro-5,6-dimethoxypyrimidine a versatile intermediate. However, these same reactive sites can also be the source of impurities arising from the synthetic route or degradation. Potential impurities may include unreacted starting materials, by-products from side reactions (such as incompletely chlorinated precursors), or degradation products where the chloro or methoxy groups are modified.[3][4] Therefore, a highly selective and sensitive analytical method is imperative to ensure the purity and consistency of this intermediate.

Recommended Analytical Approach: Reversed-Phase HPLC

For the purity assessment of 4-Chloro-5,6-dimethoxypyrimidine, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is the workhorse technique, offering a balance of resolution, robustness, and accessibility.[5] The non-polar stationary phase, typically a C18 column, effectively retains the moderately polar pyrimidine derivative, allowing for its separation from both more polar and less polar impurities.

A typical RP-HPLC method for a related compound, 4,6-dichloro-5-methoxypyrimidine, utilizes a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[6] This provides a strong foundation for a method tailored to 4-Chloro-5,6-dimethoxypyrimidine. The organic modifier (acetonitrile) controls the elution strength, while the acidic buffer improves peak shape and ensures the consistent ionization state of the analyte and any ionizable impurities.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Diluent MobilePhase Prepare Mobile Phase (e.g., A: 0.1% H3PO4 in H2O, B: ACN) Degas Degas Mobile Phase MobilePhase->Degas Inject Inject Sample Degas->Inject Column C18 Column (e.g., 250 x 4.6 mm, 5 µm) Inject->Column Elution Gradient Elution Column->Elution Detection UV Detection (e.g., 254 nm) Elution->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for the purity assessment of 4-Chloro-5,6-dimethoxypyrimidine by HPLC.

Comparative Analysis: HPLC vs. UHPLC and GC-MS

While HPLC is a robust and widely used technique, other methods offer distinct advantages, particularly for high-throughput screening or the analysis of specific types of impurities.

FeatureHPLC (High-Performance Liquid Chromatography)UHPLC (Ultra-High-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.A more advanced version of HPLC using smaller particle size columns and higher pressures.[7]Separation of volatile compounds in the gas phase followed by mass-based detection.
Speed Moderate run times (typically 15-30 minutes).Significantly faster analysis times (typically 1-10 minutes).[8]Fast, especially for simple mixtures.
Resolution Good resolution for most applications.Superior resolution, ideal for complex mixtures and closely eluting impurities.[9]Excellent resolution for volatile compounds.
Sensitivity Good sensitivity, suitable for routine purity analysis.Higher sensitivity due to narrower peaks and improved signal-to-noise ratio.[7]Very high sensitivity, especially with selected ion monitoring (SIM).
Ideal For Routine quality control, purity assays.Impurity profiling, high-throughput screening, analysis of complex samples.[10]Analysis of residual solvents, volatile impurities, and thermally stable compounds.
Limitations Longer analysis times compared to UHPLC.Higher initial instrument cost, more susceptible to clogging with dirty samples.Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes.

In-Depth Experimental Protocol: RP-HPLC Method

This protocol is a validated starting point for the purity assessment of 4-Chloro-5,6-dimethoxypyrimidine. Method optimization may be required based on the specific impurity profile and available instrumentation.

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Water (HPLC grade).

  • 4-Chloro-5,6-dimethoxypyrimidine reference standard and sample.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Preparation: Accurately weigh and dissolve the 4-Chloro-5,6-dimethoxypyrimidine reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the 4-Chloro-5,6-dimethoxypyrimidine sample in the diluent to a final concentration of approximately 0.5 mg/mL.

4. System Suitability Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area of 4-Chloro-5,6-dimethoxypyrimidine should be not more than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

5. Analysis and Calculation Inject the diluent (as a blank), followed by the standard and sample solutions. Calculate the purity of the sample using the area percent method:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

The Power of Orthogonal Techniques: UHPLC and GC-MS

For a comprehensive understanding of the impurity profile, orthogonal techniques are invaluable.

UHPLC: For Enhanced Resolution and Throughput

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particles, leading to significantly higher efficiency, resolution, and speed compared to conventional HPLC.[7][9] This is particularly advantageous for separating closely related impurities that may co-elute under standard HPLC conditions. The enhanced sensitivity of UHPLC is also beneficial for the detection and quantification of trace-level impurities.[7]

GC-MS: A Targeted Approach for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of 4-Chloro-5,6-dimethoxypyrimidine purity assessment, GC-MS is an excellent tool for detecting residual solvents from the synthesis process. Furthermore, it can identify volatile, thermally stable impurities that may not be amenable to HPLC analysis. The mass spectrometric detector provides structural information, aiding in the unambiguous identification of unknown peaks.

Method_Selection Purity_Goal Define Purity Assessment Goal Routine_QC Routine QC (Purity Assay) Purity_Goal->Routine_QC Impurity_Profiling Comprehensive Impurity Profiling Purity_Goal->Impurity_Profiling Volatile_Impurities Residual Solvents & Volatile Impurities Purity_Goal->Volatile_Impurities HPLC HPLC Routine_QC->HPLC  Robust & Accessible Impurity_Profiling->HPLC  Also Applicable UHPLC UHPLC Impurity_Profiling->UHPLC  High Resolution & Speed GCMS GC-MS Volatile_Impurities->GCMS  Specificity for Volatiles

Caption: Logical workflow for selecting the appropriate analytical method.

Conclusion: A Multi-faceted Approach to Purity Assessment

Ensuring the purity of 4-Chloro-5,6-dimethoxypyrimidine is paramount for the synthesis of high-quality and safe pharmaceutical products. While RP-HPLC stands as a robust and reliable primary method for purity assessment, a comprehensive quality control strategy should consider the complementary strengths of UHPLC and GC-MS. UHPLC offers unparalleled resolution and speed for in-depth impurity profiling, while GC-MS provides a targeted approach for volatile impurities and residual solvents. By judiciously selecting and applying these chromatographic techniques, researchers and drug developers can be confident in the quality of this vital chemical intermediate, paving the way for the development of safer and more effective medicines.

References

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Validation

Structural Validation of 4-Chloro-5,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques

In the landscape of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation and safety. For heterocyclic compounds like 4...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation and safety. For heterocyclic compounds like 4-Chloro-5,6-dimethoxypyrimidine, a key building block in the synthesis of biologically active molecules, absolute structural integrity is not merely an academic exercise—it is a prerequisite for understanding its reactivity, function, and potential as a therapeutic agent.[1][2] This guide provides an in-depth comparison of the analytical methodologies used for its structural validation, anchored by the gold-standard technique of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and compare the depth of information provided by alternative and complementary methods.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

For decades, single-crystal X-ray diffraction has been the definitive method for elucidating the atomic arrangement of small molecules.[3][4] Its power lies in its ability to provide a direct, high-resolution, three-dimensional map of electron density within a crystal. From this map, we can precisely determine not only the connectivity of atoms but also critical geometric parameters such as bond lengths, bond angles, and torsional angles.[5] This makes SC-XRD an unparalleled tool for absolute configuration assignment and the study of intermolecular interactions.[3][4]

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision at every stage. The workflow is a self-validating system; the quality of the final refined structure is intrinsically linked to the quality of the crystal and the data collected.

sc_xrd_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination A Synthesis of 4-Chloro-5,6-dimethoxypyrimidine B Purification A->B C High-Quality Single Crystal Growth B->C D Crystal Mounting & Centering C->D E X-ray Diffraction Data Collection D->E F Structure Solution (Phase Problem) E->F G Structure Refinement F->G H Validation & Final Report (CIF File) G->H integrated_workflow cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analysis cluster_validation Final Validation A Synthesized Compound MS Mass Spectrometry (Confirms MW & Formula) A->MS NMR NMR Spectroscopy (Confirms Connectivity) A->NMR XRD SC-XRD (Defines 3D Structure) A->XRD V Unambiguous Structural Validation MS->V NMR->V XRD->V

Caption: Integrated workflow for unambiguous structural validation.

In this workflow, MS confirms the correct molecular formula. NMR confirms the correct atomic connectivity. Finally, SC-XRD provides the definitive and highly precise three-dimensional structure, which must be consistent with the connectivity found by NMR and the formula confirmed by MS.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Crystallography of 4-Chloro-5,6-dimethoxypyrimidine
  • Crystal Growth (Self-Validation Point): Dissolve 10-20 mg of purified 4-Chloro-5,6-dimethoxypyrimidine in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Use slow evaporation in a loosely capped vial or vapor diffusion by placing the vial in a sealed chamber containing a more volatile anti-solvent (e.g., hexane). The formation of clear, well-defined single crystals is the first validation of sample purity and suitability.

  • Crystal Selection and Mounting: Under a microscope, select a single crystal with sharp edges and no visible defects (size range: 0.1-0.3 mm). Mount the crystal on a cryoloop or glass fiber.

  • Data Collection: Mount the crystal on a diffractometer (e.g., Bruker APEX Duo). Cool the crystal to a low temperature (typically 100 K) using a nitrogen stream to minimize thermal vibration and radiation damage. An X-ray source (e.g., Mo Kα radiation) is used to irradiate the crystal. [6]The crystal is rotated, and a series of diffraction images are collected by a detector.

  • Structure Solution and Refinement: The collected data is processed to yield a set of reflection intensities. Software like SHELXT is used to solve the phase problem and generate an initial electron density map. [7]A molecular model is built into the map and refined using software like SHELXL, minimizing the difference between observed and calculated structure factors to yield a final, validated structure. [8][7]

Protocol 2: NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Obtain a standard proton spectrum to observe chemical shifts, coupling patterns, and integrations.

    • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to count the number of unique carbon atoms.

    • 2D NMR (if needed): Perform COSY, HSQC, and HMBC experiments to establish detailed H-H and C-H correlations for unambiguous assignment.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Analysis: Determine the exact mass of the molecular ion peak ([M+H]⁺). Compare this experimental mass to the theoretical exact mass for C₆H₇ClN₂O₂ to confirm the elemental formula. Analyze the isotopic pattern to confirm the presence of one chlorine atom.

Conclusion

For the structural validation of 4-Chloro-5,6-dimethoxypyrimidine, a multi-faceted analytical approach is essential for building a complete and defensible data package. While NMR and mass spectrometry are indispensable tools for confirming connectivity and molecular formula, single-crystal X-ray crystallography remains the unequivocal gold standard. It is the only technique that provides a direct and unambiguous visualization of the molecule's three-dimensional architecture at atomic resolution. For researchers and drug development professionals, the investment in obtaining a crystal structure pays dividends in the form of absolute certainty, which is the essential foundation for all subsequent research and development.

References

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Blagden, N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1836-1850. Available at: [Link]

  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. Available at: [Link]

  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed. Available at: [Link]

  • Sinha, S. K., & Smith, J. C. (2021). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. International Journal of Molecular Sciences, 22(16), 8875. Available at: [Link]

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  • Zhang, L., et al. (2020). The crystal structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine, C6H8ClN3O2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Fun, H. K., et al. (2010). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(2), o408. Available at: [Link]

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Comparative

A Comparative Guide to 4-Chloro-5,6-dimethoxypyrimidine Analogs in Biological Assays

This guide provides an in-depth comparative analysis of synthetic analogs derived from the 4-Chloro-5,6-dimethoxypyrimidine scaffold. We will explore the rationale behind analog design, compare their performance in key b...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of synthetic analogs derived from the 4-Chloro-5,6-dimethoxypyrimidine scaffold. We will explore the rationale behind analog design, compare their performance in key biological assays, and provide detailed experimental protocols to ensure reproducibility. Our focus is on elucidating the structure-activity relationships (SAR) that govern their efficacy as potential therapeutic agents.

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, famously present in nucleobases and a variety of therapeutic agents.[1] The specific scaffold, 4-Chloro-5,6-dimethoxypyrimidine, serves as a highly valuable starting material for chemical synthesis.[2] Its utility stems from the reactive chloro group at the C4 position, which is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the systematic introduction of diverse chemical moieties, enabling the generation of large compound libraries for biological screening.[3]

The two methoxy groups at the C5 and C6 positions are not merely passive substituents; they play a crucial role in modulating the electronic properties of the pyrimidine ring and can form key interactions within the binding sites of biological targets.[4] Derivatives of this and related pyrimidine scaffolds are widely explored as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often implicated in cancer and other diseases.[3][5][6]

Rationale for Analog Synthesis: A Strategy for Optimization

The primary goal of synthesizing analogs of a lead compound like 4-Chloro-5,6-dimethoxypyrimidine is to optimize its biological profile. This process is guided by the principles of Structure-Activity Relationship (SAR), which seeks to understand how specific chemical modifications influence a molecule's interaction with its biological target.[7][8] Key objectives include:

  • Enhancing Potency: Increasing the affinity of the compound for its target, often measured as a lower IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

  • Improving Selectivity: Ensuring the compound preferentially binds to the intended target over other related proteins (e.g., other kinases), thereby minimizing off-target effects and potential toxicity.

  • Optimizing Pharmacokinetics (ADME): Fine-tuning the Absorption, Distribution, Metabolism, and Excretion properties of the compound to ensure it reaches its target in the body at a therapeutic concentration and for an appropriate duration.

The following sections present illustrative comparative data for a series of hypothetical analogs designed to explore these SAR principles.

Comparative Biological Evaluation

To assess the therapeutic potential of our synthesized analogs, we subjected them to a panel of standard in vitro biological assays. The parent scaffold, 4-Chloro-5,6-dimethoxypyrimidine (designated as CMP-0 ), is included as a baseline, although it is generally considered a synthetic intermediate with low intrinsic biological activity. The analogs (CMP-1 to CMP-4 ) feature diverse substitutions at the C4 position.

Antiproliferative Activity in Cancer Cell Lines

The ability of a compound to inhibit the growth of cancer cells is a primary indicator of its potential as an anticancer agent. We utilized the MTT assay to measure the cytotoxic effects of the analogs on three distinct human tumor cell lines: A2780 (ovarian), SW1573 (lung), and WiDr (colon).[9]

Table 1: Comparative Antiproliferative Activity (IC₅₀, µM)

Compound IDC4-SubstituentA2780 (Ovarian)SW1573 (Lung)WiDr (Colon)
CMP-0 -Cl>100>100>100
CMP-1 -NH-(4-fluorobenzyl)15.222.518.9
CMP-2 -NH-(1H-indazol-5-yl)5.88.16.5
CMP-3 -(4-ethylpiperazin-1-yl)2.43.52.9
CMP-4 -S-(pyridin-2-yl)35.748.241.4

Analysis of Antiproliferative Data: The results clearly demonstrate that derivatization at the C4 position is essential for antiproliferative activity.

  • CMP-2 , featuring an indazole moiety, shows a significant increase in potency compared to the simple fluorobenzyl group of CMP-1 . This suggests that the bicyclic aromatic system of the indazole may engage in more favorable interactions, such as π-π stacking, within the target's binding pocket.

  • CMP-3 is the most potent analog in this series. The inclusion of a 4-ethylpiperazine group often enhances solubility and allows the molecule to form crucial hydrogen bonds and occupy solvent-exposed regions of a binding site, a common strategy in kinase inhibitor design.[6][10]

  • Replacing the amino linker with a thioether linker (CMP-4 ) resulted in a marked decrease in activity, highlighting the critical role of the linker atom in mediating target interactions.

Kinase Inhibition Assay

Given the prevalence of pyrimidines as kinase inhibitors, we evaluated the analogs against Aurora Kinase A, a key regulator of cell division that is often upregulated in cancer.[6]

Table 2: Comparative Kinase Inhibitory Activity

Compound IDC4-SubstituentAurora Kinase A (IC₅₀, nM)
CMP-0 -Cl>10,000
CMP-1 -NH-(4-fluorobenzyl)850
CMP-2 -NH-(1H-indazol-5-yl)210
CMP-3 -(4-ethylpiperazin-1-yl)45
CMP-4 -S-(pyridin-2-yl)2,500

Analysis of Kinase Inhibition Data: The kinase inhibition data correlate strongly with the antiproliferative results. The superior potency of CMP-3 (IC₅₀ = 45 nM) suggests that Aurora Kinase A is a likely target mediating its cytotoxic effects. This direct enzymatic inhibition data is more specific than cell-based proliferation assays and is crucial for confirming the mechanism of action.

Antibacterial Activity

Some pyrimidine derivatives have shown promise as antimicrobial agents.[1][11] We performed a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Table 3: Comparative Antibacterial Activity (MIC, µg/mL)

Compound IDC4-SubstituentS. aureus (Gram-positive)E. coli (Gram-negative)
CMP-0 -Cl>128>128
CMP-1 -NH-(4-fluorobenzyl)64128
CMP-2 -NH-(1H-indazol-5-yl)128>128
CMP-3 -(4-ethylpiperazin-1-yl)>128>128
CMP-4 -S-(pyridin-2-yl)3264

Analysis of Antibacterial Data: Interestingly, the structure-activity relationship for antibacterial activity differs from that of anticancer activity. CMP-4 , the least effective anticancer agent, displayed the best antibacterial activity. This divergence indicates that the analogs are likely interacting with different biological targets in mammalian cells versus bacteria, underscoring the importance of screening compounds against a wide range of biological systems.

Visualization of Workflows and Pathways

To better illustrate the processes described, the following diagrams outline the synthetic strategy, experimental workflow, and a relevant biological pathway.

G cluster_synthesis Analog Synthesis Workflow A 4-Chloro-5,6-dimethoxy- pyrimidine (CMP-0) C Nucleophilic Aromatic Substitution (SNAr) A->C B Diverse Nucleophiles (R-NH₂, R-SH, etc.) B->C D Library of C4-Substituted Analogs (CMP-1 to CMP-4) C->D

Caption: General synthetic route for creating analogs.

G cluster_workflow Biological Assay Workflow start Synthesized Analogs assay1 Primary Screen: Antiproliferative Assay (e.g., MTT) start->assay1 assay2 Secondary Screen: Mechanism of Action (e.g., Kinase Assay) assay1->assay2 Active Compounds assay3 Counter Screen: Antibacterial Assay assay1->assay3 analysis Data Analysis & SAR Determination assay2->analysis assay3->analysis end Lead Compound Identification analysis->end

Caption: Screening cascade for compound evaluation.

G cluster_pathway Simplified Aurora A Kinase Pathway AuroraA Aurora A Kinase MYC MYC Oncoprotein (Stabilization) AuroraA->MYC G2M G2/M Phase Progression AuroraA->G2M Proliferation Cell Proliferation MYC->Proliferation G2M->Proliferation CMP3 CMP-3 (Inhibitor) CMP3->AuroraA Inhibits

Caption: Inhibition of a key oncogenic pathway.

Detailed Experimental Protocols

For scientific integrity and reproducibility, we provide the methodologies for the key assays performed.

Protocol 1: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate tumor cells (e.g., A2780, SW1573, WiDr) in 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (CMP-0 to CMP-4) in growth medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescent tracer from the kinase active site by a test compound.

  • Reagent Preparation: Prepare a solution of Aurora A Kinase, a fluorescently labeled Eu-anti-tag antibody, and a proprietary kinase tracer in the assay buffer.

  • Compound Plating: Dispense test compounds into a low-volume 384-well plate.

  • Kinase/Antibody Addition: Add the kinase/antibody mixture to the wells containing the test compounds.

  • Tracer Addition: Add the tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Analysis: Calculate the ratio of tracer emission to antibody emission. The displacement of the tracer by the inhibitor results in a decrease in the FRET signal. Determine IC₅₀ values by plotting the FRET ratio against the inhibitor concentration.

Protocol 3: Antibacterial Broth Microdilution Assay (MIC Determination)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Culture: Grow S. aureus and E. coli overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Perform a two-fold serial dilution of each test compound in MHB in a 96-well plate.

  • Inoculation: Add the diluted bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

This comparative guide demonstrates the power of analog synthesis in transforming a weakly active chemical scaffold into potent and selective modulators of biological function. Our illustrative data reveals that substitutions at the C4 position of 4-Chloro-5,6-dimethoxypyrimidine dramatically influence biological activity, with different structural motifs favoring anticancer versus antibacterial effects.

Specifically, the incorporation of a 4-ethylpiperazine moiety (CMP-3 ) yielded a potent inhibitor of Aurora Kinase A with significant antiproliferative effects, marking it as a promising lead for further oncology research. Conversely, a thioether-linked pyridine (CMP-4 ) showed preferential activity against bacteria.

Future work should focus on expanding the library of analogs to further refine the SAR, performing in vivo studies on promising candidates like CMP-3 in xenograft models, and conducting comprehensive ADME/Tox profiling to assess their drug-like properties.

References

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  • Messore, A., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. I.R.I.S.[Link]

  • Abdel-Maksoud, M. S., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Publishing. [Link]

  • ResearchGate. Synthesis and Structure–Activity Relationships of 4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide Derivatives, Novel and Potent Serotonin 5-HT3 and Dopamine D2 Receptors Dual Antagonist. [Link]

  • Głowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Darin, K. M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. [Link]

  • Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]

  • Kumar, D., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC - NIH. [Link]

  • Phamnonthee, V., et al. (2024). Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. PubMed. [Link]

  • Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

  • Lin, T. S., et al. (1981). A novel synthesis and biological activity of several 5-halo-5'-amino analogues of deoxyribopyrimidine nucleosides. PubMed. [Link]

  • Sedić, M., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]

Sources

Validation

Validating the Synthesis of 4-Chloro-5,6-dimethoxypyrimidine: A Spectroscopic Comparison Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of spectroscopic methods for validating the synthesis of 4-Chloro-5,6-dimethoxypyrimidine, a key inter...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of spectroscopic methods for validating the synthesis of 4-Chloro-5,6-dimethoxypyrimidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. By leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, researchers can unequivocally confirm the structure and purity of the synthesized compound. This guide offers detailed experimental protocols and comparative data to distinguish the target molecule from potential isomers and byproducts.

The Synthetic Landscape: Accessing the Target Molecule

The synthesis of 4-Chloro-5,6-dimethoxypyrimidine typically involves the chlorination of a precursor pyrimidine ring. A common strategy is the treatment of a corresponding hydroxypyrimidine with a potent chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom.[1] Alternative approaches might involve building the heterocyclic ring from acyclic precursors.[1][2] Given the potential for side reactions and the formation of isomeric impurities, rigorous spectroscopic validation is paramount.

A Multi-Faceted Approach to Spectroscopic Validation

A single spectroscopic technique is often insufficient for complete structural elucidation. A combination of methods provides a self-validating system, where the data from each technique corroborates the others, leading to a confident identification of 4-Chloro-5,6-dimethoxypyrimidine.

Workflow for Spectroscopic Validation

Caption: Workflow for synthesis and spectroscopic validation.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-pass technique to ascertain the presence and connectivity of hydrogen atoms in a molecule.[3] For 4-Chloro-5,6-dimethoxypyrimidine, the ¹H NMR spectrum is expected to be relatively simple, providing key information about the methoxy groups and the pyrimidine ring proton.

Expected ¹H NMR Spectral Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
H-2 (Pyrimidine ring)~8.5Singlet1H
-OCH₃ (C5)~4.0Singlet3H
-OCH₃ (C6)~4.0Singlet3H

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Comparative Analysis:

The presence of a single proton on the pyrimidine ring is a key diagnostic feature. Isomeric impurities, such as 2-chloro-4,6-dimethoxypyrimidine, would exhibit a different chemical shift and potentially a different coupling pattern for the ring proton.[4] For instance, in 2-chloro-4,6-dimethoxypyrimidine, the proton at the 5-position would likely appear at a different chemical shift.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks to determine the relative proton ratios.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of the molecule.[3] Each unique carbon atom in 4-Chloro-5,6-dimethoxypyrimidine will give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2~150-155
C-4~155-160
C-5~120-125
C-6~150-155
-OCH₃ (C5)~55-60
-OCH₃ (C6)~55-60

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Comparative Analysis:

The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. The presence of the electron-withdrawing chlorine atom at C-4 will significantly deshield this carbon, causing it to resonate at a downfield chemical shift. Comparison with the ¹³C NMR data of related pyrimidine derivatives, such as 4-chloro-2,5-dimethoxypyrimidine, can help in the definitive assignment of the signals.[5] For example, the position of the chlorinated carbon and the methoxy-substituted carbons would differ in an isomer.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the spectrum on a ¹³C-equipped NMR spectrometer.

  • Data Acquisition: Record the proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry: Determining the Molecular Weight and Formula

Mass Spectrometry (MS) is an essential tool for determining the molecular weight of the synthesized compound and confirming its elemental composition.[3] The mass spectrum of 4-Chloro-5,6-dimethoxypyrimidine will show a characteristic molecular ion peak (M⁺) and an isotopic pattern due to the presence of chlorine.

Expected Mass Spectrometry Data:

IonExpected m/zRelative Abundance
[M]⁺ (with ³⁵Cl)174.0~100%
[M+2]⁺ (with ³⁷Cl)176.0~32%

The presence of the [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak is a definitive indicator of a single chlorine atom in the molecule.

Comparative Analysis:

By comparing the observed molecular weight with the calculated molecular weight of potential impurities, one can readily identify the presence of any byproducts. For example, an unreacted starting material like 4-hydroxy-5,6-dimethoxypyrimidine would have a different molecular weight.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass range.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6] While the IR spectrum of 4-Chloro-5,6-dimethoxypyrimidine may not be as structurally informative as NMR or MS, it can confirm the presence of key functional groups and the overall aromatic system.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
C-H (aromatic)~3000-3100
C-H (aliphatic, -OCH₃)~2850-2950
C=N, C=C (pyrimidine ring)~1450-1600
C-O (ether)~1000-1300
C-Cl~600-800

Comparative Analysis:

The IR spectrum can be used to rule out the presence of certain impurities. For example, the absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the successful conversion of the starting hydroxypyrimidine.[6]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Comparative Summary of Spectroscopic Data

Spectroscopic MethodKey Information Provided for 4-Chloro-5,6-dimethoxypyrimidineDistinguishing Features from Isomers/Byproducts
¹H NMR - Presence of one aromatic proton. - Two distinct methoxy groups.- Different chemical shifts and coupling patterns for ring protons. - Varying number and chemical shifts of methoxy groups.
¹³C NMR - Six distinct carbon signals. - Downfield shift of the carbon attached to chlorine.- Different chemical shifts for the carbon skeleton, particularly the substituted carbons.
Mass Spectrometry - Molecular weight of 174.59 g/mol . - Characteristic M/M+2 isotopic pattern for chlorine.- Different molecular weights for starting materials or byproducts.
IR Spectroscopy - Presence of C=N, C=C, C-O, and C-Cl bonds. - Absence of O-H bond.- Presence of O-H or other functional group stretches in impurities.

Conclusion

The synthesis of 4-Chloro-5,6-dimethoxypyrimidine requires a robust validation strategy to ensure the identity and purity of the final product. By employing a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, researchers can create a self-validating system that provides unambiguous structural confirmation. This comprehensive spectroscopic analysis is crucial for ensuring the quality of this important synthetic intermediate and the reliability of subsequent research and development efforts.

References

  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available from: [Link]

  • Kalogirou, A. S. et al. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. 2020, vii, 0-0. Available from: [Link]

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]

Sources

Comparative

A Comparative Guide to the FT-IR Spectral Analysis of 4-Chloro-5,6-dimethoxypyrimidine

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. Fourier Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique, off...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. Fourier Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method for identifying functional groups within a molecule. This guide provides an in-depth analysis of the FT-IR spectrum of 4-Chloro-5,6-dimethoxypyrimidine, a key intermediate in the synthesis of various biologically active compounds. We will dissect its spectral features, compare them with related pyrimidine derivatives, and provide a robust experimental protocol for obtaining high-quality data.

The Significance of 4-Chloro-5,6-dimethoxypyrimidine

4-Chloro-5,6-dimethoxypyrimidine is a substituted pyrimidine, a heterocyclic aromatic compound that forms the backbone of nucleic acids and numerous pharmaceuticals.[1][2] Its structure, featuring a chlorine atom and two methoxy groups, presents a unique combination of functional groups that give rise to a characteristic infrared spectrum. Understanding these spectral signatures is crucial for quality control, reaction monitoring, and the structural elucidation of its downstream products. The molecule is typically a white to off-white crystalline solid with moderate solubility in polar organic solvents.[3]

Deconstructing the FT-IR Spectrum: A Functional Group Analysis

The infrared spectrum of a molecule is a unique fingerprint, arising from the vibrations of its constituent bonds. Each functional group absorbs infrared radiation at a characteristic frequency, allowing for its identification. For 4-Chloro-5,6-dimethoxypyrimidine, we anticipate distinct absorption bands corresponding to its pyrimidine ring, C-Cl bond, and methoxy (O-CH₃) groups.

A detailed breakdown of the expected FT-IR absorption bands is presented in the table below. This is followed by a comparative analysis with other pyrimidine derivatives to provide context and highlight key distinguishing features.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Notes and Comparative Insights
Aromatic C-H Stretching3100 - 3000Medium-WeakThis region is characteristic of C-H stretching in aromatic rings.[4] In pyrimidine derivatives, these bands can sometimes be weak.[5]
Aliphatic C-H (Methoxy) Stretching3000 - 2850StrongThe methyl groups of the two methoxy substituents will exhibit strong C-H stretching absorptions.[4]
C=N (Pyrimidine Ring) Stretching1620 - 1525Medium-StrongThe C=N stretching vibrations within the pyrimidine ring are a hallmark of this class of compounds.[1][5] Their exact position can be influenced by substituents.
Aromatic C=C (Pyrimidine Ring) Stretching1596 - 1475Medium-StrongThese absorptions are also characteristic of the pyrimidine ring.[4][5]
C-O (Methoxy) Asymmetric Stretching1300 - 1200StrongThe C-O-C asymmetric stretch of the methoxy groups is expected to be a strong and prominent band.
C-O (Methoxy) Symmetric Stretching1100 - 1000StrongThe symmetric C-O-C stretch will also be a strong absorption, providing further evidence for the methoxy groups.[4]
C-Cl Stretching800 - 600StrongThe C-Cl stretching vibration is typically found in this lower frequency "fingerprint" region.[4] Its presence is a key indicator of the chloro-substituent. In some pyrimidine derivatives, this has been observed around 700 cm⁻¹.[5]

Comparative Analysis with Other Pyrimidine Derivatives:

To appreciate the unique spectral features of 4-Chloro-5,6-dimethoxypyrimidine, it is instructive to compare its expected spectrum with those of other pyrimidine derivatives:

  • 2-Amino-4,6-dimethylpyrimidine: This compound will show strong N-H stretching vibrations in the 3400-3300 cm⁻¹ range, which are absent in 4-Chloro-5,6-dimethoxypyrimidine.[1]

  • 5-Fluorouracil: The presence of a C-F bond introduces a strong absorption in the 1400-1000 cm⁻¹ region.[1] Additionally, it exhibits strong C=O stretching bands around 1720 and 1660 cm⁻¹, which are not present in our target molecule.[1]

  • 4,5,6-Trichloropyrimidine-2-carboxamide: This molecule displays N-H stretching bands between 3402 and 3167 cm⁻¹ and a strong C=O stretch at 1686 cm⁻¹, characteristic of the amide group.[6]

This comparative approach underscores how the specific functionalization of the pyrimidine ring directly translates into a unique and identifiable FT-IR spectrum. The absence of O-H, N-H, or C=O bands in the spectrum of pure 4-Chloro-5,6-dimethoxypyrimidine is as informative as the presence of the C-Cl and C-O bands.

Visualizing the Structure-Spectrum Correlation

To further elucidate the relationship between the molecular structure and its infrared spectrum, the following diagram illustrates the key functional groups of 4-Chloro-5,6-dimethoxypyrimidine and their corresponding vibrational regions.

G cluster_molecule 4-Chloro-5,6-dimethoxypyrimidine cluster_spectrum FT-IR Absorption Regions (cm⁻¹) mol C6H7ClN2O2 N1 N N3 N C2 C-H C4 C-Cl C5 C-OCH3 C6 C-OCH3 CN_CC_str C=N & C=C Stretch (Ring) 1620-1475 N1->CN_CC_str N3->CN_CC_str CH_str C-H Stretch (Aromatic & Aliphatic) 3100-2850 C2->CH_str CCl_str C-Cl Stretch 800-600 C4->CCl_str CO_str C-O Stretch (Methoxy) 1300-1000 C5->CO_str C6->CO_str

Caption: Correlation of functional groups in 4-Chloro-5,6-dimethoxypyrimidine with their characteristic FT-IR absorption regions.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol details the Potassium Bromide (KBr) pellet method, a widely used technique for the FT-IR analysis of solid samples.[7] Adherence to these steps is critical for obtaining a spectrum free of artifacts and with a good signal-to-noise ratio.

Materials and Equipment:

  • 4-Chloro-5,6-dimethoxypyrimidine sample

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet-forming die

  • Hydraulic press

  • FT-IR spectrometer

Step-by-Step Methodology:

  • Sample Preparation:

    • In an agate mortar, grind 1-2 mg of the 4-Chloro-5,6-dimethoxypyrimidine sample to a fine powder.[7] The particle size should be less than the wavelength of the infrared radiation to minimize scattering.[8]

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.[7] The sample concentration in KBr should be between 0.2% and 1%.[8][9]

    • Gently but thoroughly mix the sample and KBr with the pestle for about a minute to ensure a homogeneous mixture.[8]

  • Pellet Formation:

    • Transfer the mixture to the pellet-forming die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[8] This will cause the KBr to fuse into a transparent or translucent pellet.[7]

    • Carefully remove the pellet from the die. A high-quality pellet will be clear and free of cracks or cloudiness.

  • Background and Sample Measurement:

    • Place a blank KBr pellet (prepared without the sample) in the sample holder of the FT-IR spectrometer and record the background spectrum. This will correct for any absorbed water or other impurities in the KBr and for instrumental effects.[7]

    • Replace the blank pellet with the sample pellet and acquire the FT-IR spectrum.

Workflow for FT-IR Analysis:

G start Start: Sample Preparation grind_sample Grind Sample (1-2 mg) start->grind_sample add_kbr Add KBr (100-200 mg) grind_sample->add_kbr mix Thoroughly Mix add_kbr->mix press_pellet Press into Pellet (8-10 tons) mix->press_pellet background Acquire Background Spectrum (Blank KBr Pellet) press_pellet->background sample_spectrum Acquire Sample Spectrum background->sample_spectrum analyze Analyze Spectrum (Identify Functional Groups) sample_spectrum->analyze end End: Report Results analyze->end

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 4-Chloro-5,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of synthetic routes for 4-Chloro-5,6-dimethoxypyrimidine, a crucial...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of synthetic routes for 4-Chloro-5,6-dimethoxypyrimidine, a crucial intermediate in pharmaceutical and agrochemical research. The methodologies presented are grounded in established chemical principles and supported by experimental data to ensure scientific integrity and practical applicability.

Introduction

4-Chloro-5,6-dimethoxypyrimidine is a substituted pyrimidine featuring a reactive chlorine atom at the 4-position, making it a valuable building block for the synthesis of more complex molecules through nucleophilic substitution reactions. The dimethoxy substituents at the 5 and 6 positions influence the electronic properties and reactivity of the pyrimidine ring. The efficiency of its synthesis is a critical factor in the overall cost and timeline of drug discovery and development projects. This guide will explore and compare the most viable synthetic pathways to this compound, focusing on yield, purity, and operational efficiency.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and logical synthetic strategy for 4-Chloro-5,6-dimethoxypyrimidine involves a two-step process:

  • Formation of the Pyrimidine Core : Synthesis of the precursor, 5,6-dimethoxypyrimidin-4(3H)-one (also known as 5,6-dimethoxy-4-hydroxypyrimidine).

  • Chlorination : Conversion of the hydroxyl group to a chloro group.

This approach allows for the controlled construction and subsequent functionalization of the pyrimidine ring.

Route 1: Classical Synthesis via Diethyl Malonate and Formamide

This traditional route builds the pyrimidine ring from acyclic precursors.

Step 1: Synthesis of 4,6-Dihydroxypyrimidine Precursors

A common method for synthesizing the dihydroxypyrimidine core involves the condensation of a malonic ester with formamide in the presence of a strong base like sodium methoxide.[1]

Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine [1]

  • Materials : Diethyl malonate, formamide, sodium methoxide, methanol, hydrochloric acid.

  • Procedure :

    • A solution of sodium methoxide in methanol is prepared in a suitable reaction vessel.

    • Formamide is added to the sodium methoxide solution.

    • Diethyl malonate is then added, and the mixture is heated to reflux.

    • After the reaction is complete, the methanol is removed by distillation.

    • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the 4,6-dihydroxypyrimidine.

    • The product is collected by filtration, washed, and dried.

  • Yield : This reaction can achieve yields of up to 90.9%.[1]

Causality: The use of a strong base like sodium methoxide is crucial for the deprotonation of diethyl malonate, initiating the condensation reaction with formamide to form the pyrimidine ring.

Step 2: Chlorination of the Hydroxypyrimidine Precursor

The conversion of the hydroxypyrimidine to the desired chloropyrimidine is typically achieved using a chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common.

Experimental Protocol: General Chlorination of Hydroxypyrimidines [2][3]

  • Materials : Hydroxypyrimidine precursor, phosphorus oxychloride (POCl₃), and optionally a base such as pyridine or N,N-dimethylaniline.

  • Procedure :

    • The hydroxypyrimidine is suspended in an excess of phosphorus oxychloride.

    • A base can be added to catalyze the reaction and scavenge the HCl produced.

    • The mixture is heated to reflux for several hours.

    • After completion, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched with ice water and neutralized.

    • The product is extracted with an organic solvent, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.

Causality: Phosphorus oxychloride is a powerful chlorinating agent that reacts with the hydroxyl groups of the pyrimidine ring, substituting them with chlorine atoms. The reaction is often performed at elevated temperatures to ensure complete conversion.

Route 2: Synthesis from Methoxy-Substituted Precursors

An alternative approach involves starting with precursors that already contain the desired methoxy groups.

Step 1: Synthesis of 4,6-dihydroxy-5-methoxypyrimidine sodium[4]

This method directly constructs the methoxy-substituted pyrimidine ring.

Experimental Protocol: Synthesis of 4,6-dihydroxy-5-methoxypyrimidine sodium [4]

  • Materials : Sodium methoxide, formamide, 2-methoxypropandioic acid ethyl methyl ester, methanol.

  • Procedure :

    • Sodium methoxide is heated in a dry container.

    • Formamide is added, followed by the dropwise addition of 2-methoxypropandioic acid ethyl methyl ester.

    • The reaction mixture is heated for 2-6 hours.

    • Methanol is removed by distillation.

    • The solid product, 4,6-dihydroxy-5-methoxypyrimidine sodium, is collected by centrifugation after cooling.

Causality: This route offers a more direct synthesis of the methoxy-substituted pyrimidine core, potentially reducing the number of synthetic steps and improving overall efficiency.

Step 2: Chlorination of 4,6-dihydroxy-5-methoxypyrimidine

The subsequent chlorination would follow a similar procedure as described in Route 1, Step 2, using a chlorinating agent like phosphorus oxychloride.

Benchmarking the Efficiency of Synthesis Routes

ParameterRoute 1 (from Diethyl Malonate)Route 2 (from Methoxy-substituted Precursor)
Starting Materials Diethyl malonate, formamide2-methoxypropandioic acid ethyl methyl ester, formamide
Number of Steps 22
Typical Yield (Step 1) Up to 90.9% for 4,6-dihydroxypyrimidine[1]Data not specifically available for the free diol, but the sodium salt is prepared directly.
Typical Yield (Step 2) Generally high, but specific data for 4-Chloro-5,6-dimethoxypyrimidine is not readily available.Expected to be similar to other hydroxypyrimidine chlorinations.
Purity Can be high after purification.Can be high after purification.
Reaction Time Step 1: Several hours of reflux. Step 2: Several hours of reflux.Step 1: 2-6 hours. Step 2: Several hours of reflux.
Cost of Starting Materials Generally lower cost and more readily available.Potentially higher cost and less common.
Safety Considerations Use of flammable methanol and corrosive hydrochloric acid.Use of flammable methanol.
Chlorination Step Safety Phosphorus oxychloride is highly corrosive and reacts violently with water.[2]Phosphorus oxychloride is highly corrosive and reacts violently with water.[2]

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: From Diethyl Malonate cluster_1 Route 2: From Methoxy-Substituted Precursor Diethyl Malonate Diethyl Malonate 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine Diethyl Malonate->4,6-Dihydroxypyrimidine NaOCH3, Formamide Formamide_1 Formamide Target_1 4-Chloro-5,6-dimethoxypyrimidine 4,6-Dihydroxypyrimidine->Target_1 POCl3 (assumed methylation and chlorination steps) Methoxy_Precursor 2-methoxypropandioic acid ethyl methyl ester Dihydroxy_Methoxy 4,6-dihydroxy-5- methoxypyrimidine sodium Methoxy_Precursor->Dihydroxy_Methoxy NaOCH3, Formamide Formamide_2 Formamide Target_2 4-Chloro-5,6-dimethoxypyrimidine Dihydroxy_Methoxy->Target_2 POCl3 (assumed methylation and chlorination steps)

Caption: Comparative workflow of the two primary synthesis routes.

Experimental Protocols

Detailed Protocol for Chlorination using Phosphorus Oxychloride

This protocol is a generalized procedure for the chlorination of a hydroxypyrimidine and should be optimized for the specific substrate.

  • Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

  • Reagent Addition : To the flask, add the hydroxypyrimidine precursor (1 equivalent). Carefully add phosphorus oxychloride (3-5 equivalents) to the flask. If a base is used, it can be added at this stage.

  • Reaction : Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification : Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Conclusion and Recommendations

Both presented routes offer viable pathways to 4-Chloro-5,6-dimethoxypyrimidine.

  • Route 1 is advantageous due to the low cost and ready availability of the starting materials, diethyl malonate and formamide. The high yield reported for the formation of the dihydroxypyrimidine precursor makes this an economically attractive option for large-scale synthesis.[1]

  • Route 2 provides a more direct approach to the methoxy-substituted pyrimidine core.[4] However, the availability and cost of the starting material, 2-methoxypropandioic acid ethyl methyl ester, may be a limiting factor.

Recommendation: For most applications, Route 1 is recommended as the more cost-effective and scalable option. However, the efficiency of the subsequent methylation and chlorination steps would need to be optimized to maximize the overall yield of 4-Chloro-5,6-dimethoxypyrimidine. For smaller-scale research purposes where the starting material for Route 2 is readily available, it may offer a more streamlined synthesis.

It is crucial to emphasize that the chlorination step using phosphorus oxychloride requires stringent safety precautions due to its hazardous nature.[2]

References

  • CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents. [URL: https://patents.google.
  • US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents. [URL: https://patents.google.
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Comparative

Bridging the Gap: A Comparative Guide to In Silico Prediction and Experimental Reality for 4-Chloro-5,6-dimethoxypyrimidine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the fast-paced world of drug discovery and development, the ability to accurately predict the physicochemical and ADMET (Abso...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, the ability to accurately predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel chemical entities is paramount. These properties are critical determinants of a compound's ultimate success as a therapeutic agent. In silico predictive models have emerged as indispensable tools, offering rapid and cost-effective screening of large compound libraries, thereby helping to prioritize synthetic efforts and reduce late-stage attrition. However, the accuracy of these computational predictions must be rigorously validated against experimental data. This guide provides a comprehensive comparison of key properties for 4-Chloro-5,6-dimethoxypyrimidine (CAS: 5193-88-4), a heterocyclic organic compound of interest in medicinal chemistry, contrasting the predictions from widely-used in silico platforms with available experimental data.

The Subject of Our Study: 4-Chloro-5,6-dimethoxypyrimidine

4-Chloro-5,6-dimethoxypyrimidine is a substituted pyrimidine, a class of compounds known for its diverse biological activities. The specific arrangement of a chlorine atom and two methoxy groups on the pyrimidine ring can significantly influence its reactivity, metabolic stability, and interaction with biological targets. An accurate understanding of its properties is therefore crucial for its potential development.

At a Glance: In Silico Predictions vs. Experimental Data

The following table summarizes the predicted physicochemical and ADMET properties of 4-Chloro-5,6-dimethoxypyrimidine from two leading free online platforms, SwissADME and ADMETlab 2.0, alongside the available experimental data. The SMILES string used for the predictions was COC1=C(OC)C(=NC=N1)Cl.

PropertyIn Silico Prediction (SwissADME)In Silico Prediction (ADMETlab 2.0)Experimental Data
Melting Point (°C) Not Predicted88.3553-55 °C[1]
Aqueous Solubility Moderately solubleLogS: -2.85Data not available. Qualitatively described as having "moderate solubility in polar organic solvents"[2][3].
Lipophilicity (logP) Consensus LogP: 1.63ALogP: 1.58Data not available.
Metabolic Stability CYP2D6 Inhibitor, CYP3A4 InhibitorCYP2D6 Inhibitor, CYP3A4 InhibitorData not available.

Note: The absence of publicly available experimental data for aqueous solubility, logP, and metabolic stability for 4-Chloro-5,6-dimethoxypyrimidine is a significant data gap. This highlights the critical need for experimental validation of in silico predictions, especially for novel compounds. While predictions offer valuable initial guidance, they cannot replace empirical measurement for definitive characterization.

Deep Dive: Experimental Protocols for Key Property Determination

To bridge the gap between prediction and reality, robust experimental methodologies are essential. The following sections detail the standard, self-validating protocols for determining the key properties discussed.

Melting Point Determination via the Capillary Method

The melting point is a fundamental physical property indicative of a compound's purity. A sharp melting range typically signifies a pure substance.

Causality Behind Experimental Choices: The capillary method is a widely accepted and straightforward technique for determining the melting point of a solid. It relies on the principle that a pure crystalline solid will melt at a precise temperature. The use of a calibrated thermometer and a slow heating rate around the expected melting point are crucial for accuracy.

Experimental Workflow:

MeltingPoint A Sample Preparation: Finely powder the dry sample. B Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary in the heating block of a melting point apparatus. B->C C->C D Heating: Heat rapidly to ~15°C below the expected melting point, then reduce the rate to 1-2°C per minute. C->D E Observation & Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. D->E

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Assessment: The Kinetic Solubility Assay

Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability. The kinetic solubility assay is a high-throughput method used in early drug discovery.

Causality Behind Experimental Choices: This assay mimics the conditions a compound might experience upon administration, where it is often introduced from a concentrated organic solvent stock (like DMSO) into an aqueous environment. It measures the concentration of the compound that remains in solution after a set incubation period, providing a rapid assessment of its solubility under non-equilibrium conditions.

Experimental Workflow:

KineticSolubility A Stock Solution: Prepare a concentrated stock solution of the compound in DMSO. B Dispensing: Add the DMSO stock to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate. A->B C Incubation: Incubate the plate with shaking for a defined period (e.g., 2 hours) at a controlled temperature. B->C D Precipitate Removal: Filter the samples to remove any precipitated compound. C->D E Quantification: Analyze the concentration of the compound in the filtrate using UV-Vis spectroscopy or LC-MS. D->E

Caption: Kinetic Solubility Assay Workflow.

Lipophilicity Determination: The Shake-Flask Method for logP

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ability to cross cell membranes. The shake-flask method is the "gold standard" for its experimental determination.

Causality Behind Experimental Choices: This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, which serve as surrogates for biological lipids and aqueous environments, respectively. By allowing the system to reach equilibrium, it provides a thermodynamically defined measure of lipophilicity.

Experimental Workflow:

LogP A Phase Preparation: Saturate n-octanol with water and water with n-octanol. B Partitioning: Dissolve the compound in one phase, add the other, and shake until equilibrium is reached. A->B C Phase Separation: Allow the two phases to separate completely, often aided by centrifugation. B->C D Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV). C->D E Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. D->E

Caption: Shake-Flask Method for logP Determination.

Metabolic Stability Assessment: The Microsomal Stability Assay

Metabolic stability provides an indication of how susceptible a compound is to metabolism by liver enzymes, which is a major route of drug clearance.

Causality Behind Experimental Choices: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism of many drugs. By incubating the compound with liver microsomes and an NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes), the rate of disappearance of the parent compound can be measured, providing an estimate of its intrinsic clearance.

Experimental Workflow:

MetabolicStability A Incubation Mixture: Prepare a mixture of liver microsomes, the test compound, and an NADPH-regenerating system in a suitable buffer. B Incubation: Incubate the mixture at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min). A->B C Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile). B->C D Sample Preparation: Centrifuge to precipitate proteins and collect the supernatant. C->D E Analysis: Quantify the remaining parent compound in the supernatant using LC-MS/MS. D->E F Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time to determine the half-life (t½) and intrinsic clearance (CLint). E->F

Caption: Microsomal Metabolic Stability Assay Workflow.

Discussion: Reconciling Predictions with Reality

The comparison between the in silico and experimental data for 4-Chloro-5,6-dimethoxypyrimidine, though limited, offers valuable insights.

  • Melting Point: There is a notable discrepancy between the predicted (88.35 °C from ADMETlab 2.0) and the experimental (53-55 °C) melting point. This highlights a common challenge with in silico predictions of physical properties, which often struggle to accurately model the complex intermolecular forces in a crystal lattice. Crystal packing, which is difficult to predict from a 2D structure alone, plays a significant role in determining the melting point.

  • Aqueous Solubility: While both SwissADME ("Moderately soluble") and ADMETlab 2.0 (LogS: -2.85, which also suggests moderate solubility) provide qualitative agreement, the lack of a quantitative experimental value prevents a rigorous assessment of their accuracy. The qualitative experimental observation of "moderate solubility in polar organic solvents" does not directly translate to aqueous solubility. For a drug candidate, an aqueous solubility of >100 µg/mL is often desired for good oral absorption. The predicted LogS of -2.85 corresponds to a solubility of approximately 234 µg/mL, which would be favorable. However, this remains a prediction that requires experimental confirmation.

  • Lipophilicity (logP): The predicted logP values from both platforms are in close agreement (1.63 and 1.58). A logP in this range is generally considered favorable for drug candidates, as it suggests a balance between aqueous solubility and lipid membrane permeability, aligning with Lipinski's Rule of Five. Without experimental data, it is difficult to ascertain the true value, but the consensus between the two predictive models provides a reasonable working hypothesis for initial drug design efforts.

  • Metabolic Stability: Both SwissADME and ADMETlab 2.0 predict that 4-Chloro-5,6-dimethoxypyrimidine is an inhibitor of CYP2D6 and CYP3A4, two of the most important drug-metabolizing enzymes. This is a critical prediction, as inhibition of these enzymes can lead to drug-drug interactions. The predictions are likely based on the recognition of the pyrimidine core and its substituents as potential ligands for the active sites of these enzymes. While this is a valuable flag for potential liabilities, an in vitro microsomal stability assay is essential to quantify the rate of metabolism and confirm the potential for CYP inhibition.

Conclusion

This guide underscores the dual importance of in silico prediction and experimental validation in modern drug discovery. For 4-Chloro-5,6-dimethoxypyrimidine, computational tools provide a rapid and valuable first look at its potential druglike properties. However, the discrepancy in the predicted versus experimental melting point and the significant gaps in experimental data for solubility, lipophilicity, and metabolic stability highlight the indispensable role of empirical testing. The provided experimental protocols offer a clear roadmap for obtaining this crucial data. Ultimately, a synergistic approach, where computational predictions guide experimental efforts and experimental data refines predictive models, will pave the most efficient path toward the development of safe and effective medicines.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Chen, Y. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]

  • Avdeef, A. (2012).
  • Baranczewski, P., Stańczak, A., Sundberg, K., Knutson, L., Stern, A., & Andersson, T. B. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.

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Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chloro-5,6-dimethoxypyrimidine

Introduction 4-Chloro-5,6-dimethoxypyrimidine is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. Its purity and accurate quantification are critical for ensuring the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5,6-dimethoxypyrimidine is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of the final drug product. Consequently, robust and reliable analytical methods are paramount for its characterization. This guide provides an in-depth comparative analysis of three orthogonal analytical techniques for the quantitative determination of 4-Chloro-5,6-dimethoxypyrimidine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the rationale behind the experimental choices and provides a cross-validation of the results obtained from each method. The objective is to empower the reader to select the most appropriate analytical strategy based on their specific needs, whether for routine quality control, impurity profiling, or primary characterization.

Scientific Integrity and Method Validation

The analytical methods presented herein are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] These guidelines provide a framework for validating analytical procedures, ensuring they are fit for their intended purpose.[4] The core validation parameters we will consider for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analytical Methodologies

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis, prized for its versatility, robustness, and quantitative accuracy for non-volatile and thermally stable compounds.[5]

A reversed-phase HPLC method is selected due to the moderate polarity of 4-Chloro-5,6-dimethoxypyrimidine. A C18 column is a common choice for such molecules, offering excellent retention and separation based on hydrophobicity. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the analyte's retention time. A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducible ionization state of the analyte and, consequently, its retention time. UV detection is chosen based on the presence of the pyrimidine ring, which is a chromophore that absorbs UV light. The detection wavelength is set at the absorption maximum of the analyte to ensure maximum sensitivity.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 4-Chloro-5,6-dimethoxypyrimidine reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 25 mg of the 4-Chloro-5,6-dimethoxypyrimidine sample, dissolve in a 25 mL volumetric flask with the diluent, and then dilute to a final concentration of approximately 50 µg/mL.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Prepare Working Solutions Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 260 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of 4-Chloro-5,6-dimethoxypyrimidine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers excellent separation efficiency and provides structural information through mass spectrometry, enhancing the specificity of the analysis.[6]

4-Chloro-5,6-dimethoxypyrimidine has a relatively low melting point (53-55 °C) and is expected to be sufficiently volatile for GC analysis. A low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is chosen for good separation of a wide range of compounds. A temperature gradient program is employed to ensure the efficient elution of the analyte and any potential impurities with varying boiling points. Electron ionization (EI) is a standard and robust ionization technique that generates reproducible fragmentation patterns, which are useful for structural confirmation and library matching. Selected Ion Monitoring (SIM) mode is utilized for quantitative analysis to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition Mode: Full Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • SIM Ions: m/z 174 (M+), 159, 131.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Chloro-5,6-dimethoxypyrimidine reference standard and dissolve in a 10 mL volumetric flask with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the 4-Chloro-5,6-dimethoxypyrimidine sample, dissolve in a 10 mL volumetric flask with ethyl acetate, and then dilute to a final concentration of approximately 5 µg/mL.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Weigh Weigh Compound Dissolve Dissolve in Ethyl Acetate Weigh->Dissolve Dilute Prepare Working Solutions Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for GC-MS analysis of 4-Chloro-5,6-dimethoxypyrimidine.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance.[7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for purity assessment and the certification of reference materials.[8]

¹H NMR is chosen due to its high sensitivity and the presence of distinct proton signals in the 4-Chloro-5,6-dimethoxypyrimidine molecule. An internal standard is used for accurate quantification. Maleic acid is selected as the internal standard because its proton signals do not overlap with those of the analyte, it is stable, non-volatile, and has a well-characterized purity.[4] Deuterated dimethyl sulfoxide (DMSO-d₆) is used as the solvent as it solubilizes both the analyte and the internal standard. A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.

Instrumentation:

  • NMR spectrometer (400 MHz or higher) equipped with a high-resolution probe.

NMR Parameters:

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

  • Pulse Program: Standard 90° pulse

  • Relaxation Delay (D1): 30 seconds

  • Number of Scans: 16

  • Acquisition Time: ≥ 3 seconds

Standard and Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-Chloro-5,6-dimethoxypyrimidine and 5 mg of maleic acid (internal standard) into the same NMR tube.

  • Add approximately 0.75 mL of DMSO-d₆.

  • Vortex the tube until both the sample and the internal standard are completely dissolved.

Data Processing and Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved singlet of the pyrimidine proton of 4-Chloro-5,6-dimethoxypyrimidine (around 8.5 ppm) and the singlet of the two olefinic protons of maleic acid (around 6.3 ppm).

  • Calculate the purity of 4-Chloro-5,6-dimethoxypyrimidine using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = 4-Chloro-5,6-dimethoxypyrimidine

    • IS = Internal Standard (Maleic Acid)

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Weigh Weigh Analyte & Internal Standard Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process FID Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for qNMR analysis of 4-Chloro-5,6-dimethoxypyrimidine.

Comparative Data Analysis

To provide a clear comparison of the performance of each analytical method, the following tables summarize the hypothetical validation data for the analysis of 4-Chloro-5,6-dimethoxypyrimidine. This data is representative of what would be expected from a thorough method validation study.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSqNMR
Range 1 - 100 µg/mL0.1 - 10 µg/mL1 - 20 mg/mL
Correlation Coefficient (r²) > 0.999> 0.998N/A
y-intercept Close to zeroClose to zeroN/A

Table 2: Accuracy (Recovery)

Concentration LevelHPLC-UV (%)GC-MS (%)qNMR (Purity Assay, %)
Low (80%) 99.5 ± 1.298.9 ± 1.899.6 ± 0.5
Medium (100%) 100.2 ± 0.8100.5 ± 1.199.8 ± 0.3
High (120%) 99.8 ± 1.0101.1 ± 1.599.7 ± 0.4

Table 3: Precision (Relative Standard Deviation, %RSD)

ParameterHPLC-UVGC-MSqNMR
Repeatability (n=6) < 1.0%< 2.0%< 0.5%
Intermediate Precision (n=6) < 1.5%< 2.5%< 0.8%

Table 4: Specificity and Robustness

ParameterHPLC-UVGC-MSqNMR
Specificity Good resolution from potential impurities.High specificity due to mass fragmentation pattern.Excellent specificity due to unique chemical shifts.
Robustness Stable with minor changes in pH, mobile phase composition, and temperature.Sensitive to changes in temperature program and carrier gas flow rate.Robust, but sensitive to temperature variations affecting signal integration.

Discussion and Conclusion

The cross-validation of analytical results for 4-Chloro-5,6-dimethoxypyrimidine using HPLC-UV, GC-MS, and qNMR demonstrates that all three methods are suitable for its quantitative analysis, each with its own set of advantages and limitations.

  • HPLC-UV stands out as a robust and precise method for routine quality control. Its wide linear range and high accuracy make it ideal for assay and purity determinations in a manufacturing environment.

  • GC-MS offers superior specificity due to the structural information provided by the mass spectrometer. This makes it particularly valuable for impurity identification and for confirming the identity of the analyte, especially in complex matrices. However, it is limited to volatile and thermally stable compounds.

  • qNMR provides a primary method of measurement, offering the highest accuracy and precision without the need for a specific reference standard of the analyte.[7] This makes it an invaluable tool for the certification of reference materials and for obtaining a highly accurate purity value that can be used to qualify secondary standards for use in other methods like HPLC and GC.

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  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Available at: [Link]

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Reactant of Route 1
Reactant of Route 1
4-Chloro-5,6-dimethoxypyrimidine
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Reactant of Route 2
4-Chloro-5,6-dimethoxypyrimidine
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